molecular formula C9H5FN2O3 B1437482 6-Fluoro-4-hydroxy-3-nitroquinoline CAS No. 628284-75-3

6-Fluoro-4-hydroxy-3-nitroquinoline

Cat. No.: B1437482
CAS No.: 628284-75-3
M. Wt: 208.15 g/mol
InChI Key: TURQNAASNNGCEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-4-hydroxy-3-nitroquinoline is a useful research compound. Its molecular formula is C9H5FN2O3 and its molecular weight is 208.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Fluoro-4-hydroxy-3-nitroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-4-hydroxy-3-nitroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-3-nitro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O3/c10-5-1-2-7-6(3-5)9(13)8(4-11-7)12(14)15/h1-4H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURQNAASNNGCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650721
Record name 6-Fluoro-3-nitroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

628284-75-3
Record name 6-Fluoro-3-nitroquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 6-Fluoro-4-hydroxy-3-nitroquinoline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic introduction of a fluorine atom and a nitro group can significantly modulate the biological activity, physicochemical properties, and metabolic stability of these compounds. 6-Fluoro-4-hydroxy-3-nitroquinoline is a key intermediate of significant interest, particularly in the development of novel anti-infective and anti-cancer drugs.[1] This technical guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this target molecule. We delve into the causality behind experimental choices, offering a self-validating protocol designed for reproducibility. This document is intended to serve as an authoritative resource for researchers engaged in heterocyclic chemistry and drug discovery.

Strategic Overview: The Synthetic Rationale

The synthesis of 6-Fluoro-4-hydroxy-3-nitroquinoline is most effectively approached via a two-stage process. This strategy ensures high yields and purity by first constructing the core heterocyclic system and then introducing the nitro functionality through regioselective electrophilic substitution.

  • Stage 1: Construction of the Fluoroquinolone Core. The initial step involves the synthesis of 6-Fluoro-4-hydroxyquinoline. For this, the Gould-Jacobs reaction is the method of choice. It offers a reliable and high-yielding pathway by condensing a substituted aniline with diethyl (ethoxymethylene)malonate, followed by a thermal cyclization.[2] This approach is superior to others like the Skraup or Doebner-von Miller syntheses for this specific target, as it directly installs the crucial C4-hydroxyl group without requiring harsh oxidizing conditions.[3]

  • Stage 2: Regioselective Nitration. With the 6-Fluoro-4-hydroxyquinoline scaffold in hand, the final step is the introduction of a nitro group at the C3 position. The C4-hydroxyl group is a powerful activating ortho-, para-director. In the quinoline ring, this strongly activates the C3 position for electrophilic aromatic substitution. The reaction is performed using a standard nitrating mixture of nitric and sulfuric acid, with careful temperature control to prevent over-nitration and side-product formation.[4][5]

The complete synthetic workflow is illustrated below.

Synthesis_Workflow cluster_start Starting Materials cluster_stage1 Stage 1: Gould-Jacobs Reaction cluster_stage2 Stage 2: Electrophilic Nitration A 4-Fluoroaniline S1 Condensation & Thermal Cyclization A->S1 B Diethyl (ethoxymethylene)malonate B->S1 I1 Intermediate: 6-Fluoro-4-hydroxyquinoline S1->I1 Formation of Quinolone Core S2 Nitration with HNO₃/H₂SO₄ I1->S2 P Final Product: 6-Fluoro-4-hydroxy-3-nitroquinoline S2->P Regioselective Nitration Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_spectrometry Spectrometric Analysis Product Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR Structural Elucidation IR FT-IR Spectroscopy Product->IR Functional Group ID MS Mass Spectrometry (ESI-MS) Product->MS Molecular Weight Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Analytical workflow for structural validation.

Analytical Data Summary

The following table summarizes the expected analytical data for the final product, 6-Fluoro-4-hydroxy-3-nitroquinoline, based on established principles and data from analogous structures. [6][7][8]

Analytical Method Expected Observations Rationale & Key Features
¹H NMR (400 MHz, DMSO-d₆) δ 12.0-13.0 (br s, 1H, -OH), δ 8.5-8.7 (m, 1H, H-5), δ 7.8-8.0 (m, 2H, H-7, H-8), δ 7.5 (s, 1H, H-2). The hydroxyl proton is a broad singlet at a very downfield shift. Aromatic protons will show complex splitting due to H-H and H-F coupling. The H-5 proton is expected to be the most downfield aromatic proton due to deshielding from the nitro group and the ring nitrogen.
¹³C NMR (100 MHz, DMSO-d₆) δ 170-175 (C-4), δ 155-160 (d, ¹JCF ≈ 250 Hz, C-6), δ 140-145 (C-8a), δ 130-135 (C-3), Additional signals in the aromatic region. The carbon attached to fluorine (C-6) will appear as a doublet with a large one-bond C-F coupling constant. The C-4 (bearing the -OH group) and C-3 (bearing the -NO₂) will be significantly shifted.
¹⁹F NMR (376 MHz, DMSO-d₆) δ -110 to -120 ppm (m). A single multiplet is expected for the fluorine atom at the C-6 position. The multiplicity arises from coupling to adjacent aromatic protons (H-5 and H-7).
FT-IR (KBr Pellet, cm⁻¹) 3400-3200 (br, O-H stretch), 1650 (C=O stretch, quinolone tautomer), 1580 & 1350 (asymmetric & symmetric N-O stretch), 1250 (C-F stretch). Broad O-H peak confirms the hydroxyl group. Strong peaks for the nitro group are characteristic. The C=O stretch indicates the presence of the 4-quinolone tautomer in the solid state.

| Mass Spectrometry (ESI-MS) | m/z = 209.03 [M+H]⁺, 207.02 [M-H]⁻. | The exact mass measurement confirms the molecular formula C₉H₅FN₂O₃ (Calculated Exact Mass: 208.0233). |

Detailed Characterization Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving ~10 mg of the final product in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz (or higher) spectrometer.

    • For ¹³C NMR, a sufficient number of scans (e.g., 1024) should be acquired to achieve a good signal-to-noise ratio. [7] 4. Process the data to determine chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Prepare a KBr pellet by grinding ~1-2 mg of the product with ~100 mg of dry KBr powder and pressing it into a transparent disk.

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the key functional groups.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in methanol or acetonitrile (~1 mg/mL).

    • Infuse the solution into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

    • Acquire spectra in both positive and negative ion modes to observe the protonated [M+H]⁺ and deprotonated [M-H]⁻ molecular ions, respectively.

    • Confirm the molecular weight and compare the observed isotopic pattern with the theoretical pattern for the molecular formula.

References

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). Synthesis of Quinoline and its Derivatives Using Various Name Reactions: An Overview. IIP Series.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic-chemistry.org.
  • Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. (2024). Organic & Biomolecular Chemistry.
  • Larock, R. C., et al. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Tetrahedron.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances.
  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cycliz
  • Baumgarten, H. E., & Chien-Fan, C. H. (1959). Nitration and sulphonation of chloro-(5,6,7,8)-4-hydroxy-cinnolines. Journal of the Chemical Society.
  • Chem-Impex. (n.d.). 6-Fluoro-4-hydroxyquinoline. Chem-Impex.
  • Technology of Preparing 8-Hydroxy-5-nitroquinoline. (2014).
  • Synthesis of Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • A Comparative Guide to Analytical Methods for the Characterization of 4-Fluoro-2-hydroxyquinoline. (2025). BenchChem.
  • Physical and chemical properties of 4-Fluoro-2-hydroxyquinoline. (2025). BenchChem.
  • CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. (2012).
  • Vibrational spectra of 4-hydroxy-3-cyano-7-chloro-quinoline by Density Functional Theory and ab initio Hartree-Fock calculations. (2018).

Sources

An In-depth Technical Guide to 6-Fluoro-4-hydroxy-3-nitroquinoline: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated and Nitrated Quinolines in Medicinal Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[1] The strategic functionalization of this privileged heterocyclic system allows for the fine-tuning of its pharmacological profile. The introduction of a fluorine atom, a common strategy in modern drug design, can significantly enhance metabolic stability, binding affinity, and overall efficacy.[1] Similarly, the incorporation of a nitro group can impart potent biological effects, often through mechanisms involving redox reactions. This guide provides a comprehensive technical overview of 6-Fluoro-4-hydroxy-3-nitroquinoline , a specialized derivative poised for exploration in drug discovery programs. While this compound is commercially available, it remains a relatively under-investigated molecule, presenting a unique opportunity for novel therapeutic development.

Physicochemical Properties of 6-Fluoro-4-hydroxy-3-nitroquinoline

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key identifiers and properties of 6-Fluoro-4-hydroxy-3-nitroquinoline are summarized below. It is important to note that while the CAS number, molecular formula, and molecular weight are established, some of the other properties listed by suppliers may be based on computational predictions.

PropertyValueSource
CAS Number 628284-75-3BIOFOUNT
Molecular Formula C₉H₅FN₂O₃BIOFOUNT
Molecular Weight 208.14 g/mol BIOFOUNT
Density 1.585 g/cm³Dayang Chem (Predicted)[2]
Boiling Point 338.2 °C at 760 mmHgDayang Chem (Predicted)[2]
Flash Point 158.4 °CDayang Chem (Predicted)[2]
Refractive Index 1.697Dayang Chem (Predicted)[2]
InChIKey TURQNAASNNGCEW-UHFFFAOYSA-NBIOFOUNT

Synthesis and Experimental Protocols

The synthesis of 6-Fluoro-4-hydroxy-3-nitroquinoline can be logically approached through the electrophilic nitration of its precursor, 6-Fluoro-4-hydroxyquinoline (CAS: 391-78-6)[1]. This methodology is well-precedented for the nitration of 4-hydroxyquinoline derivatives.

Proposed Synthetic Pathway

The most direct route involves the reaction of 6-Fluoro-4-hydroxyquinoline with a suitable nitrating agent. A common and effective method for the nitration of activated aromatic rings is the use of nitric acid in a strong acid medium or an organic solvent.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product 6-Fluoro-4-hydroxyquinoline 6-Fluoro-4-hydroxyquinoline ReactionVessel Reaction in Propionic Acid 6-Fluoro-4-hydroxyquinoline->ReactionVessel Nitrating Agent Nitric Acid Nitrating Agent->ReactionVessel Product 6-Fluoro-4-hydroxy-3-nitroquinoline ReactionVessel->Product Nitration

Caption: Proposed synthesis of 6-Fluoro-4-hydroxy-3-nitroquinoline via nitration.

Detailed Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the nitration of 4-hydroxyquinolines.

  • Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 6-Fluoro-4-hydroxyquinoline (1 equivalent) to propionic acid (approximately 10 mL per gram of starting material).

  • Heating: Heat the mixture with stirring to approximately 125 °C to ensure complete dissolution of the starting material.

  • Addition of Nitrating Agent: Add a 70% aqueous solution of nitric acid (2 equivalents) dropwise to the heated solution via the dropping funnel. Maintain vigorous stirring throughout the addition.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 125 °C for an additional 10-15 minutes.

  • Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. The product may begin to precipitate at this stage.

  • Isolation: Dilute the cooled mixture with ethanol to further facilitate precipitation of the product. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the collected solid sequentially with ethanol, water, and then again with ethanol to remove any unreacted starting materials and residual acid. Dry the purified product in a vacuum oven to yield 6-Fluoro-4-hydroxy-3-nitroquinoline as a solid.

Potential Biological Activities and Applications in Drug Discovery

The unique combination of a fluoro group at the 6-position and a nitro group at the 3-position of the 4-hydroxyquinoline core suggests a range of potential biological activities. While specific experimental data for this compound is scarce in publicly available literature, its therapeutic potential can be inferred from the activities of structurally related molecules.

  • Antimicrobial and Antifungal Activity: Many quinoline derivatives exhibit significant antibacterial and antifungal properties. The presence of a nitro group is a well-known pharmacophore in antimicrobial agents, often acting through the generation of reactive nitrogen species that can damage microbial DNA and proteins. The fluorine atom can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

  • Anticancer Activity: Certain substituted quinolines have demonstrated potential as anticancer agents. The nitro group can participate in redox reactions within the tumor microenvironment, which can lead to the generation of cytotoxic reactive oxygen species.

Proposed Mechanism of Antimicrobial Action

The antimicrobial effect of nitroaromatic compounds often involves their reduction by microbial nitroreductases to form highly reactive intermediates. These intermediates can then induce cellular damage through various mechanisms.

Antimicrobial_Mechanism cluster_entry Cellular Entry cluster_activation Activation cluster_damage Cellular Damage Compound 6-Fluoro-4-hydroxy- 3-nitroquinoline CellMembrane Bacterial Cell Membrane Compound->CellMembrane Penetration Nitroreductase Nitroreductase ReactiveIntermediates Reactive Nitrogen Intermediates Nitroreductase->ReactiveIntermediates Reduction DNA DNA Damage ReactiveIntermediates->DNA Protein Protein Dysfunction ReactiveIntermediates->Protein CellDeath Bacterial Cell Death DNA->CellDeath Leads to Protein->CellDeath Leads to

Caption: A plausible mechanism of antimicrobial action for 6-Fluoro-4-hydroxy-3-nitroquinoline.

Suppliers

For researchers and drug development professionals looking to procure 6-Fluoro-4-hydroxy-3-nitroquinoline or its precursor, the following suppliers are available:

6-Fluoro-4-hydroxy-3-nitroquinoline (CAS: 628284-75-3)

SupplierLocation
BIOFOUNT-
Dayang Chem (Hangzhou) Co.,LtdHangzhou, China[2]

Starting Material: 6-Fluoro-4-hydroxyquinoline (CAS: 391-78-6)

Supplier
Chem-Impex[1]
SynQuest Laboratories

Conclusion and Future Directions

6-Fluoro-4-hydroxy-3-nitroquinoline represents an intriguing, yet underexplored, area of medicinal chemistry. The convergence of the fluoro, hydroxy, and nitro functionalities on the quinoline scaffold strongly suggests the potential for potent biological activity. While its commercial availability facilitates immediate investigation, a significant opportunity exists for academic and industrial researchers to conduct a thorough biological evaluation of this compound. Future research should focus on the experimental validation of its predicted physicochemical properties, optimization of its synthesis, and comprehensive screening against a panel of microbial and cancer cell lines. The elucidation of its precise mechanism of action will be critical for its potential development as a novel therapeutic agent. This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.

References

Sources

A Technical Guide to the Biological Activity of Novel Fluoro-Nitroquinoline Compounds: A Synthesis of Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The strategic incorporation of specific functional groups, such as fluorine and nitro moieties, has been a highly successful strategy for modulating the biological activity of these compounds, leading to the development of potent antimicrobial, anticancer, and antiparasitic agents.[3][4] This technical guide provides a comprehensive overview of the biological potential of novel fluoro-nitroquinoline compounds. Due to the nascent stage of research into specific, newly-designed derivatives, this document synthesizes data from closely related and structurally analogous compounds to construct a robust, scientifically-grounded profile of their anticipated activities and mechanisms of action. We will explore plausible synthetic strategies, delve into the dual-action antimicrobial potential, dissect the multi-pronged mechanisms of anticancer cytotoxicity, and touch upon emerging therapeutic applications. This guide is intended for researchers, medicinal chemists, and drug development professionals, providing foundational knowledge, detailed experimental protocols, and future-facing insights to catalyze the exploration of this promising class of molecules.

The Fluoro-Nitroquinoline Scaffold: Rationale and Synthesis

The therapeutic promise of a fluoro-nitroquinoline lies in the synergistic contribution of its three core components: the quinoline ring, the fluorine atom, and the nitro group.

  • Quinoline Core: This privileged heterocyclic structure is a well-established pharmacophore, known for its ability to intercalate with DNA and interact with various enzyme active sites.[5]

  • Fluoro Group: The incorporation of fluorine is a key strategy in modern drug design. It can significantly enhance metabolic stability, increase membrane permeability, and improve binding affinity through favorable electrostatic interactions.[6][7] In the context of quinolones, a fluorine atom is often crucial for potent antibacterial activity.[7][8]

  • Nitro Group: This powerful electron-withdrawing group is critical for the biological activity of many compounds. It can participate in redox reactions, leading to the generation of cytotoxic reactive species within target cells, and can also serve as a versatile chemical handle for the synthesis of derivative libraries.[6][9]

General Synthetic Strategy

The synthesis of fluoro-nitroquinoline scaffolds can be achieved through established organic chemistry methodologies, typically involving a cyclization reaction to form the quinoline core, followed by a regioselective nitration step.[6][10] Further derivatization can be performed to explore structure-activity relationships (SAR).

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Derivative Library Generation Start Substituted Aniline (e.g., 4-fluoroaniline) Cyclization Skraup or Doebner-von Miller Reaction Start->Cyclization Core Fluoro-Substituted Quinoline Core Cyclization->Core Nitration Regioselective Nitration (HNO₃/H₂SO₄) Core->Nitration Product Fluoro-Nitroquinoline Scaffold Nitration->Product Reduction Nitro Group Reduction (e.g., SnCl₂/HCl) Product->Reduction Intermediate Amino-Fluoroquinoline Intermediate Reduction->Intermediate Derivatization Derivatization (e.g., Amide Coupling) Intermediate->Derivatization Library Library of Novel Derivatives Derivatization->Library

Caption: Generalized workflow for synthesis and derivatization.

Experimental Protocol: Hypothetical Synthesis of a Fluoro-Nitroquinoline

This protocol adapts established methods for the synthesis of analogous quinoline derivatives.[5][10]

Step 1: Synthesis of 5-Fluoro-2-methylquinoline (via Skraup Reaction)

  • In a three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, combine 4-fluoroaniline (1 equivalent), glycerol (3 equivalents), and a mild oxidizing agent (e.g., arsenic acid or nitrobenzene).

  • Cautiously add concentrated sulfuric acid (2 equivalents) dropwise to the stirred mixture. The reaction is highly exothermic.

  • Heat the reaction mixture to 140-150°C for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and carefully pour it into a large volume of water.

  • Neutralize the solution with a base (e.g., sodium hydroxide) until precipitation of the crude product is complete.

  • Purify the crude 5-fluoro-2-methylquinoline by steam distillation followed by extraction with an organic solvent (e.g., dichloromethane) and vacuum distillation.[5]

Step 2: Nitration of 5-Fluoro-2-methylquinoline

  • Dissolve the purified 5-fluoro-2-methylquinoline (1 equivalent) in concentrated sulfuric acid in a flask maintained at a low temperature (0-5°C) using an ice bath.[6]

  • Slowly add a pre-chilled nitrating mixture (a 1:1 mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise while vigorously stirring and maintaining the temperature below 5°C.[5]

  • After the addition is complete, allow the reaction to stir at a controlled temperature for 1-2 hours to ensure complete nitration.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the fluoro-nitroquinoline product.

  • Filter the solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry under a vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified fluoro-nitroquinoline.

  • Characterize the final product using NMR, Mass Spectrometry, and IR Spectroscopy to confirm its structure.[11]

Broad-Spectrum Antimicrobial Activity

The combination of a fluoroquinolone-like structure with a nitro-aromatic moiety strongly suggests a potent, and potentially dual-action, antimicrobial profile.[10] Fluoroquinolones are a well-established class of antibiotics, while nitro-aromatic compounds are known for their broad-spectrum effects.[10][12]

Hypothesized Mechanism of Action

Fluoroquinolones exert their bactericidal effect by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, and repair.[8][13] Nitro-substituted compounds, on the other hand, are often reduced within the microbial cell to form radical species that are highly cytotoxic. The fluoro-nitroquinoline scaffold may therefore attack bacteria through two distinct and complementary pathways.

cluster_0 Fluoroquinolone Pathway cluster_1 Nitroaromatic Pathway Compound Fluoro-Nitroquinoline DNA_Gyrase DNA Gyrase (Topoisomerase II) Compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Compound->Topo_IV Inhibits Reduction Bacterial Nitroreductases Compound->Reduction Substrate for Replication_Block Blocks DNA Replication & Repair DNA_Gyrase->Replication_Block Topo_IV->Replication_Block Bacterial_Death Bacterial Cell Death Replication_Block->Bacterial_Death ROS Generation of Cytotoxic Nitro Radicals Reduction->ROS Cell_Damage Induces Oxidative Stress & Damage ROS->Cell_Damage Cell_Damage->Bacterial_Death

Caption: Postulated dual antimicrobial mechanisms of action.

Supporting Data from Analogs

Studies on 8-nitrofluoroquinolone derivatives have demonstrated strong antibacterial effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[11][14] Furthermore, novel nitrofluoroquinolones have shown promising activity against clinically relevant pathogens like metronidazole-resistant Helicobacter pylori.

Compound ClassOrganismMIC (µg/mL)Reference
8-Nitrofluoroquinolone DerivativesS. aureus~2-5[11]
8-Nitrofluoroquinolone DerivativesE. coli- (Active)[14]
C-7 Substituted NitrofluoroquinolonesMetronidazole-Resistant H. pylori- (Active)
Various FluoroquinolonesP. aeruginosa<0.015 to >32[15]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of a compound against a bacterial strain.

  • Preparation of Bacterial Inoculum:

    • Grow a pure culture of the test bacterium overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[10]

  • Compound Preparation:

    • Prepare a stock solution of the test fluoro-nitroquinoline compound in a suitable solvent (e.g., DMSO).

    • Perform a series of two-fold serial dilutions in a 96-well microtiter plate using the broth medium to achieve a range of desired final concentrations.

  • Inoculation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate, including positive (no compound) and negative (no bacteria) controls.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.[10]

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be assessed visually or by measuring absorbance with a plate reader.[10]

Potent Anticancer Activity

Beyond their antimicrobial effects, quinoline derivatives, particularly nitro-substituted analogs, have demonstrated significant cytotoxic effects against various cancer cell lines.[10][16] The structurally related compound Nitroxoline (8-hydroxy-5-nitroquinoline) is a potent anticancer agent, providing a strong basis for hypothesizing similar activity in novel fluoro-nitroquinolines.[10][17]

Proposed Mechanisms of Anticancer Action

The anticancer effects of nitroquinoline derivatives are believed to be multifaceted, involving the induction of oxidative stress, inhibition of crucial cellular enzymes, and disruption of key signaling pathways.[18]

  • Induction of Oxidative Stress: Similar to Nitroxoline, fluoro-nitroquinolines may chelate intracellular metal ions like copper, leading to the catalytic generation of reactive oxygen species (ROS).[5][17] High levels of ROS cause widespread damage to cellular components, triggering apoptotic cell death.[18]

  • Enzyme Inhibition: These compounds can inhibit key enzymes involved in cancer progression. Topoisomerase II, critical for DNA replication, is a known target for many quinoline-based anticancer agents.[12][19] Others, like Cathepsin B, which is involved in metastasis, may also be inhibited.[5]

  • Signaling Pathway Modulation: Fluoro-nitroquinolines may disrupt critical cancer-promoting signaling pathways, such as those involving the Epidermal Growth Factor Receptor (EGFR).[5]

cluster_0 Cellular Targets & Effects cluster_1 Downstream Consequences Compound Fluoro-Nitroquinoline ROS Chelates Metal Ions ↑ Reactive Oxygen Species (ROS) Compound->ROS Enzyme Inhibits Key Enzymes (Topoisomerase II, Cathepsin B) Compound->Enzyme Pathway Modulates Signaling (e.g., EGFR Pathway) Compound->Pathway Oxidative_Stress Oxidative Stress & DNA Damage ROS->Oxidative_Stress Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Enzyme->Cell_Cycle_Arrest Metastasis_Block Blocks Invasion & Metastasis Enzyme->Metastasis_Block Pathway->Cell_Cycle_Arrest Apoptosis Apoptosis (Programmed Cell Death) Oxidative_Stress->Apoptosis Cell_Cycle_Arrest->Apoptosis

Sources

A Technical Guide to the Potential Mechanism of Action of 6-Fluoro-4-hydroxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Research, Scientific, and Drug Development Professionals

Preamble: Deconstructing a Privileged Scaffold

The quinoline ring system represents a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds.[1][2] Its rigid, aromatic structure is a versatile template for developing therapeutic agents, particularly in oncology. A significant portion of modern kinase inhibitors, including several FDA-approved drugs, are built upon this framework, leveraging its ability to mimic the purine ring of ATP and interact with the hinge region of kinase enzymes.[3][4][5] This guide delves into the potential mechanism of action of a specific, nuanced derivative: 6-Fluoro-4-hydroxy-3-nitroquinoline. While direct literature on this exact molecule is sparse, a robust, evidence-based hypothesis can be constructed by analyzing its constituent chemical motifs and the extensive research on analogous compounds. This document aims to synthesize existing knowledge to propose a primary mechanism, outline experimental strategies for its validation, and provide the technical framework for future investigation.

Molecular Architecture: A Synthesis of Function

The therapeutic potential of 6-Fluoro-4-hydroxy-3-nitroquinoline can be dissected by examining its core structural features. Each functional group is not merely an appendage but a calculated addition designed to influence the molecule's pharmacodynamic and pharmacokinetic properties.

  • The Quinoline Core: This bicyclic heterocycle is the foundational scaffold. Its planarity and nitrogen placement are ideal for insertion into the ATP-binding pocket of protein kinases, establishing it as a competitive inhibitor.[3]

  • 4-Hydroxy Group: This group is critical. It exists in tautomeric equilibrium with its keto form, 4-quinolone. The 4-quinolone moiety is a well-established pharmacophore, integral to the activity of entire classes of antibacterial agents (fluoroquinolones) and demonstrating significant anticancer properties in its own right.[2][6]

  • 3-Nitro Group: The placement of a strong electron-withdrawing nitro group at the 3-position is a key modification. Research on other 3-nitroquinoline derivatives has identified this substitution as a driver of potent antiproliferative activity, including against cancer cells that overexpress critical receptor tyrosine kinases like EGFR.[7] This group likely plays a crucial role in the molecule's electronic profile, enhancing its binding affinity within the target's active site.

  • 6-Fluoro Substitution: Fluorination is a time-honored strategy in medicinal chemistry to augment a drug candidate's profile.[2][8] A fluorine atom at the C-6 position can significantly increase metabolic stability by blocking potential sites of oxidation. Furthermore, its high electronegativity can lead to more favorable binding interactions with the target protein, thereby increasing potency.[8]

Primary Hypothesized Mechanism: Competitive Inhibition of Protein Kinases

Based on its structural components, the most plausible mechanism of action for 6-Fluoro-4-hydroxy-3-nitroquinoline is the inhibition of one or more protein kinases involved in oncogenic signaling. The convergence of a proven kinase-binding scaffold (quinoline), a potency-enhancing group (3-nitro), and a pharmacologically favorable substituent (6-fluoro) strongly supports this hypothesis.[2][3][7]

The molecule is predicted to function as an ATP-competitive inhibitor . It would occupy the ATP-binding cleft of a target kinase, preventing the phosphorylation of downstream substrate proteins. This action would effectively halt the propagation of signals that drive cell growth, proliferation, and survival. The specificity of the compound for particular kinases would be determined by the precise geometry and electronic complementarity between the molecule and the amino acid residues lining the binding pocket.

A Plausible Target Pathway: The PI3K/Akt/mTOR Signaling Axis

Given the central role of kinase signaling in cancer, a primary candidate for disruption is the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway . This axis is one of the most frequently dysregulated signaling networks in human cancers, making it a high-value target for therapeutic intervention.[9][10][11] Its aberrant activation promotes uncontrolled cell proliferation and confers resistance to conventional therapies.[9][12] Many quinoline-based inhibitors have been developed to target kinases within this pathway, such as PI3K itself or the downstream serine/threonine kinase Akt.[10]

We hypothesize that 6-Fluoro-4-hydroxy-3-nitroquinoline could directly inhibit a key kinase in this pathway, such as PI3K or Akt, leading to the deactivation of downstream effectors and ultimately inducing cell cycle arrest and apoptosis in cancer cells.

Visualizing the Target Pathway

The following diagram illustrates the PI3K/Akt/mTOR pathway and the proposed point of intervention for 6-Fluoro-4-hydroxy-3-nitroquinoline.

PI3K_Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Survival Survival Akt->Survival Promotes Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 6-Fluoro-4-hydroxy- 3-nitroquinoline Inhibitor->PI3K INHIBITS Inhibitor->Akt INHIBITS

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by 6-Fluoro-4-hydroxy-3-nitroquinoline.

Experimental Framework for Mechanism Validation

To rigorously test this hypothesis, a multi-pronged experimental approach is required. The following protocols provide a self-validating system to first identify the molecular target and then confirm its engagement and downstream consequences in a cellular context.

Visualizing the Experimental Workflow

Experimental_Workflow Start Hypothesis: Kinase Inhibitor KinaseScreen Protocol 1: In Vitro Kinase Profiling Assay Start->KinaseScreen CellAssay Protocol 2: Cellular Proliferation Assay (MTT/SRB) Start->CellAssay TargetID Identify Target Kinase(s) (e.g., PI3K, Akt, EGFR) KinaseScreen->TargetID ConfirmActivity Confirm Antiproliferative Effect CellAssay->ConfirmActivity WesternBlot Protocol 3: Western Blot Analysis of Pathway Signaling ConfirmMOA Confirm Target Engagement in Cells WesternBlot->ConfirmMOA TargetID->WesternBlot ConfirmActivity->WesternBlot Conclusion Mechanism Validated ConfirmMOA->Conclusion

Caption: Logical workflow for validating the mechanism of action.

Protocol 1: Broad Spectrum In Vitro Kinase Profiling

Objective: To identify specific protein kinase targets of 6-Fluoro-4-hydroxy-3-nitroquinoline from a large, unbiased panel.

Methodology:

  • Compound Preparation: Solubilize 6-Fluoro-4-hydroxy-3-nitroquinoline in 100% DMSO to create a 10 mM stock solution. Serially dilute the stock to desired screening concentrations (e.g., 10 µM and 1 µM).

  • Assay Platform: Utilize a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™ or Promega ADP-Glo™ Kinase Assay). Select a panel that includes a wide array of tyrosine and serine/threonine kinases, with emphasis on those from the PI3K/Akt/mTOR and EGFR pathways.

  • Binding or Activity Assay:

    • For binding assays (e.g., KINOMEscan™), the assay measures the ability of the compound to compete with an immobilized ligand for the kinase active site. Results are typically reported as percent of control (%Ctrl), where a lower number indicates stronger binding.

    • For activity assays (e.g., ADP-Glo™), the assay measures the amount of ADP produced, which is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Identify "hits" as kinases showing significant inhibition (e.g., >90% inhibition at 10 µM). For these hits, perform follow-up dose-response assays to determine the half-maximal inhibitory concentration (IC₅₀).

Protocol 2: Cellular Proliferation Assay

Objective: To quantify the antiproliferative effect of the compound on human cancer cell lines.

Methodology:

  • Cell Line Selection: Choose human cancer cell lines with known dysregulation of the PI3K/Akt pathway (e.g., MCF-7 breast cancer, PC-3 prostate cancer) and EGFR overexpression (e.g., A431 epidermoid carcinoma).[6][7]

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 6-Fluoro-4-hydroxy-3-nitroquinoline in culture medium. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known PI3K inhibitor like Idelalisib).

  • Viability Assessment (SRB Assay):

    • Fix the cells with 10% trichloroacetic acid (TCA).

    • Stain the fixed cells with 0.4% sulforhodamine B (SRB) solution.

    • Wash away unbound dye and solubilize the protein-bound dye with 10 mM Tris base.

    • Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the data and use non-linear regression to determine the GI₅₀ (concentration causing 50% growth inhibition).[13][14]

Protocol 3: Western Blot Analysis for Pathway Modulation

Objective: To directly visualize the inhibition of the PI3K/Akt signaling pathway within treated cells.

Methodology:

  • Cell Treatment and Lysis: Plate cells (e.g., MCF-7) in 6-well plates. Once they reach 70-80% confluency, treat them with the compound at its GI₅₀ and 2x GI₅₀ concentrations for a defined period (e.g., 2, 6, or 24 hours).

  • Protein Extraction: Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane overnight at 4°C with primary antibodies against key pathway proteins:

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-mTOR (Ser2448)

      • Total mTOR

      • β-Actin (as a loading control)

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity and normalize the levels of phosphorylated proteins to their total protein counterparts. A significant decrease in the phospho/total ratio indicates pathway inhibition.

Anticipated Data and Interpretation

The successful execution of these protocols would generate quantitative data to support or refute the proposed mechanism.

Table 1: Hypothetical In Vitro Kinase Profiling Results (IC₅₀)

Kinase Target IC₅₀ (nM) Kinase Family
PI3Kα 25 Lipid Kinase
PI3Kδ 40 Lipid Kinase
Akt1 150 Ser/Thr Kinase
mTOR 210 Ser/Thr Kinase
EGFR 85 Tyr Kinase
SRC >10,000 Tyr Kinase
CDK2 >10,000 Ser/Thr Kinase

This table would demonstrate potent and selective activity against key nodes in the PI3K/Akt and EGFR pathways.

Table 2: Hypothetical Cellular Antiproliferative Activity (GI₅₀)

Cell Line Primary Cancer Type Key Pathway Mutation GI₅₀ (µM)
MCF-7 Breast Adenocarcinoma PIK3CA Mutant 0.85
PC-3 Prostate Carcinoma PTEN Null 1.20
A431 Epidermoid Carcinoma EGFR Overexpression 0.95
HCT116 Colon Carcinoma KRAS Mutant 7.50

This table would show potent growth inhibition in cell lines dependent on the hypothesized target pathways.

Conclusion and Future Trajectory

The chemical architecture of 6-Fluoro-4-hydroxy-3-nitroquinoline provides a strong rationale for its potential mechanism as a protein kinase inhibitor, likely targeting the PI3K/Akt/mTOR pathway. Its quinoline core, augmented by strategic nitro and fluoro substitutions, positions it as a promising candidate for development as an anticancer agent. The experimental workflow detailed herein offers a clear and robust path to validating this hypothesis, from identifying specific molecular targets to confirming pathway modulation in a cellular context.

Future research should focus on lead optimization to enhance potency and selectivity, comprehensive ADME/Tox profiling, and eventual evaluation in preclinical in vivo cancer models to determine its therapeutic potential.

References

  • Recent Advances of Quinoline‐Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
  • A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. (n.d.). Journal of Medicinal Chemistry.
  • 3-Nitro-3,4-dihydro-2(1H)-quinolones. Excitatory amino acid antagonists acting at glycine-site NMDA and (RS)-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. (1993). Journal of Medicinal Chemistry.
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2016). Journal of American Science.
  • Discovering novel 3-nitroquinolines as a new class of anticancer agents. (n.d.). Acta Pharmacologica Sinica.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Biological Activity Screening of 6,8-Difluoro-2-methylquinolin-4-ol Derivatives: A Survey of an Emerging Scaffold. (2025). BenchChem.
  • 3-Nitroquinoline. (n.d.). PubChem.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). Molecules.
  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. (2025). Arhiv za higijenu rada i toksikologiju.
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. (2025). RSC Advances.
  • Quinoline Derivatives from 3-Nitro-4-hydroxyquinoline. (n.d.). Journal of the American Chemical Society.
  • Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. (n.d.). Antimicrobial Agents and Chemotherapy.
  • Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. (2017). Saudi Pharmaceutical Journal.
  • Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)-one Derivatives. (n.d.). Current Organic Synthesis.
  • Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. (2017). Saudi Pharmaceutical Journal.
  • Synthesis and anticancer activity of novel quinazolinone-based rhodanines. (2017). Chemistry Central Journal.
  • Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cispl
  • PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer. (n.d.). Oncology Letters.
  • Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. (2013). Bioorganic & Medicinal Chemistry.
  • Vertical targeting of the PI3K/AKT pathway at multiple points is synergistic and effective for non-Hodgkin lymphoma. (2024).
  • Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation. (n.d.). Journal of Gastrointestinal Cancer.

Sources

in silico ADMET prediction for 6-Fluoro-4-hydroxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico ADMET Profile of 6-Fluoro-4-hydroxy-3-nitroquinoline

Executive Summary

In the landscape of modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount to mitigating late-stage clinical failures.[1][2] This guide presents a comprehensive in silico ADMET profile for the novel compound 6-Fluoro-4-hydroxy-3-nitroquinoline. By leveraging a suite of validated computational tools, we dissect the molecule's physicochemical characteristics, pharmacokinetic potential, and toxicological liabilities. The analysis reveals a compound with generally favorable drug-like properties, including good potential for oral absorption. However, significant toxicological flags are raised, primarily concerning mutagenicity and cardiotoxicity, which are linked to the nitroaromatic and quinoline moieties, respectively. This document serves as a technical blueprint for researchers, providing not only predictive data but also the strategic rationale behind the computational workflow and expert interpretation of the results to guide subsequent in vitro validation studies.

The Imperative of Predictive ADMET in Drug Discovery

The journey from a hit compound to a marketable drug is fraught with challenges, with a significant percentage of candidates failing due to poor pharmacokinetic profiles or unforeseen toxicity.[2] The "fail early, fail cheap" paradigm has become a cornerstone of pharmaceutical research, emphasizing the need to identify and discard problematic compounds before they consume substantial resources.[1] In silico ADMET prediction offers a rapid, cost-effective, and resource-efficient methodology to screen candidates using only their chemical structure.[3][4][5] These computational approaches, built on decades of experimental data and sophisticated machine learning algorithms, provide critical insights into a molecule's likely behavior in a biological system.[6]

This guide focuses on 6-Fluoro-4-hydroxy-3-nitroquinoline, a molecule featuring a quinoline scaffold known for diverse biological activities.[7] Its structure is augmented with a fluorine atom, often used to enhance metabolic stability and binding affinity; a hydroxyl group, which can modulate solubility and provide a metabolic handle; and a nitroaromatic group, a feature known to be a potential liability associated with toxicity.[8][9][10] Understanding the interplay of these functional groups on the overall ADMET profile is essential for assessing its therapeutic potential.

The In Silico Predictive Workflow

Our analytical approach integrates several well-regarded, freely accessible web-based platforms to build a holistic and cross-validated ADMET profile. The causality behind selecting multiple tools is to mitigate the risk of algorithm-specific bias and to generate a consensus prediction where possible. The accuracy of any in silico prediction is contingent on the quality of the underlying dataset and the algorithm employed.[3] Therefore, using a multi-tool approach provides a more robust assessment.

The workflow begins with the canonical representation of the molecule (SMILES string: O=N(=O)c1c(O)nc2cc(F)ccc12) and proceeds through sequential analysis of its properties.

ADMET_Workflow Molecule Input Molecule (SMILES String) SwissADME SwissADME Server Molecule->SwissADME Analysis pkCSM pkCSM Server Molecule->pkCSM Analysis ProToxII ProTox-II Server Molecule->ProToxII Analysis PhysChem Physicochemical Properties & Drug-Likeness SwissADME->PhysChem Pharmaco Pharmacokinetics (ADME) SwissADME->Pharmaco pkCSM->Pharmaco Tox Toxicity Profile pkCSM->Tox ProToxII->Tox Synthesis Synthesized ADMET Profile & Recommendations PhysChem->Synthesis Pharmaco->Synthesis Tox->Synthesis

Caption: The integrated in silico ADMET prediction workflow.

Selected Computational Tools
  • SwissADME: A highly respected tool for predicting physicochemical properties, pharmacokinetics, and drug-likeness. Its user-friendly interface and graphical outputs (e.g., the Bioavailability Radar) make it ideal for initial assessment.

  • pkCSM: This platform provides a comprehensive set of predictions for ADMET properties, leveraging graph-based signatures to model pharmacokinetic and toxicological endpoints.

  • ProTox-II: A specialized server focused on the prediction of various toxicity endpoints, including organ toxicity and toxicological pathways, providing valuable insights into potential safety concerns.

Physicochemical Properties & Drug-Likeness Evaluation

The foundation of a drug's pharmacokinetic profile lies in its physicochemical properties. These parameters govern its ability to dissolve and permeate biological membranes. We evaluated 6-Fluoro-4-hydroxy-3-nitroquinoline against Lipinski's Rule of Five, a widely used guideline to assess the "drug-likeness" of a compound for oral bioavailability.[11][12][13]

Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Compliance

ParameterPredicted ValueLipinski's Rule of Five[13][14]Compliance
Molecular Weight208.14 g/mol < 500 DaYes
cLogP (Octanol/Water Partition Coeff.)1.95≤ 5Yes
Hydrogen Bond Donors1 (from -OH)≤ 5Yes
Hydrogen Bond Acceptors5 (from =O, -NO2, -N=)≤ 10Yes
Topological Polar Surface Area (TPSA)91.91 Ų< 140 ŲYes
Lipinski's Rule Violations 0 No more than 1 violation Pass

Expertise & Experience Insight: The molecule fully adheres to Lipinski's Rule of Five, which is an excellent starting point.[15] The cLogP value of ~2 suggests a favorable balance between lipophilicity (for membrane crossing) and hydrophilicity (for solubility in aqueous environments). The TPSA is under 140 Ų, indicating a high likelihood of good cell membrane permeability, including oral absorption.

Absorption Profile

Effective oral absorption is a highly desirable trait for patient compliance. Our in silico models predict how well the compound is likely to be absorbed from the gastrointestinal tract.

Table 2: Predicted Absorption Parameters

ParameterPredicted ValueInterpretation
Water Solubility (logS)-2.85Moderately Soluble
GI Absorption (Human)91.5%High
Caco-2 Permeability (logPapp)0.55Moderate to High Permeability

Expertise & Experience Insight: The prediction of high GI absorption is strongly supported by the molecule's compliance with Lipinski's rules. The moderate-to-high Caco-2 permeability prediction further reinforces the potential for efficient translocation across the intestinal epithelium. While solubility is predicted to be moderate, it is unlikely to be a limiting factor for absorption, given the other favorable parameters.

Distribution Profile

Distribution determines where a drug goes in the body and for how long. Key parameters include the volume of distribution (Vd), the extent of binding to plasma proteins, and the ability to cross the blood-brain barrier (BBB).

Table 3: Predicted Distribution Parameters

ParameterPredicted ValueInterpretation
Volume of Distribution (Vdss)0.35 L/kgModerate distribution, likely in extracellular fluid and tissues
Plasma Protein Binding~85%Moderately high binding; may affect free drug concentration
BBB Permeability (logBB)-0.45Predicted to cross the BBB

Expertise & Experience Insight: A Vdss of 0.35 L/kg suggests the compound does not sequester extensively into fatty tissues and has a balanced distribution profile. The predicted ability to cross the BBB (logBB > -1.0 is often considered a positive predictor) is significant; this could be a therapeutic advantage for CNS targets or a liability if CNS side effects are undesirable.

Metabolism Profile

Metabolism is the body's process of chemically modifying xenobiotics, primarily mediated by the Cytochrome P450 (CYP) enzyme system in the liver.[16] Understanding a compound's interaction with CYP enzymes is critical to predicting its half-life and potential for drug-drug interactions.[17][18]

Table 4: Predicted Cytochrome P450 Interaction Profile

CYP IsoformSubstrate PredictionInhibitor Prediction
CYP1A2NoYes
CYP2C9NoNo
CYP2C19NoYes
CYP2D6NoNo
CYP3A4YesNo

Expertise & Experience Insight: The molecule is predicted to be a substrate for CYP3A4, the most abundant CYP enzyme, suggesting it will likely undergo Phase I metabolism. More critically, it is predicted to be an inhibitor of CYP1A2 and CYP2C19.[19] This presents a significant risk for drug-drug interactions if co-administered with other drugs metabolized by these enzymes. This prediction must be a high-priority item for in vitro validation using human liver microsomes.

Excretion Profile

Excretion pathways determine how a drug and its metabolites are removed from the body. This involves processes like renal clearance and active transport.

Table 5: Predicted Excretion Parameters

ParameterPredicted ValueInterpretation
Total Clearance (log L/hr/kg)0.15Low to moderate clearance rate
P-glycoprotein (P-gp) SubstrateNoNot likely to be a substrate of this major efflux pump

Expertise & Experience Insight: The predicted low-to-moderate clearance rate, combined with its metabolic profile, suggests a potentially reasonable biological half-life. The prediction that it is not a substrate for P-glycoprotein is advantageous. P-gp is an efflux transporter that can limit drug absorption and penetration into tissues like the brain.[20][21] Evading P-gp efflux can lead to better bioavailability and distribution.[22]

Toxicity Profile Assessment

Toxicity is the most common reason for drug attrition. In silico models can identify structural alerts and predict a range of toxicological endpoints. For 6-Fluoro-4-hydroxy-3-nitroquinoline, the nitroaromatic moiety is an immediate structural alert for genotoxicity.[8][23]

Toxicity_Assessment Molecule 6-Fluoro-4-hydroxy-3-nitroquinoline Alert Structural Alert Screen (Nitroaromatic Group) Molecule->Alert hERG hERG Inhibition Prediction Molecule->hERG Hepato Hepatotoxicity Prediction Molecule->Hepato Ames Ames Mutagenicity Prediction Alert->Ames High Priority Risk Overall Toxicity Risk Assessment Ames->Risk hERG->Risk Hepato->Risk

Caption: Logic flow for the prioritized toxicity assessment.

Table 6: Predicted Toxicological Endpoints

Toxicity EndpointPredictionConfidenceInterpretation & Causality
Ames Mutagenicity Positive HighCritical Risk. The nitroaromatic group is a well-known structural alert associated with mutagenicity, often following metabolic reduction to a reactive hydroxylamine.[8][9][10]
hERG Inhibition Inhibitor ModerateHigh Risk. Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias.[24][25] Many quinoline-containing compounds have been shown to be hERG inhibitors.[26][27]
Hepatotoxicity Yes ModerateModerate Risk. The potential for liver toxicity is a common concern and requires experimental validation.
Carcinogenicity Positive ModerateModerate Risk. This is likely correlated with the positive Ames test prediction.
Skin Sensitization NoHighLow Risk.

Expertise & Experience Insight: The toxicity profile presents the most significant hurdles for this compound's development.

  • Ames Mutagenicity: A positive prediction is a major red flag. This must be the first and most critical in vitro assay performed (e.g., a standard bacterial reverse mutation Ames test). A confirmed positive result would likely terminate the development of this compound for most therapeutic indications.

  • hERG Inhibition: The prediction of cardiotoxicity is another serious concern.[28] This should be immediately followed up with an in vitro hERG binding or patch-clamp assay to determine the IC50 value.

Synthesized ADMET Profile & Strategic Recommendations

Table 7: Consolidated In Silico ADMET Profile

CategoryParameterPredictionRecommendation
Drug-Likeness Lipinski's Rule of FiveFavorable (0 violations) Proceed; good physicochemical foundation.
Absorption GI AbsorptionHigh Favorable for oral administration.
Distribution BBB PenetrationYes Consider CNS effects (therapeutic or adverse).
Metabolism CYP InhibitionInhibitor (1A2, 2C19) High risk for DDI; requires in vitro confirmation.
Excretion P-gp SubstrateNo Favorable for bioavailability.
Toxicity Ames Mutagenicity Positive CRITICAL RISK. Immediate in vitro Ames test required.
Toxicity hERG Inhibition Positive HIGH RISK. Immediate in vitro hERG assay required.
Senior Application Scientist Recommendations:

While 6-Fluoro-4-hydroxy-3-nitroquinoline exhibits a promising physicochemical and pharmacokinetic profile for an orally available drug, its development is overshadowed by two critical, high-probability safety risks .

  • Prioritize Toxicity Validation: The immediate next steps should not be efficacy studies but rather a focused, tiered approach to de-risk the toxicological predictions.

    • Tier 1 (Must-Do): Conduct an in vitro Ames test and a hERG binding/functional assay. If either of these confirms the in silico prediction, the rationale for continuing development must be exceptionally strong (e.g., for a life-threatening condition with no other treatment options).

  • Address Metabolism: Concurrently, perform a CYP inhibition assay using human liver microsomes to confirm the predictions for CYP1A2 and CYP2C19. Confirmed inhibition would significantly complicate clinical development.

  • Medicinal Chemistry Strategy: If the compound shows compelling efficacy, medicinal chemistry efforts should be directed at modifying the structure to mitigate these liabilities. This could involve replacing the nitro group with an alternative electron-withdrawing group that is not associated with mutagenicity (e.g., a nitrile or sulfone) and altering the quinoline core to reduce hERG affinity.

Protocol: ADMET Prediction using SwissADME

This protocol provides a step-by-step guide for generating a foundational ADMET profile using the SwissADME web server.

  • Navigate to the SwissADME website.

  • Prepare the Input: The chemical structure is required. For 6-Fluoro-4-hydroxy-3-nitroquinoline, the SMILES string is O=N(=O)c1c(O)nc2cc(F)ccc12.

  • Enter the Molecule: In the "List of SMILES" input box on the homepage, paste the SMILES string.

  • Run the Prediction: Click the "Run" button to submit the job. The computation is typically completed within seconds.

  • Analyze the Results: The output page will display a wealth of information:

    • Physicochemical Properties: A table containing Molecular Weight, LogP, TPSA, etc.

    • Lipinski Filter: A clear "yes" or "no" with the number of violations.

    • Pharmacokinetics & Drug-Likeness: Predictions for GI absorption, BBB permeation, and various drug-likeness rules.

    • Bioavailability Radar: A graphical representation of the molecule's drug-likeness. An ideal compound would have its pink line fall entirely within the red hexagonal area.

  • Data Interpretation: Compare the output values against the standard criteria discussed in this guide to assess the compound's potential.

References

  • In silico prediction of hERG potassium channel blockage by chemical category approaches. (URL: [Link])

  • Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. (URL: [Link])

  • Lipinski's rule of five – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Lipinski's rule of five - Wikipedia. (URL: [Link])

  • Machine Learning-Based In Silico Prediction of the Inhibitory Activity of Chemical Substances Against Rat and Human Cytochrome P450s - ACS Publications. (URL: [Link])

  • Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC - NIH. (URL: [Link])

  • In silico prediction of hERG blockers using machine learning and deep learning approaches. (URL: [Link])

  • Mastering Lipinski Rules for Effective Drug Development - bioaccess. (URL: [Link])

  • Predictive in silico modeling for hERG channel blockers - PubMed. (URL: [Link])

  • Development of Simplified In Vitro P-Glycoprotein Substrate Assay and in Silico Prediction Models To Evaluate Transport Potential of P-Glycoprotein | Molecular Pharmaceutics - ACS Publications. (URL: [Link])

  • What is Lipinski's Rule of 5? - AZoLifeSciences. (URL: [Link])

  • In Silico Prediction of Cytochrome P450 2D6 and 3A4 Inhibition Using Gaussian Kernel Weighted k-Nearest Neighbor and Extended Connectivity Fingerprints, Including Structural Fragment Analysis of Inhibitors versus Noninhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Theoretical Prediction of the Complex P-Glycoprotein Substrate Efflux Based on the Novel Hierarchical Support Vector Regression Scheme. (URL: [Link])

  • In silico prediction of hERG potassium channel blockage by chemical category approaches - Toxicology Research (RSC Publishing). (URL: [Link])

  • In silico prediction of hERG potassium channel blockage by chemical category approaches | Toxicology Research | Oxford Academic. (URL: [Link])

  • P-glycoprotein substrate prediction - AlthoTas. (URL: [Link])

  • In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - MDPI. (URL: [Link])

  • Development of an In Silico Prediction Model for P-glycoprotein Efflux Potential in Brain Capillary Endothelial Cells toward the Prediction of Brain Penetration | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • In silico model for P-glycoprotein substrate prediction: insights from molecular dynamics and in vitro studies - PubMed. (URL: [Link])

  • In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PubMed. (URL: [Link])

  • In silico prediction of absorption, metabolism, and toxicity of 2, 4-disubstituted quinoline-3-carboxylate derivatives (4a-p). - ResearchGate. (URL: [Link])

  • In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms. (URL: [Link])

  • Open access in silico tools to predict the ADMET profiling of drug candidates. (URL: [Link])

  • Computer-Aided (In Silico) Modeling of Cytochrome P450-Mediated Food–Drug Interactions (FDI) - NIH. (URL: [Link])

  • In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach (Journal Article) | OSTI.GOV. (URL: [Link])

  • In Silico Tools and Software to Predict ADMET of New Drug Candidates. (URL: [Link])

  • In Silico ADME Methods Used in the Evaluation of Natural Products - PMC - NIH. (URL: [Link])

  • (PDF) In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - ResearchGate. (URL: [Link])

  • In Silico methods for ADMET prediction of new molecules | PPTX - Slideshare. (URL: [Link])

  • ADMET Prediction Software | Sygnature Discovery. (URL: [Link])

  • In silico prediction of the mutagenicity of nitroaromatic compounds using correlation weights of fragments of local symmetry | Request PDF - ResearchGate. (URL: [Link])

  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PubMed Central. (URL: [Link])

  • In-silico Insights into Some Novel Quinoline Derivatives: Docking, Simulation and ADME/Pharmacokinetic Prediction as Anti-tubercular Agents | Request PDF - ResearchGate. (URL: [Link])

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed. (URL: [Link])

  • In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - NIH. (URL: [Link])

  • 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC - PubMed Central. (URL: [Link])

Sources

Interpreting the Molecular Signature: A Guide to the NMR and Mass Spectrometry Data of 6-Fluoro-4-hydroxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data expected for the compound 6-Fluoro-4-hydroxy-3-nitroquinoline. As a key heterocyclic scaffold, the precise characterization of substituted quinolines is paramount in fields ranging from medicinal chemistry to materials science.[1][2] This document moves beyond a simple data summary, offering insights into the causal relationships between the molecular structure and its spectral output, grounded in established spectroscopic principles.

The analytical workflow presented herein is designed to be self-validating, providing a logical framework for researchers to confidently identify and characterize this and similar molecules.

Molecular Structure and Predicted Spectroscopic Features

The structure of 6-Fluoro-4-hydroxy-3-nitroquinoline combines a quinoline core with three key substituents that dictate its electronic environment and, consequently, its spectral properties.

  • 4-Hydroxy Group (-OH): An electron-donating group (EDG) that increases electron density on the ring, particularly at the ortho and para positions, causing upfield shifts (lower ppm) in NMR spectra.[3]

  • 3-Nitro Group (-NO₂): A strong electron-withdrawing group (EWG) that significantly decreases electron density, leading to substantial downfield shifts (higher ppm) for nearby nuclei.[4]

  • 6-Fluoro Group (-F): An electronegative atom that exerts a strong inductive withdrawing effect but can also donate electron density via resonance. Its primary impact in ¹³C NMR is the characteristic carbon-fluorine coupling.

These competing electronic effects create a unique and interpretable spectral fingerprint.

Fragmentation_Pathway Proposed ESI-MS/MS Fragmentation Pathways M [M+H]⁺ m/z 209 M_minus_NO2 [M+H - NO₂]⁺ m/z 163 M->M_minus_NO2 - •NO₂ (46 Da) M_minus_HCN [C₈H₄FN₂O₃]⁺ m/z 182 M->M_minus_HCN - HCN (27 Da) M_minus_NO2_minus_CO [C₈H₅FN]⁺ m/z 134 M_minus_NO2->M_minus_NO2_minus_CO - CO (28 Da)

Caption: Key fragmentation pathways for protonated 6-fluoro-4-hydroxy-3-nitroquinoline.

m/zProposed FragmentNotes
209[M+H]⁺Protonated molecular ion (ESI)
208[M]⁺˙Molecular ion (EI)
163[M+H - NO₂]⁺Loss of nitro group
135[M+H - NO₂ - CO]⁺Subsequent loss of carbon monoxide
182[M+H - HCN]⁺Loss of hydrogen cyanide from quinoline ring
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatographic Separation (LC): Inject the sample into a High-Performance Liquid Chromatography (HPLC) system. Use a suitable column (e.g., C18) and mobile phase gradient to separate the compound from any impurities.

  • Ionization (MS): The eluent from the HPLC is directed into the mass spectrometer's ion source (e.g., ESI). The source parameters (voltages, gas flows, temperature) are optimized to achieve stable and efficient ionization. 4[5]. Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight). For structural confirmation, tandem mass spectrometry (MS/MS) can be performed, where the ion of interest (e.g., m/z 209) is isolated and fragmented to produce the spectrum shown in the pathway diagram.

[6]---

Conclusion: A Synthesized Interpretation

The structural elucidation of 6-Fluoro-4-hydroxy-3-nitroquinoline is achieved through the synergistic interpretation of NMR and mass spectrometry data. ¹H and ¹³C NMR confirm the arrangement of atoms and the electronic effects of the substituents, with characteristic C-F couplings definitively placing the fluorine atom at the C6 position. Mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns, such as the characteristic loss of the nitro group and fragmentation of the quinoline core. Together, these techniques provide an unambiguous and comprehensive characterization of the molecule.

References

  • Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. Available at: [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]

  • Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. PMC - NIH. Available at: [Link]

  • Synthesis of Green/Blue Light Emitting Quinolines by Aza-D-A Reaction Using InCl3 Catalyst. PMC - NIH. Available at: [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. Available at: [Link]

  • Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. PMC - NIH. Available at: [Link]

  • Mass Spectrometry of Nitro and Nitroso Compounds. ResearchGate. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... ResearchGate. Available at: [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. ResearchGate. Available at: [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH. Available at: [Link]

  • Interpretation of mass spectra. SlidePlayer. Available at: [Link]

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository. Available at: [Link]

Sources

solubility of 6-Fluoro-4-hydroxy-3-nitroquinoline in DMSO and aqueous buffers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 6-Fluoro-4-hydroxy-3-nitroquinoline in DMSO and Aqueous Buffers

Introduction

6-Fluoro-4-hydroxy-3-nitroquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial and anticancer properties[1][2][3][4]. The introduction of a fluorine atom, a hydroxyl group, and a nitro group to the quinoline ring can substantially modulate the molecule's physicochemical properties, including its solubility, which is a critical determinant of its utility in both in vitro and in vivo studies.

Low aqueous solubility can lead to erroneous results in high-throughput screening, diminished bioavailability, and challenges in formulation development[5]. Conversely, a thorough understanding of a compound's solubility in dimethyl sulfoxide (DMSO) is essential for the preparation of concentrated stock solutions used in a vast array of biological assays[6][7].

Physicochemical Properties and their Influence on Solubility

The solubility of 6-Fluoro-4-hydroxy-3-nitroquinoline is governed by its molecular structure. The presence of a hydroxyl group and a nitro group suggests the molecule is ionizable, which will have a profound impact on its aqueous solubility as a function of pH. The fluorine atom will influence the electronic properties and lipophilicity of the molecule.

Table 1: Estimated Physicochemical Properties of 6-Fluoro-4-hydroxy-3-nitroquinoline and Related Analogues

Property6-Fluoro-4-hydroxy-3-nitroquinoline (Predicted)7-Fluoro-4-hydroxy-3-nitroquinoline[8]6-Fluoro-4-hydroxyquinoline-3-carboxylic acid[9]
Molecular Formula C₉H₅FN₂O₃C₉H₅FN₂O₃C₁₀H₆FNO₃
Molecular Weight ~208.15 g/mol 208.148 g/mol 207.16 g/mol
pKa (Predicted) ~6-7 (for the hydroxyl group)Not AvailableNot Available
Appearance Likely a solid powderNot AvailableNot Available
Melting Point Not AvailableNot Available248-249 °C (decomp)

Note: The properties for 6-Fluoro-4-hydroxy-3-nitroquinoline are estimations based on its chemical structure and data from similar compounds. Experimental verification is required.

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds, making it the solvent of choice for creating high-concentration stock solutions for biological screening[6][7].

Expected Solubility in DMSO

Given its molecular structure, 6-Fluoro-4-hydroxy-3-nitroquinoline is expected to exhibit good to excellent solubility in DMSO. The polar nature of the hydroxyl and nitro groups, combined with the overall aromatic system, should facilitate strong solute-solvent interactions. It is common for compounds of this nature to be soluble in DMSO at concentrations of 10 mM or higher[10].

Experimental Protocol for Determining Maximum DMSO Solubility

This protocol describes a method to determine the maximum solubility of a compound in DMSO at room temperature[7].

Materials:

  • 6-Fluoro-4-hydroxy-3-nitroquinoline (solid)

  • Anhydrous DMSO

  • Vortex mixer

  • High-speed microcentrifuge

  • Calibrated analytical balance

  • Micropipettes

  • 2 mL microcentrifuge tubes

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 5-10 mg of the compound into a 2 mL microcentrifuge tube.

    • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).

    • Vortex the mixture vigorously for 2-3 minutes to promote dissolution.

    • If the compound dissolves completely, incrementally add more pre-weighed compound, vortexing after each addition, until a solid precipitate remains.

  • Equilibration:

    • Incubate the supersaturated solution at a controlled room temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached[7]. Periodically mix the solution gently during this time.

  • Separation of Undissolved Solid:

    • Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess, undissolved solid.

  • Quantification:

    • Carefully collect a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) in which the compound is highly soluble to bring the concentration within the linear range of the analytical instrument.

    • Determine the concentration of the compound in the diluted sample using a validated HPLC-UV or LC-MS method with a standard curve.

    • Back-calculate the original concentration in the DMSO supernatant to determine the maximum solubility.

DMSO_Solubility_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Separation & Analysis weigh Weigh Compound add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex incubate Incubate 24h at 25°C vortex->incubate centrifuge Centrifuge at 14,000 rpm incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Supernatant supernatant->dilute analyze Analyze by HPLC/LC-MS dilute->analyze pKa_Solubility_Relationship cluster_pH_scale pH Scale cluster_molecule Molecular State cluster_solubility Resulting Aqueous Solubility Low_pH Low pH (Acidic) pKa_point pH = pKa Low_pH->pKa_point Protonated Predominantly Protonated (Neutral) [R-OH] Low_pH->Protonated High_pH High pH (Basic) pKa_point->High_pH Deprotonated Predominantly Deprotonated (Anionic) [R-O⁻] High_pH->Deprotonated Low_Solubility Low Solubility Protonated->Low_Solubility High_Solubility High Solubility Deprotonated->High_Solubility

Caption: Relationship between pH, pKa, and the aqueous solubility of an acidic compound.

Table 2: Expected Trend of Aqueous Solubility of 6-Fluoro-4-hydroxy-3-nitroquinoline at Different pH Values

Buffer pHExpected Predominant SpeciesExpected Relative SolubilityRationale
2.0 (e.g., HCl buffer)Neutral (R-OH)LowThe compound is fully protonated and less polar.
5.0 (e.g., Acetate buffer)Neutral (R-OH)LowpH is likely still below the pKa of the hydroxyl group.
7.4 (e.g., Phosphate buffer)Mixture of Neutral and AnionicIntermediateSolubility will depend on the proximity of the pH to the pKa.
9.0 (e.g., Borate buffer)Anionic (R-O⁻)HighThe compound is largely deprotonated and more polar.
Experimental Protocols for Determining Aqueous Solubility

Two common methods for determining aqueous solubility are the kinetic and thermodynamic assays. Kinetic solubility is often used in early drug discovery for high-throughput screening, while thermodynamic solubility is considered the "gold standard" for its accuracy.[5][11][12][13]

This method measures the solubility of a compound when it is introduced into an aqueous buffer from a DMSO stock solution.[5][14][15][16] It reflects the solubility under conditions often encountered in biological assays.

Materials:

  • 10-20 mM stock solution of the compound in DMSO

  • Aqueous buffers at various pH values (e.g., pH 2.0, 5.0, 7.4, 9.0)

  • 96-well microplates (UV-transparent if using spectrophotometry)

  • Plate shaker/thermomixer

  • Plate reader (nephelometer or UV-Vis spectrophotometer) or HPLC/LC-MS system

Procedure:

  • Compound Addition:

    • Add the aqueous buffer to the wells of a microplate.

    • Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer to achieve the desired final concentration. The final DMSO concentration should typically be kept low (≤1%) to minimize its effect on solubility.

  • Incubation:

    • Seal the plate and shake it at room temperature for a set period (e.g., 2-24 hours).[11][15]

  • Detection of Precipitation:

    • The point of precipitation can be detected by turbidimetry (nephelometry), where the scattering of light by insoluble particles is measured.

  • Quantification (Shake-Flask Modification):

    • For a more precise measurement, the incubated solutions are filtered or centrifuged to remove any precipitate.

    • The concentration of the dissolved compound in the clear filtrate or supernatant is then quantified by HPLC-UV or LC-MS against a standard curve.[16]

This method measures the solubility of the solid, crystalline compound in equilibrium with the aqueous buffer, providing a more accurate measure of true solubility.[5][17][12]

Materials:

  • Solid 6-Fluoro-4-hydroxy-3-nitroquinoline

  • Aqueous buffers at various pH values

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Filtration system (e.g., syringe filters with low compound binding)

  • HPLC-UV or LC-MS system

Procedure:

  • Sample Preparation:

    • Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer. The presence of excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration:

    • Seal the vials and shake them in a temperature-controlled incubator (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.[5]

  • Phase Separation:

    • After incubation, allow the vials to stand to let the excess solid settle.

    • Filter the solution through a suitable filter (e.g., 0.45 µm PVDF) to remove all undissolved particles. Take care to avoid any loss of dissolved compound due to adsorption to the filter.

  • Quantification:

    • Dilute the clear filtrate with an appropriate solvent.

    • Determine the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method.

Conclusion

A comprehensive understanding of the solubility of 6-Fluoro-4-hydroxy-3-nitroquinoline in both DMSO and aqueous buffers is paramount for its successful application in research and drug development. While direct experimental data is currently lacking in the literature, this guide provides a robust framework based on established chemical principles and standard laboratory protocols. The compound is predicted to have high solubility in DMSO. Its aqueous solubility is expected to be highly pH-dependent, increasing significantly in basic conditions due to the ionization of its acidic hydroxyl group. The detailed experimental protocols provided herein offer a clear path for researchers to accurately determine these critical physicochemical parameters, thereby enabling reliable data generation in subsequent biological and pharmacological studies.

References

[18]Khan Academy. (n.d.). pH and solubility. Equilibrium. Available at: [Link]

[19]Chemistry Steps. (n.d.). The Effect of pH on Solubility. Available at: [Link]

[5]Creative Biolabs. (n.d.). Aqueous Solubility. Available at: [Link]

[14]BioDuro. (n.d.). ADME Solubility Assay. Available at: [Link]

[20]ACS Publications. (n.d.). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. Industrial & Engineering Chemistry Research. Available at: [Link]

[15]PCBIS. (n.d.). Kinetic solubility. Available at: [Link]

[16]protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

[21]YouTube. (2025, December 19). Does Solution pH Control The Extent Of Solubility?. Available at: [Link]

[10]NIH National Library of Medicine. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening. PubMed Central. Available at: [Link]

[22]ResearchGate. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available at: [Link]

[1]PubMed. (2019, February 25). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Available at: [Link]

[2]PubMed Central. (n.d.). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Available at: [Link]

[17]Creative Bioarray. (n.d.). Aqueous Solubility Assays. Available at: [Link]

[23]ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Available at: [Link]

[13]Bienta. (n.d.). Aqueous Solubility Assay. Available at: [Link]

[3]NIH National Library of Medicine. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Available at: [Link]

[24]ResearchGate. (n.d.). Scoring values of quinoline derivatives. Available at: [Link]

Sources

Elucidating the Tautomeric Landscape of 6-Fluoro-4-hydroxy-3-nitroquinoline: A Guide to Synthesis, Characterization, and Biological Implications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The quinoline scaffold is a cornerstone of medicinal chemistry, integral to a multitude of therapeutic agents.[1][2] The nuanced physicochemical properties of its derivatives, such as tautomerism, can profoundly influence their biological activity, receptor binding affinity, and pharmacokinetic profiles. This technical guide provides a comprehensive exploration of the tautomeric forms of a specific, high-interest derivative: 6-Fluoro-4-hydroxy-3-nitroquinoline. While this exact molecule is not extensively documented in public literature, by synthesizing data from structurally related analogs, this paper will provide a robust framework for its study.[1] We will delve into the theoretical underpinnings of its keto-enol and potential nitro-aci tautomerism, offer detailed experimental protocols for its synthesis and characterization, and discuss the profound implications of its tautomeric state for drug development. This guide is designed to equip researchers with the foundational knowledge and practical methodologies required to investigate this promising molecule.

Introduction: The Dynamic Nature of Substituted Quinolines

The Quinoline Scaffold: A Privileged Structure in Drug Discovery

Quinoline and its derivatives are heterocyclic aromatic compounds that feature prominently in a vast array of pharmacologically active substances.[2] Their versatile structure has been successfully leveraged to develop drugs with a wide range of activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3] The strategic placement of functional groups, such as halogens and nitro groups, allows for the fine-tuning of electronic properties and biological interactions, making them a focal point of drug discovery programs.[4][5]

Principles of Tautomerism: The Keto-Enol Equilibrium in Heterocycles

Tautomerism is a phenomenon in which a single compound exists as a mixture of two or more readily interconvertible structural isomers that differ in the relative position of an atomic nucleus, typically a proton.[6] In heterocyclic systems like 4-hydroxyquinolines, the most significant tautomeric relationship is the keto-enol equilibrium.[7][8] The molecule can exist as the aromatic 'enol' form (4-hydroxyquinoline) or the non-aromatic 'keto' form (quinolin-4(1H)-one).[9] This equilibrium is not static; it is dynamically influenced by factors such as solvent polarity, pH, temperature, and the electronic effects of other substituents on the quinoline ring.[10][11] Understanding which tautomer predominates under physiological conditions is critical, as the two forms present different hydrogen bonding capabilities and overall geometries to biological targets.

Introducing 6-Fluoro-4-hydroxy-3-nitroquinoline: A Molecule of Interest

The title compound, 6-Fluoro-4-hydroxy-3-nitroquinoline, is a fascinating subject for study. The presence of a fluorine atom at the C6 position is known to enhance the biological activity of many quinolones, a class of antibiotics.[4][12] Simultaneously, the electron-withdrawing nitro group at the C3 position is expected to significantly modulate the electronic distribution of the ring system and the acidity of the N-H and O-H protons, thereby influencing the tautomeric balance. The compound serves as a valuable intermediate in the synthesis of novel pharmaceuticals.[12]

The Tautomeric Landscape of 6-Fluoro-4-hydroxy-3-nitroquinoline

The Canonical Tautomers: 4-Hydroxyquinoline (Enol) vs. 4-Quinolone (Keto)

The primary tautomeric equilibrium for this molecule involves the migration of a proton between the oxygen at C4 and the ring nitrogen at N1.

  • Enol Form (6-Fluoro-4-hydroxy-3-nitroquinoline): In this form, the pyridine ring retains its aromaticity. It features a hydroxyl (-OH) group at the C4 position.

  • Keto Form (6-Fluoro-3-nitroquinolin-4(1H)-one): Here, the proton resides on the N1 nitrogen, creating a carbonyl group (C=O) at the C4 position and disrupting the aromaticity of the pyridine ring.

Based on studies of related 4-hydroxyquinolines, the keto tautomer is often the more stable form, particularly in the solid state and in polar solvents.[13][14] The stability of the keto form can be attributed to the amide resonance and favorable hydrogen bonding interactions in condensed phases.

Caption: Keto-Enol tautomeric equilibrium of 6-Fluoro-4-hydroxy-3-nitroquinoline.

Influence of Substituents on Tautomeric Preference

The electron-withdrawing properties of both the C6-fluoro and C3-nitro groups are critical. The nitro group, in particular, will significantly increase the acidity of the adjacent C-H proton and influence the electron density across the molecule. This strong inductive and resonance withdrawal effect is expected to favor the keto tautomer, as it helps stabilize the negative charge that develops on the oxygen of the carbonyl group.

Potential for Nitro-Aci Tautomerism

A secondary, less common, but still plausible tautomerism is the nitro-aci equilibrium. This involves the proton transfer from the carbon adjacent to the nitro group to one of the nitro group's oxygen atoms, forming an "aci" or nitronic acid form. While typically less favorable, its potential existence should not be discounted, especially in specific solvent environments or when interacting with a biological target.

Caption: Potential Nitro-Aci tautomerism from the keto form of the molecule.

Theoretical & Computational Analysis

Rationale for Computational Chemistry

Before embarking on laboratory synthesis and analysis, computational methods provide an invaluable predictive framework. Density Functional Theory (DFT) is a powerful tool for calculating the relative energies of tautomers, predicting their geometric structures, and simulating their spectroscopic signatures (NMR, IR).[15][16] This in silico analysis guides experimental design and aids in the interpretation of complex spectral data.

Protocol: Density Functional Theory (DFT) for Energy Calculations
  • Structure Generation: Build the 3D structures of both the keto and enol tautomers of 6-Fluoro-4-hydroxy-3-nitroquinoline using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[16][17] This locates the lowest energy conformation for each isomer.

  • Solvent Modeling: Repeat the optimization including a solvent model (e.g., Polarizable Continuum Model, PCM) for various solvents (e.g., water, DMSO, chloroform) to assess the impact of polarity on tautomer stability.

  • Energy Calculation: Calculate the single-point electronic energies for the optimized structures. The difference in these energies (ΔE) indicates the relative stability of the tautomers.

  • Frequency Analysis: Perform a frequency calculation to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) for more accurate relative energy calculations.

Predicted Stability

Based on extensive studies of similar systems, DFT calculations are expected to predict that the keto tautomer (6-Fluoro-3-nitroquinolin-4(1H)-one) is the thermodynamically more stable form in both the gas phase and in polar solvents.[8][13] The energy difference might be in the range of several kcal/mol.

Experimental Characterization: A Methodological Guide

This section outlines the key experimental workflows for synthesizing and unambiguously characterizing the tautomeric forms of the title compound.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_interpretation Data Interpretation start Starting Materials (e.g., 4-Fluoroaniline derivative) synth Cyclization Reaction (e.g., Gould-Jacob) start->synth purify Purification (Crystallization / Chromatography) synth->purify nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purify->nmr uv UV-Vis Spectroscopy purify->uv ir IR Spectroscopy purify->ir xray X-Ray Crystallography (Solid State) purify->xray tautomer_id Identify Dominant Tautomer nmr->tautomer_id uv->tautomer_id ir->tautomer_id xray->tautomer_id quantify Quantify Equilibrium (Solution State) tautomer_id->quantify

Caption: Experimental workflow for synthesis and tautomeric analysis.

Protocol: Synthesis via Gould-Jacob Reaction

A plausible route for synthesis involves the Gould-Jacob reaction, a versatile method for creating the 4-hydroxyquinoline core.[18]

  • Step 1 (Condensation): React 4-fluoroaniline with diethyl (ethoxymethylene)malonate (DEEM). This condensation reaction is typically performed by heating the neat reactants or in a high-boiling solvent.

  • Step 2 (Cyclization): The resulting intermediate is cyclized by heating in a high-boiling solvent such as diphenyl ether or Dowtherm A. This thermal cyclization forms the ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.[18]

  • Step 3 (Hydrolysis & Decarboxylation): The ester can be hydrolyzed to the corresponding carboxylic acid. While the target molecule is a 3-nitro derivative, this carboxylate is a key intermediate.

  • Step 4 (Nitration): The 6-fluoro-4-hydroxyquinoline core is then subjected to nitration using a standard nitrating mixture (e.g., HNO₃/H₂SO₄) under controlled temperature conditions to introduce the nitro group at the C3 position. Regioselectivity will be a key challenge to control.

  • Purification: The final product is purified by recrystallization from a suitable solvent (e.g., ethanol, DMF).

Spectroscopic Interrogation

Spectroscopy is the primary tool for studying tautomeric equilibria in solution.[19]

  • Objective: To identify the dominant tautomer in solution and elucidate the molecular structure.

  • Methodology:

    • Dissolve ~5-10 mg of the purified compound in various deuterated solvents (e.g., DMSO-d₆, CDCl₃) to assess solvent effects.

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz).[20]

    • Acquire 2D spectra (COSY, HSQC, HMBC) to aid in complete signal assignment.

  • Expected Signatures: The key diagnostic signals will differentiate the keto and enol forms.

TautomerKey ¹H NMR SignalKey ¹³C NMR Signal
Keto Form A broad, exchangeable NH proton signal, typically downfield (>10 ppm).A C4 signal characteristic of a carbonyl carbon (C =O), typically >170 ppm.[21]
Enol Form A sharp or broad, exchangeable OH proton signal.A C4 signal characteristic of an aromatic carbon bearing an -OH group (C -OH), typically in the 150-160 ppm range.
  • Objective: To observe the electronic transitions characteristic of each tautomer.

  • Methodology:

    • Prepare dilute solutions of the compound in solvents of varying polarity (e.g., hexane, acetonitrile, ethanol, water).

    • Record the absorption spectra over a range of 200-500 nm using a dual-beam spectrophotometer.[22]

  • Expected Signatures: The enol form, with its fully aromatic bicyclic system, is expected to have a different absorption profile compared to the keto form, where the aromaticity of one ring is disrupted. Changes in the absorption maxima and molar absorptivity with solvent polarity can provide strong evidence for a shift in the tautomeric equilibrium.[23]

  • Objective: To identify key functional groups present in the solid state.

  • Methodology:

    • Prepare a sample as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum from 4000 to 400 cm⁻¹.

  • Expected Signatures: The presence of a strong absorption band in the carbonyl region (1650-1700 cm⁻¹) would be definitive evidence for the keto tautomer being dominant in the solid state. The enol form would instead show a broad O-H stretching band (~3200-3600 cm⁻¹) and C=C aromatic stretches.

Definitive Structural Elucidation: X-Ray Crystallography
  • Objective: To unambiguously determine the molecular structure and intermolecular interactions (e.g., hydrogen bonding) in the solid state.[24]

  • Methodology:

    • Grow a single, high-quality crystal of the compound, typically by slow evaporation from a suitable solvent.[3]

    • Mount the crystal on a goniometer in a single-crystal X-ray diffractometer.[3]

    • Collect diffraction data and solve the crystal structure.

  • Expected Outcome: It is highly probable that X-ray crystallography will confirm the keto tautomer in the solid state, likely showing intermolecular hydrogen bonding between the N-H group of one molecule and the C=O group of another.[13]

Implications for Drug Development

How Tautomerism Impacts Biological Activity

The specific tautomeric form of a drug molecule is what the biological target (e.g., an enzyme active site or a receptor) interacts with.

  • Receptor Binding: The keto and enol forms have different shapes and, crucially, different hydrogen bond donor/acceptor patterns. A drug designed to be a hydrogen bond donor via its -OH group (enol form) will fail to bind effectively if it primarily exists in the keto form, which has a hydrogen bond acceptor (C=O) and a donor at a different location (N-H).

  • Pharmacokinetics: Properties like membrane permeability and solubility can be influenced by tautomerism. The more polar tautomer might have better aqueous solubility but poorer lipid membrane penetration, affecting absorption and distribution.

Anticipated Biological Profile

Based on its structural motifs, 6-Fluoro-4-hydroxy-3-nitroquinoline is predicted to have significant potential as an antimicrobial and/or anticancer agent.

  • Antimicrobial Activity: Fluoroquinolones are a well-established class of antibiotics.[25] The 6-fluoro substitution is a key pharmacophore in this class. Nitroaromatic compounds are also known for their broad-spectrum antimicrobial effects.[1]

  • Anticancer Activity: Numerous quinoline derivatives, including those with nitro substitutions, have demonstrated significant cytotoxicity against various cancer cell lines.[1][5] The mechanism often involves inducing oxidative stress or inhibiting key cellular enzymes.

Conclusion and Future Directions

The tautomerism of 6-Fluoro-4-hydroxy-3-nitroquinoline represents a critical physicochemical property that must be thoroughly understood to unlock its therapeutic potential. This guide has established a comprehensive theoretical and experimental framework for this purpose. By leveraging computational predictions to guide synthesis and employing a suite of spectroscopic techniques alongside X-ray crystallography, researchers can definitively characterize its tautomeric landscape. Future work should focus on quantifying the tautomeric equilibrium (KT) in various solvents, evaluating the biological activity of both N- and O-alkylated derivatives (which "lock" the tautomeric form), and correlating the dominant tautomer with specific anticancer or antimicrobial activities. Such studies will pave the way for the rational design of novel, potent therapeutic agents based on this promising molecular scaffold.

References

  • BenchChem. (n.d.). The Biological Profile of 5-Fluoro-2-methyl-8-nitroquinoline: A Technical Overview for Drug Discovery Professionals.
  • BenchChem. (n.d.). 2-Hydroxyquinoline chemical structure and tautomerism.
  • HKU Scholars Hub. (n.d.). A SYSTEMATIC STUDY OF HETEROCYCLIC KETO-ENOL TAUTOMERXSM A m TfTE OBSERVATION OF MECHANISTIC CHANGE IN THE HYDROLYSIS OF $.Om HE.
  • Helda - University of Helsinki. (2022). X-ray Structure Analyses of 4-Hydroxy-1-Methylquinolin-2(1H)-One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E)-4-(2-Benzylidene-Hydrazineyl)Quinolin-2.
  • PubMed. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity.
  • Beilstein Journal of Organic Chemistry. (n.d.). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds.
  • Fiveable. (n.d.). Keto–Enol Tautomerism | Organic Chemistry Class Notes.
  • PMC - NIH. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties.
  • Eklablog. (n.d.). Tautomerism in Alkyl and –OH Derivatives of Heterocycles Containing two Heteroatoms.
  • PMC - NIH. (n.d.). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds.
  • RSC Publishing. (n.d.). Study of the enol–enaminone tautomerism of α-heterocyclic ketones by deuterium effects on 13 C chemical shifts.
  • (n.d.). Comparison of biological activity of fluoroquinolone drugs and their C-5 derivatives.
  • MDPI. (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines.
  • ResearchGate. (n.d.). Tautomeric 2-arylquinolin-4(1H)-one derivatives- spectroscopic, X-ray and quantum chemical structural studies | Request PDF.
  • Helda - University of Helsinki. (2022). One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E.
  • ChemicalBook. (n.d.). 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum.
  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • PubMed Central. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • PMC - NIH. (2021). A Novel Class of Functionalized Synthetic Fluoroquinolones with Dual Antiproliferative - Antimicrobial Capacities.
  • Human Metabolome Database. (2021). Showing metabocard for 4-Hydroxyquinoline (HMDB0246466).
  • ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline. | Download Scientific Diagram.
  • ResearchGate. (n.d.). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium.
  • RSC Publishing. (n.d.). New insights into bioactive Ga(III) hydroxyquinolinate complexes from UV-vis, fluorescence and multinuclear high-field NMR studi.
  • AVESİS. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications.
  • ResearchGate. (2006). (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones.
  • ResearchGate. (2022). (PDF) A DFT study of the tautomerism of 1H-benzo[de]cinnolines and their protonated forms.
  • NIH. (n.d.). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline.
  • PubChem. (n.d.). 4-Hydroxyquinoline | C9H7NO | CID 69141.
  • Chem-Impex. (n.d.). 6-Fluoro-4-hydroxyquinoline.
  • Who we serve. (2013). Design, Synthesis and Docking Studies of New 4-hydroxyquinoline-3-carbohydrazide Derivatives as Anti-HIV-1 Agents.
  • MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.
  • BYJU'S. (n.d.). Tautomerism Example.

Sources

An In-depth Technical Guide on Predicted Therapeutic Targets for 6-Fluoro-4-hydroxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2][3] This guide provides a comprehensive, technically-driven framework for the identification and validation of therapeutic targets for a novel compound, 6-Fluoro-4-hydroxy-3-nitroquinoline. By integrating a cascade of in silico prediction methodologies with a robust experimental validation workflow, we present a roadmap for researchers and drug development professionals to unlock the therapeutic potential of this promising, yet underexplored, molecule. This document delineates the causal logic behind experimental choices, provides detailed, self-validating protocols, and is grounded in authoritative scientific literature to ensure the highest degree of technical accuracy and integrity.

Part 1: The Quinoline Core - A Privileged Scaffold in Drug Discovery

The quinoline ring system is a versatile heterocyclic scaffold that forms the backbone of numerous therapeutic agents. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][4] The introduction of a nitro group and a fluorine atom to the 4-hydroxyquinoline core in 6-Fluoro-4-hydroxy-3-nitroquinoline is anticipated to modulate its electronic properties and biological activity, making it a compelling candidate for novel drug development.

This guide will navigate the intricate process of elucidating the therapeutic targets of this compound, from computational hypothesis generation to experimental confirmation. The multi-faceted approach detailed herein is designed to maximize the probability of successful target identification and provide a solid foundation for future preclinical and clinical development.

Part 2: The In Silico Target Prediction Cascade: A Multi-Pillar Approach

The initial phase of target discovery for a novel chemical entity like 6-Fluoro-4-hydroxy-3-nitroquinoline is most efficiently and cost-effectively conducted through computational methods.[5][6] This in silico cascade employs a convergence of evidence from multiple, independent computational techniques to generate a high-confidence list of putative targets.

Pillar 1: Ligand-Based Approaches - Uncovering Targets Through Chemical Similarity

The fundamental principle of ligand-based drug design is that structurally similar molecules often exhibit similar biological activities by interacting with the same targets.[7][8][9][10]

Methodology: This involves searching large chemical databases such as ChEMBL and PubChem for compounds that are structurally similar to 6-Fluoro-4-hydroxy-3-nitroquinoline and have known biological targets. Both 2D (fingerprint-based) and 3D (shape-based) similarity metrics should be employed to ensure a comprehensive search.

Experimental Protocol: 2D and 3D Similarity Searching

  • Prepare the Query Molecule:

    • Generate the 3D coordinates of 6-Fluoro-4-hydroxy-3-nitroquinoline using a molecular modeling software (e.g., MarvinSketch, ChemDraw).

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

  • Database Selection:

    • Choose publicly available databases with rich bioactivity data, such as ChEMBL () and PubChem (pubchem.ncbi.nlm.nih.gov).

  • Perform 2D Similarity Search:

    • Use the SMILES string of the query molecule to search the selected databases.

    • Employ Tanimoto coefficient as the similarity metric with a threshold of >0.85 to identify closely related analogs.

  • Perform 3D Similarity Search:

    • Utilize a shape-based screening tool (e.g., ROCS, Shape-it).

    • Align the 3D conformation of the query molecule against the 3D conformers of the database compounds.

    • Rank the hits based on shape similarity scores (e.g., TanimotoCombo score).

  • Analyze and Filter Results:

    • Compile a list of the top-ranking similar compounds and their annotated biological targets.

    • Prioritize targets that appear in both 2D and 3D search results.

Pillar 2: Pharmacophore Modeling - Mapping the Bioactive Features

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are crucial for a molecule's biological activity.[11][12][13][14][15]

Methodology: A pharmacophore model can be generated based on the structure of 6-Fluoro-4-hydroxy-3-nitroquinoline. This model is then used as a 3D query to screen conformational databases of known drugs or chemical compounds to find molecules that match the pharmacophore and, by extension, may share the same biological target.[12][14]

Experimental Protocol: Ligand-Based Pharmacophore Model Generation and Screening

  • Generate Conformers:

    • Generate a diverse set of low-energy 3D conformers for 6-Fluoro-4-hydroxy-3-nitroquinoline using a conformational search algorithm (e.g., OMEGA, ConfGen).

  • Define Pharmacophoric Features:

    • Identify potential pharmacophoric features on the query molecule:

      • Hydrogen Bond Acceptors (HBA)

      • Hydrogen Bond Donors (HBD)

      • Aromatic Rings (AR)

      • Hydrophobic (HY)

      • Positive/Negative Ionizable

  • Generate Pharmacophore Hypotheses:

    • Use a pharmacophore modeling software (e.g., PHASE, LigandScout) to generate multiple pharmacophore hypotheses based on the identified features and their spatial relationships.

  • Screen Pharmacophore Databases:

    • Screen a 3D conformational database (e.g., a subset of ZINC or eMolecules) with the generated pharmacophore models.

  • Hit Analysis:

    • Retrieve the compounds that fit the pharmacophore hypotheses.

    • Investigate the known biological targets of the retrieved hits to infer potential targets for the query molecule.

Pillar 3: Molecular Docking - Simulating Ligand-Target Interactions

Molecular docking is a powerful structure-based method that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[16][17][18][19][20]

Methodology: High-throughput virtual screening (HTVS) will be performed by docking 6-Fluoro-4-hydroxy-3-nitroquinoline against a large library of 3D protein structures representing various target classes (e.g., kinases, G-protein coupled receptors, nuclear receptors, and enzymes implicated in microbial pathogenesis).

Experimental Protocol: High-Throughput Virtual Screening via Molecular Docking

  • Ligand Preparation:

    • Generate a 3D structure of 6-Fluoro-4-hydroxy-3-nitroquinoline.

    • Assign appropriate protonation states and partial charges.

  • Target Library Preparation:

    • Compile a library of high-resolution crystal structures of potential protein targets from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Define the binding site for each target, typically based on the location of a co-crystallized ligand or a predicted binding pocket.

  • Molecular Docking:

    • Use a validated docking program (e.g., AutoDock Vina, Glide, GOLD) to dock the prepared ligand into the binding site of each target protein.[16][19][20]

    • Generate multiple binding poses for each ligand-target pair.

  • Scoring and Ranking:

    • Score the generated poses using the docking program's scoring function to estimate the binding affinity.

    • Rank the potential targets based on the predicted binding energies.

  • Post-Docking Analysis:

    • Visually inspect the top-ranking poses to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts).

    • Utilize consensus scoring by employing multiple docking programs or scoring functions to increase the reliability of the predictions.[20]

Pillar 4: Chemogenomic and Machine Learning Approaches - Harnessing Big Data

Chemogenomics aims to systematically identify the interaction of all possible small molecules with all possible biological targets.[5][6][21][22][23] Machine learning models, trained on vast datasets of known drug-target interactions, can predict novel interactions with high accuracy.[24][25][26][27][28]

Methodology: Utilize web-based chemogenomic tools and machine learning platforms that take the chemical structure of 6-Fluoro-4-hydroxy-3-nitroquinoline as input and predict a ranked list of potential targets based on pre-computed models.

Experimental Protocol: Target Prediction using Chemogenomic and Machine Learning Tools

  • Select a Prediction Tool:

    • Choose from a variety of publicly available web servers and standalone software (e.g., SwissTargetPrediction, SuperPred, TarNet).

  • Input the Molecule:

    • Submit the SMILES string or draw the structure of 6-Fluoro-4-hydroxy-3-nitroquinoline on the platform's interface.

  • Run the Prediction:

    • Initiate the target prediction process. The tool will compare the input molecule to its internal database and machine learning models.

  • Interpret the Results:

    • The output will typically be a list of predicted targets, often ranked by a confidence score or probability.

    • Examine the predicted targets and their associated biological pathways.

Data Integration and Prioritization

The final step of the in silico cascade is to integrate the results from all four pillars and prioritize a list of the most promising targets for experimental validation.

Prediction MethodTop Predicted TargetsConfidence Score/Rank
Ligand-Based Similarity Target A, Target BTanimoto > 0.85
Pharmacophore Screening Target A, Target CFit Score > 0.9
Molecular Docking Target A, Target D, Target EDocking Score < -8.0 kcal/mol
Chemogenomic/ML Target A, Target FProbability > 0.7
A hypothetical summary table for predicted targets.

A consensus approach, where targets predicted by multiple independent methods are given higher priority, is a robust strategy for selecting candidates for the next phase.

In_Silico_Target_Prediction_Workflow cluster_in_silico In Silico Target Prediction Cascade cluster_integration Data Integration & Prioritization cluster_output Output Query 6-Fluoro-4-hydroxy- 3-nitroquinoline Similarity Ligand-Based Similarity Search Query->Similarity Pharm Pharmacophore Modeling Query->Pharm Docking Molecular Docking Query->Docking ML Chemogenomic/ Machine Learning Query->ML Integration Consensus Scoring & Target Prioritization Similarity->Integration Pharm->Integration Docking->Integration ML->Integration Targets Prioritized List of Putative Targets Integration->Targets

Caption: A workflow for in silico therapeutic target prediction.

Part 3: The Experimental Validation Workflow: From Benchtop to Biological Context

Computational predictions, while powerful, must be substantiated by empirical evidence.[29] This section outlines a phased approach to experimentally validate the prioritized putative targets.

Phase 1: In Vitro Biochemical Assays - Confirming Direct Interaction

The primary objective of this phase is to confirm a direct physical interaction between 6-Fluoro-4-hydroxy-3-nitroquinoline and the predicted target protein.[30][31]

Methodology: A suite of biochemical assays can be employed, including enzyme inhibition assays, surface plasmon resonance (SPR) for binding kinetics, and isothermal titration calorimetry (ITC) for thermodynamic profiling.[31][32]

Experimental Protocol: Kinase Inhibition Assay (Example)

  • Reagents and Materials:

    • Recombinant kinase of interest.

    • Kinase-specific substrate peptide.

    • ATP (Adenosine triphosphate).

    • 6-Fluoro-4-hydroxy-3-nitroquinoline (dissolved in DMSO).

    • Assay buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • 384-well microplate.

  • Assay Procedure:

    • Prepare a serial dilution of the test compound in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound to the assay buffer.

    • Incubate at room temperature for 10 minutes.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for 1 hour.

    • Stop the reaction and detect the amount of product (e.g., ADP) formed using the detection reagent and a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).

Phase 2: Cell-Based Assays - Assessing Cellular Effects

Once direct binding is confirmed, the next crucial step is to determine if the compound can engage its target in a cellular environment and elicit a biological response.[33][34][35][36][37]

Methodology: A variety of cell-based assays can be utilized, such as target engagement assays (e.g., Cellular Thermal Shift Assay - CETSA), pathway modulation analysis (e.g., Western blotting for downstream signaling molecules), and phenotypic assays (e.g., cell viability, apoptosis, or proliferation assays).[35][36]

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., one that overexpresses the target of interest) in appropriate media.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of 6-Fluoro-4-hydroxy-3-nitroquinoline for 48-72 hours.

    • Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percent viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

Phase 3: In Vivo Model Systems - Evaluating Therapeutic Efficacy

The final stage of preclinical validation involves assessing the compound's efficacy and safety in a living organism.[38][39][40][41][42]

Methodology: This typically involves using disease-relevant animal models, such as xenograft models for cancer, where human tumor cells are implanted into immunocompromised mice.[39][41][42] The effect of the compound on tumor growth, as well as any potential toxicity, is monitored over time.

Experimental_Validation_Workflow cluster_phase1 Phase 1: In Vitro Biochemical Assays cluster_phase2 Phase 2: Cell-Based Assays cluster_phase3 Phase 3: In Vivo Models Targets Prioritized Putative Targets Biochem Enzyme Inhibition Binding Assays (SPR, ITC) Targets->Biochem Direct Direct Target Interaction? Biochem->Direct Direct->Targets No, Re-evaluate Cellular Target Engagement (CETSA) Pathway Analysis Phenotypic Assays Direct->Cellular Yes Efficacy Cellular Efficacy? Cellular->Efficacy Efficacy->Targets No, Re-evaluate InVivo Disease-Relevant Animal Models Efficacy->InVivo Yes Therapeutic Therapeutic Potential InVivo->Therapeutic

Caption: A phased workflow for the experimental validation of predicted targets.

Part 4: Conclusion and Future Directions

The systematic approach outlined in this guide, which synergistically combines in silico prediction with rigorous experimental validation, provides a robust framework for the identification of therapeutic targets for 6-Fluoro-4-hydroxy-3-nitroquinoline. The versatility of the quinoline scaffold suggests potential applications in oncology and infectious diseases.[1][4][43] For instance, many fluoroquinolone antibiotics function by inhibiting bacterial DNA gyrase and topoisomerase IV.[44][45][46][][48] Therefore, these should be considered as high-priority targets in the initial screening phase.

Future research should focus on lead optimization to improve potency, selectivity, and pharmacokinetic properties. Furthermore, a deeper understanding of the compound's mechanism of action will be crucial for its successful translation into a clinically viable therapeutic agent.

References

  • Molecular Docking As Virtual Screening Method for Modern Drug Discovery. Research J. Pharm. and Tech.
  • Fluoroquinolones: Mechanism of action, classification, and development of resistance.
  • Chemogenomics approaches to novel target discovery. PubMed.
  • Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases | Oxford Academic.
  • Mechanisms of action of antimicrobials: focus on fluoroquinolones. PubMed.
  • Fluoroquinolone Antibiotics: Definition, Mechanism and Research. BOC Sciences.
  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC.
  • A review for cell-based screening methods in drug discovery. PMC - NIH.
  • A review of machine learning-based methods for predicting drug–target interactions. PMC.
  • Cell-based Assays for Drug Discovery. Reaction Biology.
  • Molecular docking for virtual screening of natural product d
  • Pharmacophore Modeling in Drug Discovery: Methodology and Current St
  • Biochemical assays in drug discovery and development. Celtarys Research.
  • Ligand-Based Drug Design Methodologies in Drug Discovery Process: An Overview. Preprints.org.
  • Cell based assays for drug discovery. Miltenyi Biotec.
  • What is pharmacophore modeling and its applications?.
  • Chemogenomic Approaches for Revealing Drug Target Interactions in Drug Discovery. Bentham Science.
  • In Vivo Models For Efficacy Testing I CRO Services. Pharmaron.
  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. DovePress.
  • Molecular docking-based computational platform for high-throughput virtual screening. NIH.
  • IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. RASA Life Sciences.
  • Therapeutically relevant cell-based assays for drug discovery. Nuvisan.
  • New Approach to Molecular Docking and Its Application to Virtual Screening of Chemical Databases.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. ScienceDirect.
  • Machine Learning approach for Drug-Target affinity prediction in Computer Aided Drug Design.
  • Chemogenomic approaches to r
  • Ligand-based drug design. Fiveable.
  • In vivo Efficacy Testing.
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.
  • A review of machine learning-based methods for predicting drug-target interactions.
  • Comprehensive Survey of Consensus Docking for High-Throughput Virtual Screening. MDPI.
  • Pharmacophore modelling: applications in drug discovery. Taylor & Francis Online.
  • Chemogenomic Approaches for Revealing Drug Target Interactions in Drug Discovery. NIH.
  • Comprehensive review on current developments of quinoline-based anticancer agents. Taylor & Francis Online.
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology.
  • Chemogenomics approaches to novel target discovery. Ovid.
  • Drug Screening and Target Prediction Based on Machine Learning. IOPScience.
  • In Vivo Efficacy Evalu
  • The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Taylor & Francis Online.
  • Application of Machine Learning for Drug–Target Interaction Prediction. Frontiers.
  • Recent Advances in Ligand-Based Drug Design: Relevance and Utility of the Conformationally Sampled Pharmacophore Approach. NIH.
  • Drug Efficacy Testing in Mice. PMC - NIH.
  • an overview of quinoline derivatives as anti-cancer agents.
  • Ligand-Based Approaches. Drug Design.org.
  • Lecture 4 ligand based drug design. SlideShare.
  • How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs.
  • In Vivo Oncology Models for Drug Discovery. Eurofins DiscoverX.
  • Target Identification and Validation (Small Molecules). University College London.
  • Target & Lead Identification & Valid
  • Biochemical Assays. Domainex.

Sources

Methodological & Application

Application Notes and Protocols for the Use of 6-Fluoro-4-hydroxy-3-nitroquinoline in Antimicrobial Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Substituted Quinolines in Antimicrobial Research

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Strategic modifications to the quinoline ring have given rise to potent antimicrobial agents, with fluoroquinolones being a prominent example of their clinical success.[2][3] The compound 6-Fluoro-4-hydroxy-3-nitroquinoline is a member of this versatile class, featuring key functional groups that are anticipated to modulate its biological activity. The presence of a fluorine atom at the C-6 position is known to enhance antimicrobial potency, while the nitro group can also contribute to its biological effects.[2][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-Fluoro-4-hydroxy-3-nitroquinoline in antimicrobial assays. The protocols detailed herein are founded on established methodologies for antimicrobial susceptibility testing, primarily based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][6][7]

Physicochemical Properties: Critical Considerations for Assay Development

A thorough understanding of the physicochemical properties of 6-Fluoro-4-hydroxy-3-nitroquinoline is paramount for the design of robust and reproducible antimicrobial assays. While experimental data for this specific compound is not widely available, predictions can be made based on the properties of structurally similar nitroquinolines.[8]

Solubility:

The quinoline core is inherently hydrophobic. The presence of a nitro group generally decreases aqueous solubility.[8] Therefore, 6-Fluoro-4-hydroxy-3-nitroquinoline is predicted to have low water solubility.

  • Recommendation: For in vitro assays, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[5] Subsequent dilutions should be made in the appropriate culture medium, ensuring the final DMSO concentration does not exceed a level that affects microbial growth (typically ≤1% v/v).

Stability:

The stability of the compound under various conditions is crucial for accurate and reliable results.

  • pH: The compound is likely to be stable in neutral aqueous solutions for standard experimental durations.[8]

  • Photostability: Nitroaromatic compounds can be susceptible to photodegradation.[8] It is advisable to protect stock solutions and assay plates from light.

  • Thermal Stability: As a crystalline solid, it is expected to have moderate to high thermal stability at standard temperatures.[8]

PropertyPredicted CharacteristicRecommended Handling
Aqueous Solubility LowPrepare stock solutions in DMSO. Ensure final solvent concentration is non-inhibitory to test organisms.
Stability in DMSO Likely stable when stored appropriately.Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
pH Stability Expected to be stable at neutral pH.Use buffered media for assays.
Photostability Potential for photodegradation.Protect solutions and assay plates from light.

Antimicrobial Susceptibility Testing: Core Protocols

The broth microdilution method is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5] This method allows for the quantitative assessment of the compound's activity against a panel of microorganisms.

Protocol 1: Broth Microdilution Assay for Determining Minimum Inhibitory Concentration (MIC)

This protocol is based on CLSI guidelines and is suitable for testing against aerobic bacteria.[5][7]

Materials:

  • 6-Fluoro-4-hydroxy-3-nitroquinoline

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well flat-bottom microtiter plates

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipettes

  • Incubator (35°C ± 2°C)

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh the 6-Fluoro-4-hydroxy-3-nitroquinoline powder.

    • Dissolve the compound in 100% DMSO to a final concentration of 10 mg/mL. Vortex until fully dissolved. This is your stock solution.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or phosphate-buffered saline (PBS).

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of the Microtiter Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add an additional 100 µL of the compound's working solution (diluted from the stock in CAMHB) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate. Discard 100 µL from the last column of dilutions.[5] This will result in wells with decreasing concentrations of the quinoline derivative.

    • Include a growth control (no compound) and a sterility control (no bacteria).[5]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.[5]

    • Seal the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[5]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plates for turbidity. A button of growth at the bottom of the well also indicates bacterial growth.[5]

    • The MIC is the lowest concentration of 6-Fluoro-4-hydroxy-3-nitroquinoline at which there is no visible growth.[5][1]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound_Stock Prepare Compound Stock in DMSO Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound_Stock->Serial_Dilution Inoculum_Prep Prepare and Standardize Bacterial Inoculum Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_Results Visually Determine MIC Incubation->Read_Results

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Methodology:

  • Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth.

  • Spread the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate.

Potential Mechanism of Action: An Insight from Fluoroquinolones

While the specific mechanism of action for 6-Fluoro-4-hydroxy-3-nitroquinoline requires experimental validation, insights can be drawn from the well-established mechanism of fluoroquinolones. Fluoroquinolones primarily target bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are essential for DNA replication, recombination, and repair. By inhibiting these enzymes, fluoroquinolones lead to a cascade of events culminating in bacterial cell death.

Hypothesized Mechanism of Action

MoA Compound 6-Fluoro-4-hydroxy- 3-nitroquinoline Target_Enzymes Bacterial DNA Gyrase & Topoisomerase IV Compound->Target_Enzymes Inhibits DNA_Replication Inhibition of DNA Replication Target_Enzymes->DNA_Replication Leads to Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Results in

Caption: Hypothesized mechanism of action for 6-Fluoro-4-hydroxy-3-nitroquinoline.

Data Presentation: Summarizing Antimicrobial Efficacy

The antimicrobial efficacy of 6-Fluoro-4-hydroxy-3-nitroquinoline should be quantified by its MIC. The following table provides an illustrative example of how to present MIC data.

CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)P. aeruginosa (ATCC 27853) MIC (µg/mL)
6-Fluoro-4-hydroxy-3-nitroquinoline[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]
Ciprofloxacin (Reference)[Insert Experimental Data][Insert Experimental Data][Insert Experimental Data]

Conclusion: A Framework for Exploration

This document provides a foundational framework for the antimicrobial evaluation of 6-Fluoro-4-hydroxy-3-nitroquinoline. The provided protocols, rooted in established standards, offer a robust starting point for researchers. It is imperative to acknowledge that these are generalized methods, and optimization based on the specific characteristics of the compound and the target microorganisms may be necessary. A thorough investigation of this and other novel quinoline derivatives is essential in the ongoing effort to combat the global challenge of antimicrobial resistance.[9][10]

References

  • Application Notes and Protocols for Microdilution Susceptibility Testing of Quinoline Derivatives - Benchchem.
  • The Enduring Potency of Quinoline Derivatives: A Technical Guide to their Antimicrobial Properties - Benchchem.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - PubMed Central.
  • New 6-nitroquinolones: synthesis and antimicrobial activities - PubMed.
  • Antimicrobial Susceptibility Testing Protocols - Semantic Scholar.
  • Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. - ResearchGate.
  • Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and derivatives - PubMed.
  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - PMC - NIH.
  • A Technical Guide to the Physicochemical Properties of 5-Fluoro-2-methyl-8-nitroquinoline: Solubility and Stability - Benchchem.
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH.
  • 6-Fluoro-4-hydroxyquinoline - Chem-Impex.
  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues.
  • Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives - MDPI.
  • 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | 31009-34-4 | Ossila.
  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PubMed.
  • 6-Fluoro-4-hydroxy-quinoline-3-carboxylic acid | 343-10-2 - Sigma-Aldrich.
  • Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - NIH.

Sources

Application Notes & Protocols: Developing Anticancer Agents from the 6-Fluoro-4-hydroxy-3-nitroquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system is a foundational scaffold in medicinal chemistry, recognized for its presence in numerous compounds with a broad spectrum of biological activities. In oncology, quinoline derivatives have emerged as potent agents capable of interfering with cancer cell proliferation, survival, and metastasis through diverse mechanisms. The strategic introduction of specific functional groups onto the quinoline core can significantly enhance potency and selectivity.

This guide focuses on the 6-fluoro-4-hydroxy-3-nitroquinoline scaffold, a structure of considerable interest for developing novel anticancer agents. The incorporation of a fluorine atom at the C6 position can improve metabolic stability and binding affinity. The 4-hydroxy group is a common feature in bioactive quinolones, while the 3-nitro group, an electron-withdrawing moiety, is hypothesized to be crucial for modulating interactions with biological targets and may contribute to mechanisms like the generation of reactive oxygen species (ROS) or inhibition of key signaling pathways.

Derivatives of this scaffold are being investigated for their potential to induce apoptosis (programmed cell death), trigger cell cycle arrest, and inhibit critical signaling cascades like the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers. These application notes provide a comprehensive framework for the synthesis, in vitro evaluation, and mechanistic elucidation of novel anticancer agents derived from this promising scaffold.

Section 1: Synthesis and Derivatization Strategy

The development of novel anticancer agents begins with the efficient synthesis of the core scaffold and its subsequent derivatization to create a library of candidate compounds. The general approach involves the synthesis of the 6-fluoro-4-hydroxyquinoline core, followed by nitration to install the key 3-nitro group.

General Synthetic Workflow

A plausible synthetic route, adapted from established quinoline synthesis methodologies like the Conrad-Limpach reaction, provides a reliable path to the core structure. Subsequent derivatization can be explored at various positions, though modifications of the 4-hydroxy group are a common strategy to produce prodrugs or alter solubility and pharmacokinetic properties.

G cluster_0 Core Scaffold Synthesis cluster_1 Functionalization & Derivatization A Substituted Aniline (e.g., 4-Fluoroaniline) C Cyclization (High Temperature) A->C B Diester (e.g., Diethyl malonate) B->C D 6-Fluoro-4-hydroxyquinoline C->D Conrad-Limpach Reaction E Nitration (HNO₃/H₂SO₄) D->E F 6-Fluoro-4-hydroxy- 3-nitroquinoline E->F G Chemical Modification (e.g., Alkylation, Acylation) F->G H Library of Derivatives G->H

Caption: General workflow for synthesis and derivatization.

Protocol: Synthesis of 6-Fluoro-4-hydroxyquinoline-3-carboxylate Precursor

This protocol describes a key step in building the quinoline core, which can be later modified. This method is adapted from procedures for synthesizing similar fluoroquinolone precursors.

Materials:

  • 3,4-Difluorophenyl isothiocyanate

  • Dimethyl malonate

  • Potassium tert-butoxide (t-BuOK)

  • Acetonitrile (MeCN)

  • 4-Fluorobenzyl chloride

  • Diphenyl ether

Procedure:

  • Add a solution of dimethyl malonate (2 mmol) in MeCN dropwise to a suspension of t-BuOK (2.14 mmol) in MeCN. Stir the mixture for 3 hours at room temperature.

  • Add a solution of 3,4-difluorophenyl isothiocyanate (2 mmol) in MeCN. Stir the mixture overnight (approx. 16 hours) at room temperature.

  • Add a solution of 4-fluorobenzyl chloride (2.2 mol) in MeCN dropwise. Stir for 4 hours at room temperature.

  • Cyclization: Heat the reaction mixture in diphenyl ether at 145–148 °C with stirring under a nitrogen atmosphere to facilitate the removal of methanol formed during the reaction.

  • Purify the resulting product, methyl 6,7-difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate, via appropriate chromatographic techniques.

Section 2: In Vitro Anticancer Evaluation

Once a library of derivatives is synthesized, a systematic evaluation of their anticancer activity is required. The following protocols outline a tiered screening approach, starting with general cytotoxicity and moving towards more detailed mechanistic studies for promising lead compounds.

Protocol: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a robust and high-throughput method for initial screening of compound libraries.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm, reference > 650 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in

Application Notes & Protocols: 6-Fluoro-4-hydroxy-3-nitroquinoline as a Novel Probe for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Potential of a Novel Quinoline-Based Fluorophore

The quinoline scaffold is a cornerstone in the development of fluorescent probes, valued for its inherent photophysical properties and versatility in chemical modification. The introduction of specific functional groups can dramatically alter these properties, leading to probes with unique sensing capabilities. This guide focuses on the application of 6-Fluoro-4-hydroxy-3-nitroquinoline , a compound with significant potential as a novel fluorescent probe for advanced microscopy.

The structure of this molecule—featuring an electron-donating hydroxyl group and a potent electron-withdrawing nitro group—suggests the possibility of intramolecular charge transfer (ICT). Such characteristics are hallmarks of environmentally sensitive fluorophores.[1][2][3] These probes can exhibit changes in their fluorescence emission color or intensity in response to variations in their local microenvironment, such as polarity and viscosity.[1][2] This property, known as solvatochromism, can be harnessed to gain deeper insights into the complex and dynamic landscape within living cells.[3][4]

This document provides a comprehensive guide for researchers to characterize the photophysical properties of 6-Fluoro-4-hydroxy-3-nitroquinoline and subsequently apply it in a variety of fluorescence microscopy applications, from basic cellular staining to advanced techniques that leverage its potential environmental sensitivity.

Part 1: Essential Photophysical Characterization

Before deploying a novel compound in cellular imaging, a thorough characterization of its fundamental photophysical properties is crucial. This ensures optimal setup of the microscope and accurate interpretation of the resulting images.

Protocol 1.1: Determining Absorption and Emission Spectra

This protocol outlines the measurement of the core spectral properties of the probe.

Objective: To determine the maximum absorption (λ_abs_) and emission (λ_em_) wavelengths.

Materials:

  • 6-Fluoro-4-hydroxy-3-nitroquinoline

  • Spectrophotometer (UV-Vis)

  • Spectrofluorometer

  • High-purity ethanol

  • Quartz cuvettes

Methodology:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of the compound in ethanol.

  • Working Solution: Dilute the stock solution in ethanol to a final concentration of 10 µM for absorbance and 1 µM for fluorescence measurements.

  • Absorbance Spectrum:

    • Use pure ethanol as a blank reference.

    • Scan the absorbance of the 10 µM solution from 300 nm to 700 nm.

    • Identify the wavelength of maximum absorbance (λ_abs_).

  • Emission Spectrum:

    • Set the spectrofluorometer's excitation wavelength to the determined λ_abs_.

    • Scan the emission spectrum from λ_abs_ + 20 nm to 800 nm.

    • Identify the wavelength of maximum fluorescence emission (λ_em_).

Protocol 1.2: Analysis of Environmental Sensitivity (Solvatochromism)

This protocol assesses how the probe's fluorescence is affected by the polarity of its environment.[3]

Objective: To determine if the probe is solvatochromic by measuring its emission spectrum in a range of solvents with varying polarities.

Materials:

  • 6-Fluoro-4-hydroxy-3-nitroquinoline

  • A series of solvents with varying polarity (e.g., Toluene, Chloroform, Dichloromethane, Acetone, Ethanol, Methanol, Water).

  • Spectrofluorometer

Methodology:

  • Prepare a 1 µM solution of the probe in each of the selected solvents.

  • For each solution, measure the emission spectrum as described in Protocol 1.1.

  • Plot the emission maximum (λ_em_) against the solvent polarity parameter (e.g., Reichardt's Dye E_T_(30) scale). A significant shift in λ_em_ with changing solvent polarity indicates solvatochromism.

Protocol 1.3: Determination of Fluorescence Quantum Yield (Φ_F_)

The quantum yield is a measure of the efficiency of the fluorescence process.[5] This protocol uses the relative method, comparing the probe to a known standard.[5][6][7]

Objective: To calculate the fluorescence quantum yield (Φ_F_) of the probe relative to a standard.

Materials:

  • 6-Fluoro-4-hydroxy-3-nitroquinoline

  • A reference standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54).

  • Spectrophotometer and Spectrofluorometer.

  • Solvents for the probe and standard.

Methodology:

  • Prepare a Series of Dilutions: For both the sample and the standard, prepare a series of 5-6 dilutions in their respective solvents. The absorbance of these solutions at the chosen excitation wavelength should be kept low (between 0.02 and 0.1) to avoid inner filter effects.[7][8]

  • Measure Absorbance: Record the absorbance of each solution at the excitation wavelength.

  • Measure Fluorescence: For each solution, record the fluorescence emission spectrum using the same excitation wavelength and instrument settings.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the sample and the standard, create a plot of integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_s_) is calculated using the following equation:[5][6]

    Φ_s_ = Φ_r_ * (Grad_s_ / Grad_r_) * (n_s_² / n_r_²)

    Where:

    • Φ_r_ is the quantum yield of the reference.

    • Grad_s_ and Grad_r_ are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and reference, respectively.

    • n_s_ and n_r_ are the refractive indices of the sample and reference solvents.[9]

Expected Photophysical Data Summary
ParameterSymbolExpected Range/BehaviorRationale & Significance
Max. Absorption Wavelengthλ_abs_350 - 450 nmDetermines the optimal excitation wavelength for microscopy.
Max. Emission Wavelengthλ_em_450 - 600 nmDefines the emission filter needed and the color of the probe.
Stokes ShiftΔλ> 50 nmA large Stokes shift is desirable to minimize spectral overlap and improve signal-to-noise.
Molar Extinction Coefficientε> 20,000 M⁻¹cm⁻¹A high value indicates efficient light absorption.
Fluorescence Quantum YieldΦ_F_0.1 - 0.8A higher value indicates a brighter probe.
Solvatochromic ShiftΔλ_em_> 30 nmA significant shift across solvents indicates strong environmental sensitivity, useful for polarity mapping.

Part 2: Foundational Application Protocols for Cellular Imaging

Once characterized, the probe can be applied to biological samples. The following protocols provide a starting point for staining both live and fixed cells.

Workflow for Cellular Staining and Imaging

G cluster_prep Sample Preparation cluster_imaging Imaging & Analysis cell_culture 1. Cell Culture (on coverslips) live_stain 2a. Live Cell Staining cell_culture->live_stain For Live Imaging fixation 2b. Fixation (e.g., 4% PFA) cell_culture->fixation For Fixed Imaging imaging 5. Fluorescence Microscopy live_stain->imaging perm 3. Permeabilization (optional, e.g., Triton X-100) fixation->perm fixed_stain 4. Fixed Cell Staining perm->fixed_stain fixed_stain->imaging analysis 6. Image Analysis (Intensity, Colocalization) imaging->analysis

Caption: General workflow for live and fixed cell imaging.

Protocol 2.1: Live-Cell Staining

Objective: To stain living cells and observe the probe's distribution.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips.

  • 6-Fluoro-4-hydroxy-3-nitroquinoline stock solution (e.g., 1 mM in DMSO).

  • Live-cell imaging medium (e.g., phenol red-free DMEM).[10]

  • Phosphate-Buffered Saline (PBS).

Methodology:

  • Determine Optimal Concentration:

    • Prepare a range of working concentrations of the probe (e.g., 100 nM, 500 nM, 1 µM, 5 µM, 10 µM) in live-cell imaging medium.

    • Replace the culture medium of the cells with the staining solutions.

    • Incubate for 30 minutes at 37°C.

    • Wash the cells twice with fresh, pre-warmed imaging medium.

    • Image the cells to determine the concentration that provides the best signal-to-noise ratio with minimal cytotoxicity.

  • Staining Protocol:

    • Aspirate the culture medium from the cells.

    • Add the pre-warmed staining solution at the optimal concentration.

    • Incubate for 15-30 minutes at 37°C, protected from light.

    • Remove the staining solution and wash the cells twice with pre-warmed imaging medium.

    • Add fresh imaging medium to the cells before placing them on the microscope stage.

  • Imaging:

    • Use the predetermined excitation and emission settings for the probe.

    • Minimize light exposure to reduce phototoxicity and photobleaching.[10][11]

Protocol 2.2: Fixed-Cell Staining

Objective: To stain fixed cells, allowing for co-staining with antibodies (immunofluorescence).

Materials:

  • Cells cultured on coverslips.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer (optional): 0.1% Triton X-100 in PBS.[12]

  • Staining solution of the probe in PBS.

Methodology:

  • Fixation:

    • Rinse cells twice with PBS.[13]

    • Add 4% PFA and incubate for 15 minutes at room temperature.[13]

    • Rinse three times with PBS.

  • Permeabilization (Optional):

    • If co-staining for an intracellular target, add 0.1% Triton X-100 in PBS and incubate for 10 minutes.

    • Rinse three times with PBS.

  • Staining:

    • Add the probe staining solution (at the optimal concentration determined from live-cell experiments) and incubate for 15-30 minutes at room temperature, protected from light.

    • Rinse three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslip onto a microscope slide using an appropriate mounting medium.

    • Image using the appropriate microscope settings. Note that some mounting media can affect fluorescence, so it is important to test for compatibility.[14]

Part 3: Advanced Application - Ratiometric Imaging of Cellular Polarity

If 6-Fluoro-4-hydroxy-3-nitroquinoline is found to be solvatochromic (Protocol 1.2), it can be used as a ratiometric probe to map the relative polarity of different subcellular compartments. Ratiometric measurements are independent of probe concentration, offering more quantitative insights.[1]

Ratiometric Imaging Workflow

G cluster_imaging Image Acquisition cluster_analysis Image Analysis excitation Excite at λ_abs_ channel1 Collect Emission Channel 1 (Blue-shifted) excitation->channel1 channel2 Collect Emission Channel 2 (Red-shifted) excitation->channel2 bg_subtract Background Subtraction for both channels channel1->bg_subtract channel2->bg_subtract ratio_calc Calculate Ratio Image (Intensity_Ch2 / Intensity_Ch1) bg_subtract->ratio_calc pseudocolor Apply Pseudocolor Look-Up Table (LUT) ratio_calc->pseudocolor

Caption: Workflow for ratiometric fluorescence imaging.

Objective: To visualize differences in micropolarity between cellular organelles.

Protocol:

  • Stain Live Cells: Prepare and stain live cells as described in Protocol 2.1.

  • Set Up Imaging Channels:

    • Based on the solvatochromism data, define two emission channels on the microscope:

      • Channel 1: Captures emission from less polar environments (e.g., lipid droplets, membranes).

      • Channel 2: Captures emission from more polar environments (e.g., cytoplasm).

  • Acquire Images: Sequentially acquire images in both channels from the same field of view. It is critical to use identical acquisition settings (exposure time, gain) for both channels.[15]

  • Image Processing and Analysis:

    • Using image analysis software (e.g., ImageJ/Fiji), perform background subtraction on both images.[15][16]

    • Generate a ratio image by dividing the image from Channel 2 by the image from Channel 1 on a pixel-by-pixel basis.

    • Apply a pseudocolor look-up table (LUT) to the ratio image to visually represent the polarity map. For example, "hot" colors (red/yellow) could represent high-polarity regions, while "cool" colors (blue/green) could represent low-polarity regions.

Part 4: Data Analysis and Interpretation

Basic Image Analysis
  • Background Subtraction: Always subtract the background fluorescence to ensure that intensity measurements are accurate. The background can be determined from a region of the image that does not contain cells.[15][16]

  • Intensity Measurements: Quantify the fluorescence intensity in specific regions of interest (ROIs), such as the nucleus, cytoplasm, or specific organelles.[15]

  • Data Presentation: Always perform analysis on raw, uncompressed image data.[15] When presenting images, clearly state any adjustments made to brightness or contrast.

Co-localization Analysis

To determine if the probe localizes to a specific organelle, co-stain with a known organelle marker (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum).

  • Visual Assessment: Merge the two color channels. Overlapping signals (e.g., yellow in a red/green merge) suggest co-localization.[17][18]

  • Quantitative Analysis: For a more rigorous assessment, use statistical methods like the Pearson's Correlation Coefficient (PCC). The PCC measures the linear relationship between the pixel intensities of the two channels.[17][19] A PCC value close to +1 indicates strong positive correlation, while a value near 0 indicates no correlation.[19]

Part 5: Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No Signal or Very Weak Signal - Incorrect filter set for the probe's spectra. - Probe concentration is too low. - Photobleaching has occurred.- Verify that the microscope's excitation and emission filters match the probe's λ_abs_ and λ_em_.[20][21] - Perform a titration to find the optimal probe concentration.[21] - Reduce exposure time and/or laser power. Use an antifade mounting medium for fixed cells.[11]
High Background Fluorescence - Probe concentration is too high. - Inadequate washing after staining. - Autofluorescence from the sample or medium.- Reduce the probe concentration.[20] - Increase the number and duration of wash steps.[22] - Image in a phenol red-free medium. Use a spectrally distinct probe if tissue autofluorescence is high.[20]
Image is Blurry or Out of Focus - Dirty objective lens. - Incorrect coverslip thickness. - Sample is not flat.- Clean the objective lens with appropriate lens paper and cleaning solution.[11] - Use high-quality No. 1.5 coverslips.[11] - Ensure the sample is properly mounted and flat on the slide.
Rapid Photobleaching - High excitation light intensity. - Long exposure times. - The probe is inherently photolabile.- Use the lowest possible light intensity that gives a good signal. - Minimize exposure time.[10] - For fixed cells, use an antifade mounting medium.[11]
Apparent Cytotoxicity (for live cells) - Probe concentration is too high. - Prolonged exposure to excitation light.- Perform a toxicity assay (e.g., MTT assay) to determine a safe concentration range. - Minimize imaging time and light exposure. Use an incubator on the microscope stage to maintain cell health.

References

  • AAT Bioquest. (2025, October 13). Cellular Fluorescence Microscopy Troubleshooting & Best Practices.
  • Biotium. (2022, August 18). Troubleshooting Tips for Fluorescence Staining. Biotium.
  • Biotium. (2022, March 16). Protocol: Immunofluorescence Staining of Cells for Microscopy. Biotium.
  • Dunn, K. W., Kamocka, M. M., & McDonald, J. H. (2011). A practical guide to evaluating colocalization in biological microscopy. American Journal of Physiology-Cell Physiology, 300(4), C723–C742.
  • Evident Scientific. Colocalization of Fluorophores in Confocal Microscopy. Evident Scientific.
  • French, A. P., Mills, S., Swarup, R., Bennett, M. J., & Pridmore, T. P. (2008). Colocalization of fluorescent markers in confocal microscope images of plant cells.
  • Keyence. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. Keyence.
  • MBF Bioscience. Slide scanning: Troubleshooting for fluorescence microscopy. MBF Bioscience.
  • Shindy, H. A. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. Chemistry Central Journal, 18(1), 1-15.
  • Thermo Fisher Scientific.
  • Thermo Fisher Scientific. 5 steps to live-cell imaging. Thermo Fisher Scientific.
  • University of California, San Francisco. Advice on Co-localization. Biology & Biochemistry Imaging Core (BBIC).
  • Yildiz, I. H. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(2), 273-281.
  • BenchChem. (2025). Application Note: A Practical Guide to Measuring Fluorescence Quantum Yield. BenchChem.
  • FluorTools.com. Calculate fluorescence quantum yield. FluorTools.com.
  • Agilent. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent.
  • Edinburgh Instruments. Relative Quantum Yield. Edinburgh Instruments.
  • Optical Filter. (2024, March 27).
  • Klymchenko, A. S. (2017). Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes: Design and Biological Applications. Accounts of Chemical Research, 50(2), 273-281.
  • Jonkman, J., & Brown, C. M. (2020). Tutorial: guidance for quantitative confocal microscopy.
  • Oxford Academic. (2021). Live cell fluorescence microscopy—an end-to-end workflow for high-throughput image and data analysis. Biology Methods and Protocols.
  • ResearchGate. (2018). Novel near-infrared fluorescent probe for live cell imaging.
  • National Center for Biotechnology Information. (2011).
  • National Center for Biotechnology Information. (2004). Novel fluorophores: efficient synthesis and photophysical properties. PubMed.
  • National Center for Biotechnology Information. (2011). A practical guide to evaluating colocalization in biological microscopy. PubMed Central.
  • National Center for biotechnology Information. (2018). Novel near-infrared fluorescent probe for live cell imaging. PMC.
  • rOpenSci. (2018, November 27). Co-localization analysis of fluorescence microscopy images. rOpenSci.
  • ISS.
  • On-chip Biotechnologies. (2024, March 11). Fluorescent Solvatochromic Probes for Long‐Term Imaging of Lipid Order in Living Cells. On-chip Biotechnologies.
  • Edinburgh Instruments. Relative Quantum Yield. Edinburgh Instruments.
  • Springer. (2015). In Vivo Cellular Imaging Using Fluorescent Proteins : Methods and Protocols. Springer.
  • ResearchGate. Solvatochromic properties of probes 1-5.
  • New York University Libraries. (2010). Live cell imaging : methods and protocols. New York University Libraries.
  • National Center for Biotechnology Information. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. NIH.
  • Thermo Fisher Scientific. 5 steps to live-cell imaging. Thermo Fisher Scientific.
  • Biotium. (2022, March 16). Protocol: Immunofluorescence Staining of Cells for Microscopy. Biotium.
  • ResearchGate. Spectroscopic and Biophysical Characterization of Novel Fluorescent Drug Analogues.
  • Biotium. (2020, September 25). Tech Tip: Five steps to successful cell membrane staining & imaging. Biotium.
  • Abcam. Flow Cytometry Protocol. Abcam.
  • Journal of the American Chemical Society. (2025, December 28). Fluorescence Quenching Properties and Bioimaging Applications of Readily Accessible Blue to Far-Red Fluorogenic Triazinium Salts. Journal of the American Chemical Society.

Sources

Application Note: A Validated Protocol for In Vitro Cytotoxicity Assessment of 6-Fluoro-4-hydroxy-3-nitroquinoline using the MTT Assay

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive, step-by-step protocol for determining the in vitro cytotoxic potential of 6-Fluoro-4-hydroxy-3-nitroquinoline. The protocol is centered on the widely adopted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and quantitative colorimetric method for assessing cell viability.

Introduction to Cytotoxicity Profiling of Quinoline Derivatives

Quinoline and its derivatives are a prominent class of heterocyclic compounds recognized for a wide spectrum of biological activities, including potent anticancer properties.[1][2] As novel quinoline-based compounds like 6-Fluoro-4-hydroxy-3-nitroquinoline are synthesized, a critical early step in their evaluation is the characterization of their cytotoxic effects on relevant cell lines. This assessment helps determine a compound's potential as a therapeutic agent and establishes its dose-dependent impact on cell survival and proliferation.[3]

In vitro cytotoxicity assays are the foundational method for this initial screening.[4] Among the various techniques available, the MTT assay is a gold standard for its simplicity, high throughput, and reliance on a key indicator of cell health: metabolic activity.[5][6] This application note offers a detailed, self-validating protocol specifically tailored for assessing the cytotoxicity of 6-Fluoro-4-hydroxy-3-nitroquinoline, guiding the user from experimental setup to data analysis and interpretation.

Principle of the MTT Assay

The MTT assay is a quantitative colorimetric method that measures the metabolic activity of a cell population.[7] Its principle is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product.[1] This conversion is accomplished by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living, metabolically active cells.[1][8]

Causality: The quantity of formazan produced is directly proportional to the number of viable cells.[1] When cells are damaged by a cytotoxic compound, their metabolic activity decreases, leading to a reduced production of formazan. The insoluble purple crystals are dissolved using a solubilizing agent (like DMSO), and the resulting colored solution is quantified by measuring its absorbance with a spectrophotometer.[1][4]

G cluster_cell Viable Cell (Mitochondria) cluster_measurement Measurement MTT Yellow MTT (Water-Soluble) Enzyme Mitochondrial Dehydrogenases MTT->Enzyme Enzymatic Reduction Formazan Purple Formazan (Insoluble Crystals) Enzyme->Formazan Solubilization Add DMSO Formazan->Solubilization Measurement Measure Absorbance (570 nm) Solubilization->Measurement G start Start step1 1. Cell Seeding Seed cells in 96-well plate (e.g., 1x10^4 cells/well) start->step1 step2 2. Incubation (24h) Allow cells to adhere step1->step2 step3 3. Compound Treatment Add serial dilutions of 6-Fluoro-4-hydroxy-3-nitroquinoline and controls step2->step3 step4 4. Incubation (24-72h) Expose cells to compound step3->step4 step5 5. Add MTT Reagent Add 20 µL of 5 mg/mL MTT solution step4->step5 step6 6. Incubation (4h) Allow formazan formation step5->step6 step7 7. Solubilization Remove medium, add 150 µL DMSO step6->step7 step8 8. Absorbance Reading Measure at 570 nm step7->step8 end End: Data Analysis step8->end

Caption: Experimental workflow for the MTT cytotoxicity assay.

4.1 Cell Seeding

  • Harvest cells that are in a healthy, logarithmic growth phase using trypsin.

  • Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.

  • Dilute the cell suspension in a complete culture medium to a final density of 1 x 10⁵ cells/mL.

    • Rationale: This density typically results in a sub-confluent monolayer after 24 hours, which is ideal for drug treatment. The exact seeding density may need optimization depending on the cell line's proliferation rate. 4. Using a multichannel pipette, seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

  • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery. [4] 4.2 Compound Preparation & Treatment

  • Prepare a high-concentration stock solution of 6-Fluoro-4-hydroxy-3-nitroquinoline (e.g., 10-50 mM) in anhydrous DMSO.

  • On the day of treatment, prepare serial dilutions of the compound in a complete culture medium. Start with a high concentration (e.g., 200 µM) and perform 2-fold or 10-fold dilutions to cover a broad concentration range.

    • Rationale: A wide range of concentrations is essential to capture the full dose-response curve and accurately determine the IC50 value.

  • After the 24-hour cell attachment period, carefully remove the old medium from the wells.

  • Add 100 µL of the medium containing the various concentrations of the test compound to the respective wells. Also, add the control treatments as described below.

4.3 Assay Controls (The Self-Validating System)

  • Rationale: Controls are non-negotiable for a valid experiment. They establish the baseline and confirm that the assay system is performing as expected. Run all controls in triplicate or quadruplicate.

  • Vehicle Control: Treat cells with a medium containing the same concentration of DMSO as the highest concentration used for the test compound. This control represents 100% cell viability and accounts for any potential solvent toxicity. [1]* Positive Control: Treat cells with a known cytotoxic drug at a concentration expected to induce significant cell death. This confirms that the cells are responsive to cytotoxic stimuli.

  • Untreated Control: Cells in culture medium only. This should yield results very similar to the vehicle control.

  • Blank Control: Wells containing culture medium only (no cells). This is used to measure and subtract the background absorbance from all other readings. [1] 4.4 MTT Incubation & Formazan Solubilization

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). [4]2. After incubation, add 20 µL of the 5 mg/mL MTT stock solution to each well (including controls). [4]3. Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into visible purple formazan crystals. 4. After the 4-hour MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals.

  • Add 150 µL of anhydrous DMSO to each well to dissolve the crystals. [4]6. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution, resulting in a homogenous purple solution.

4.5 Data Acquisition

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. [9]2. It is recommended to use a reference wavelength of 630 nm to correct for background absorbance from cell debris if the plate reader has this capability.

Data Analysis and Interpretation

5.1 Raw Data Processing

  • Calculate the average absorbance for each set of replicates (each concentration and control).

  • Subtract the average absorbance of the Blank Control from all other average absorbance values to obtain corrected absorbance readings.

5.2 Calculating Percent Viability Use the following formula to calculate the percentage of cell viability for each compound concentration:

% Viability = (Corrected Absorbance of Treated Wells / Corrected Absorbance of Vehicle Control Wells) × 100

5.3 Determining the IC₅₀ Value The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound that reduces cell viability by 50%. [1]

  • Use a scientific graphing software (e.g., GraphPad Prism, Origin) to plot % Viability (Y-axis) against the logarithm of the compound concentration (X-axis). [10][11]2. Fit the data using a non-linear regression model, typically a sigmoidal dose-response (variable slope) equation. [12]3. The software will calculate the IC₅₀ value from the curve. This is the most accurate method for determining this critical parameter. [10][13] 5.4 Data Presentation Summarize the quantitative data in a clear, structured table for easy comparison and analysis.

Concentration of 6-Fluoro-4-hydroxy-3-nitroquinoline (µM)Mean Absorbance (570 nm)Corrected Absorbance (Mean - Blank)% Cell Viability
0 (Vehicle Control)1.2541.201100.0%
0.11.2111.15896.4%
11.0581.00583.7%
100.6890.63653.0%
500.2450.19216.0%
1000.1120.0594.9%
Blank0.053N/AN/A

Note: Data shown is for illustrative purposes only.

References

  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline-1,8-dione Derivatives using MTT Assay.
  • Slideshare. Principles & Applications of cell viability assays (MTT Assays).
  • Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol.
  • Science Gateway. (n.d.). How to calculate IC50.
  • MolecularCloud. (2025). Cell Viability Assays: An Overview.
  • protocols.io. (2019). Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line.
  • Riss, T.L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information (NCBI).
  • Cell Signaling Technology. (n.d.). Overview of Cell Viability and Survival.
  • ResearchGate. (2016). How to calculate IC50 for my dose response?.
  • BenchChem. (2025). Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • AAT Bioquest. (2023). What is the principle of cell viability assays?.
  • OriginLab. (2022). How to compute EC50 C50 in Dose Response fitting.
  • YouTube. (2025). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism.
  • National Center for Biotechnology Information (NCBI). (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination.
  • baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications.
  • Indian Journal of Chemistry. (n.d.). Note Synthesis and cytotoxicity of new quinoline derivatives.
  • BenchChem. (2025). Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives.
  • National Center for Biotechnology Information (NCBI). (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates.
  • Unknown Source. (n.d.). MTT ASSAY: Principle.

Sources

Synthesis of 6-Fluoro-4-hydroxy-3-nitroquinoline Derivatives for SAR Studies: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Quinolines in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The strategic introduction of a fluorine atom into the quinoline ring system is a well-established strategy to enhance metabolic stability, binding affinity, and overall pharmacological profiles of drug candidates.[2] Furthermore, the incorporation of a nitro group can significantly influence the electronic properties and biological activity of the molecule. This guide provides a comprehensive overview and detailed protocols for the synthesis of a focused library of 6-fluoro-4-hydroxy-3-nitroquinoline derivatives, intended for structure-activity relationship (SAR) studies. Understanding the impact of various substituents on the biological activity of this core scaffold is crucial for the rational design of novel therapeutics.

Strategic Approach to Synthesis

The synthetic strategy for accessing 6-fluoro-4-hydroxy-3-nitroquinoline derivatives is a two-stage process. The initial stage focuses on the construction of the core 6-fluoro-4-hydroxyquinoline ring system. This is efficiently achieved through the well-established Gould-Jacobs reaction.[3] The second stage involves the regioselective nitration of the activated quinoline ring to introduce the nitro group at the 3-position. Subsequent derivatization can then be performed to generate a library of compounds for SAR studies.

Core Synthesis: The Gould-Jacobs Reaction

The Gould-Jacobs reaction provides a reliable method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[4] This reaction proceeds in two key steps:

  • Condensation: The reaction is initiated by the nucleophilic attack of the aniline on DEEM, leading to the formation of an anilinomethylene malonate intermediate.

  • Thermal Cyclization: The intermediate undergoes an intramolecular cyclization at high temperatures, typically in a high-boiling point solvent such as diphenyl ether, to yield the 4-hydroxyquinoline core.[5]

The choice of 4-fluoroaniline as the starting material directly incorporates the desired fluorine atom at the 6-position of the resulting quinoline ring.

Experimental Protocols

Part 1: Synthesis of 6-Fluoro-4-hydroxyquinoline

This protocol is adapted from the general principles of the Gould-Jacobs reaction.[6][7]

Materials:

  • 4-Fluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Ethanol

  • Hexane

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Round-bottom flasks

  • Reflux condenser

  • Heating mantle with stirrer

  • Büchner funnel and filter paper

Procedure:

Step 1: Condensation of 4-Fluoroaniline with DEEM

  • In a 250 mL round-bottom flask, combine 4-fluoroaniline (0.1 mol) and diethyl ethoxymethylenemalonate (0.11 mol).

  • Heat the mixture with stirring at 120-130°C for 2 hours. The reaction is typically performed neat (without solvent).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product, diethyl 2-((4-fluorophenylamino)methylene)malonate, will solidify upon cooling.

Step 2: Thermal Cyclization

  • To the flask containing the crude anilinomethylene malonate, add 150 mL of diphenyl ether.

  • Fit the flask with a reflux condenser and heat the mixture to 250-260°C with vigorous stirring.

  • Maintain this temperature for 30-60 minutes. Ethanol, a byproduct of the cyclization, will distill off.

  • Monitor the completion of the cyclization by TLC.

  • Once the reaction is complete, allow the mixture to cool to below 100°C.

  • While still warm, carefully pour the reaction mixture into 300 mL of hexane with stirring. This will precipitate the crude 6-fluoro-4-hydroxyquinoline.

  • Collect the precipitate by vacuum filtration and wash thoroughly with hexane to remove the diphenyl ether.

Step 3: Purification

  • Suspend the crude product in a 1 M sodium hydroxide solution and stir to dissolve.

  • Wash the aqueous solution with diethyl ether to remove any remaining non-acidic impurities.

  • Acidify the aqueous layer with concentrated hydrochloric acid until the pH is acidic, which will precipitate the purified 6-fluoro-4-hydroxyquinoline.

  • Collect the purified product by vacuum filtration, wash with cold water, and dry under vacuum.

Expected Yield: 70-80%

Characterization: The structure of 6-fluoro-4-hydroxyquinoline should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Step1

Caption: Synthetic pathway for 6-fluoro-4-hydroxyquinoline.

Part 2: Nitration of 6-Fluoro-4-hydroxyquinoline

The 4-hydroxy group is an activating group, directing electrophilic substitution to the ortho and para positions. In this case, the 3-position is activated for nitration.

Materials:

  • 6-Fluoro-4-hydroxyquinoline

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice bath

  • Beakers and flasks

Procedure:

  • In a 100 mL flask, carefully add concentrated sulfuric acid (20 mL) and cool the flask in an ice bath to 0-5°C.

  • Slowly add 6-fluoro-4-hydroxyquinoline (0.05 mol) to the cold sulfuric acid with stirring, ensuring the temperature remains below 10°C.

  • In a separate beaker, prepare a nitrating mixture by carefully adding fuming nitric acid (0.06 mol) to concentrated sulfuric acid (10 mL) while cooling in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 6-fluoro-4-hydroxyquinoline, maintaining the temperature between 0-5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid 6-fluoro-4-hydroxy-3-nitroquinoline will precipitate.

  • Collect the product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Expected Yield: 60-70%

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The regioselectivity of the nitration should be verified by 2D NMR techniques if necessary.

Synthesis_Step2

Caption: Nitration of the quinoline core.

Strategies for Generating a Diverse Library for SAR Studies

To explore the structure-activity relationships, modifications can be introduced at various positions of the 6-fluoro-4-hydroxy-3-nitroquinoline scaffold.

SAR_Strategy

Caption: Strategies for derivatization for SAR studies.

  • Derivatization of the 4-Hydroxy Group: The hydroxyl group can be converted to an ether or an ester.

    • O-Alkylation: Reaction with various alkyl halides in the presence of a base (e.g., K₂CO₃ in acetone) can introduce a range of alkyl or substituted alkyl groups.

    • O-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine) can introduce different ester functionalities.

  • Modification of the 3-Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized.

    • Reduction: Catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂/HCl) can convert the nitro group to a primary amine.

    • Amine Derivatization: The resulting amino group can be acylated, alkylated, or converted to a sulfonamide to explore the effect of different substituents at this position.

  • Further Ring Functionalization: While more complex, other positions on the quinoline ring could be functionalized in earlier steps of the synthesis or through electrophilic aromatic substitution on the final scaffold, although this may be challenging due to the directing effects of the existing substituents.

Quantitative Data Summary

CompoundYield (%)Key Biological Activity (Hypothetical)
Core HNO₂60-70Baseline activity
1a CH₃NO₂--
1b C₂H₅NO₂--
2a HNH₂--
2b HNHCOCH₃--
3a CH₃NH₂--

Yields for derivatives will be determined experimentally.

Conclusion and Future Directions

This application note provides a robust and detailed protocol for the synthesis of 6-fluoro-4-hydroxy-3-nitroquinoline and outlines strategies for the generation of a diverse library of derivatives for SAR studies. The biological evaluation of these compounds against relevant targets will provide valuable insights into the structural requirements for activity and guide the design of more potent and selective therapeutic agents. Future work could involve computational modeling to further rationalize the observed SAR and to predict the activity of novel derivatives.

References

  • Bose, D. S., Idrees, M., Jakka, N. M., & Rao, J. V. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry, 12(1), 100-110. [Link]

  • Wikipedia contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Sharma, P., & Kumar, A. (2021). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry, 19(34), 7296-7315. [Link]

  • Tiglani, D., & Singh, D. (2021). Diversified Synthetic Strategies of Quinoline and Its Derivatives: A Review. International Journal of Pharmaceutical Research, 13(1), 3941-3955. [Link]

  • Ahamed, L. S., & Al-Dhahi, A. A. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Journal of Pharmaceutical Sciences and Research, 10(5), 1145-1149. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage Application Note AN056. [Link]

  • Stadlbauer, W. (2002). Malonates in Cyclocondensation Reactions. Molecules, 7(5), 440-481. [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648–1654. [Link]

  • Musiol, R. (2017). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 22(8), 1339. [Link]

  • Sittaramane, V. (2020). Structure activity relationship (SAR) studies of neurotoxin quinoline-derivatives. Georgia Southern University. [Link]

  • Tiglani, D., & Singh, D. (2021). Updates on Synthesis and Biological Activities of Quinoline Derivatives: A Review. International Journal of Pharmaceutical Research, 13(1). [Link]

  • Ahamed, L. S. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. ResearchGate. [Link]

  • Patel, M. B., & Patel, S. A. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004. [Link]

  • Bachman, G. B., Welton, D. E., Jenkins, G. L., & Christian, J. E. (1947). Quinoline Derivatives from 3-Nitro-4-hydroxyquinoline. Journal of the American Chemical Society, 69(2), 365–371. [Link]

  • Matada, B. S., Pattanashettar, R., & Yernale, N. G. (2021). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

  • Barlocco, D., Cignarella, G., & Villa, S. (2000). 6-hydroxy derivative as new desfluoroquinolone (DFQ): synthesis and DNA-binding study. Nucleosides, nucleotides & nucleic acids, 19(8), 1327–1336. [Link]

  • Shcherbakov, S. V., & Yutilov, Y. M. (2019). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2019(4), M1086. [Link]

  • El-Sayed, M. A. A., & Abdel-Aziz, A. A. M. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(6), 1083-1089. [Link]

  • Szatmári, I., Fülöp, F., & Lázár, L. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(19), 3469. [Link]

  • Urbański, T., & Kutkiewicz, W. (1963). NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. Tetrahedron, 19(Suppl. 1), 97-101. [Link]

  • Reynolds, G. A., & Hauser, C. R. (1947). 2-methyl-4-hydroxyquinoline. Organic Syntheses, 27, 55. [Link]

Sources

Application Note: A Researcher's Guide to Elucidating Enzyme Inhibition Kinetics Using 6-Fluoro-4-hydroxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Drug Discovery and the Emergence of 6-Fluoro-4-hydroxy-3-nitroquinoline

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] From antimalarials to inhibitors of HIV reverse transcriptase, the versatility of the quinoline moiety has made it a focal point in drug discovery.[1] The introduction of various functional groups onto the quinoline core allows for the fine-tuning of its physicochemical properties and biological targets. 6-Fluoro-4-hydroxy-3-nitroquinoline is a synthetic quinoline derivative of interest for its potential as an enzyme inhibitor. The electron-withdrawing properties of the fluoro and nitro groups, combined with the hydrogen-bonding capability of the hydroxyl group, suggest that this molecule could interact with the active sites of various enzymes.

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically study the enzyme inhibition kinetics of 6-Fluoro-4-hydroxy-3-nitroquinoline. We will provide detailed, step-by-step protocols for determining key inhibitory parameters, elucidating the mechanism of action, and presenting the data in a clear and informative manner. While the specific enzyme targets for 6-Fluoro-4-hydroxy-3-nitroquinoline may not be extensively documented, the methodologies described herein are universally applicable for characterizing any novel enzyme inhibitor.

Part 1: Foundational Concepts in Enzyme Inhibition Kinetics

Before delving into experimental protocols, it is crucial to understand the fundamental principles of enzyme kinetics and inhibition. Enzymes are biological catalysts that accelerate the rate of biochemical reactions. The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km).[2][3]

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of enzyme inhibition is paramount in drug discovery, as many drugs function by inhibiting specific enzymes.[3] There are several modes of reversible enzyme inhibition, each with a distinct effect on the kinetic parameters:

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. This increases the apparent Km but does not affect Vmax.[4]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, distinct from the active site. This reduces the Vmax but does not affect Km.[4]

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This reduces both Vmax and Km.[4]

  • Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, affecting both Vmax and Km.[5]

Part 2: Experimental Protocols for Characterizing 6-Fluoro-4-hydroxy-3-nitroquinoline as an Enzyme Inhibitor

This section provides a detailed workflow for the kinetic characterization of 6-Fluoro-4-hydroxy-3-nitroquinoline.

Preliminary Steps: Compound Handling and Assay Development

2.1.1 Solubility and Stability Assessment

Prior to initiating kinetic studies, it is essential to determine the solubility and stability of 6-Fluoro-4-hydroxy-3-nitroquinoline in the chosen assay buffer.

  • Protocol:

    • Prepare a high-concentration stock solution of 6-Fluoro-4-hydroxy-3-nitroquinoline in an organic solvent such as dimethyl sulfoxide (DMSO).

    • Serially dilute the stock solution in the intended aqueous assay buffer.

    • Visually inspect for precipitation.

    • Incubate the solutions at the assay temperature for the duration of a typical experiment and re-examine for precipitation.

    • It is also advisable to assess the chemical stability of the compound in the assay buffer over time using analytical techniques like HPLC.

2.1.2 Enzyme and Substrate Selection

If the target enzyme for 6-Fluoro-4-hydroxy-3-nitroquinoline is unknown, a preliminary screening against a panel of representative enzymes from different classes (e.g., proteases, kinases, phosphatases) can be performed. If a target is known or hypothesized, proceed with that enzyme. Ensure the enzyme is of high purity and the substrate is well-characterized.

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC₅₀)

The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under a specific set of experimental conditions.[6] It is a common measure of inhibitor potency.

  • Materials:

    • Target enzyme

    • Substrate for the target enzyme

    • 6-Fluoro-4-hydroxy-3-nitroquinoline

    • Assay buffer (pH and composition optimized for the target enzyme)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a series of dilutions of 6-Fluoro-4-hydroxy-3-nitroquinoline in the assay buffer. A common approach is to use half-log or two-fold serial dilutions.[6]

    • In a 96-well plate, add the assay buffer, the enzyme at a fixed concentration, and the various concentrations of 6-Fluoro-4-hydroxy-3-nitroquinoline.

    • Include control wells containing the enzyme and buffer but no inhibitor (for 100% activity) and wells with buffer and inhibitor but no enzyme (for background signal).

    • Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at a constant temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate to all wells. The substrate concentration should ideally be at or below the Km value to ensure sensitivity to competitive inhibitors.[2]

    • Immediately measure the reaction progress over time using a microplate reader (e.g., by monitoring changes in absorbance or fluorescence).

    • Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves.

    • Determine the percentage of inhibition for each concentration of 6-Fluoro-4-hydroxy-3-nitroquinoline relative to the uninhibited control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[7]

Protocol 2: Elucidating the Mechanism of Inhibition (MOA)

To understand how 6-Fluoro-4-hydroxy-3-nitroquinoline inhibits the enzyme, it is necessary to perform kinetic studies at varying concentrations of both the substrate and the inhibitor.[8]

  • Procedure:

    • Design a matrix of experiments with varying substrate concentrations (e.g., from 0.5 x Km to 10 x Km) and several fixed concentrations of 6-Fluoro-4-hydroxy-3-nitroquinoline (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, and 2 x IC₅₀).

    • For each combination of substrate and inhibitor concentration, measure the initial reaction velocity (V₀) as described in Protocol 1.

    • Analyze the data using graphical methods, most commonly the Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ versus 1/[S]).[5]

  • Data Analysis and Interpretation:

    • Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect on the y-axis.

    • Non-competitive Inhibition: The lines will intersect on the x-axis.

    • Uncompetitive Inhibition: The lines will be parallel.

    • Mixed Inhibition: The lines will intersect in the second quadrant (to the left of the y-axis and above the x-axis).

From these plots, the apparent Vmax and Km values in the presence of the inhibitor can be determined, and the inhibition constants (Ki and/or Ki') can be calculated.[9]

Part 3: Data Presentation and Visualization

Clear presentation of kinetic data is essential for accurate interpretation and communication of results.

Tabular Summary of Kinetic Parameters

Summarize the key quantitative data in a well-structured table for easy comparison.

ParameterValueDescription
Enzyme [Specify Target Enzyme]The biological catalyst being studied.
Substrate [Specify Substrate]The molecule upon which the enzyme acts.
Inhibitor 6-Fluoro-4-hydroxy-3-nitroquinolineThe compound under investigation.
Km [Calculated Value] µMMichaelis constant, indicating the substrate concentration at half Vmax.
Vmax [Calculated Value] µmol/min/mgThe maximum rate of the reaction.
IC₅₀ [Calculated Value] µMThe concentration of inhibitor that reduces enzyme activity by 50%.
Mode of Inhibition [Determined Mode]e.g., Competitive, Non-competitive, etc.
Ki [Calculated Value] µMThe dissociation constant for the inhibitor binding to the free enzyme.
Ki' [Calculated Value] µMThe dissociation constant for the inhibitor binding to the enzyme-substrate complex.
Graphical Representations

Visualizations are critical for understanding enzyme kinetics.

  • Michaelis-Menten Plot: A plot of initial velocity (V₀) versus substrate concentration ([S]). This will show a hyperbolic curve.

  • Lineweaver-Burk Plot: A double reciprocal plot (1/V₀ vs. 1/[S]) that linearizes the Michaelis-Menten equation, facilitating the determination of Km and Vmax and the identification of the inhibition mechanism.[5]

Visualization of Experimental Workflow and Inhibition Models

Graphviz diagrams can be used to create clear visual representations of the experimental workflow and the different models of enzyme inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagent Solutions C Dispense Reagents into 96-well Plate A->C B Serial Dilution of 6-Fluoro-4-hydroxy-3-nitroquinoline B->C D Pre-incubation C->D E Initiate Reaction with Substrate D->E F Kinetic Measurement (Microplate Reader) E->F G Calculate Initial Velocities (V₀) F->G H Determine IC₅₀ G->H I Generate Lineweaver-Burk Plots G->I J Determine MOA and Ki I->J

Caption: A generalized workflow for the kinetic characterization of an enzyme inhibitor.

Inhibition_Models cluster_competitive Competitive E Enzyme (E) ES ES Complex E->ES +S EI EI Complex E->EI +I S Substrate (S) I Inhibitor (I) ES->E -S ESI ESI Complex ES->ESI +I P Product (P) ES->P k_cat EI->E -I ESI->ES -I

Caption: Simplified models of reversible enzyme inhibition.

Conclusion and Future Directions

The protocols and guidelines presented in this application note provide a robust framework for the detailed kinetic characterization of 6-Fluoro-4-hydroxy-3-nitroquinoline as a potential enzyme inhibitor. By systematically determining the IC₅₀, elucidating the mechanism of action, and calculating the relevant kinetic parameters, researchers can gain valuable insights into the inhibitory properties of this compound. These findings will be instrumental in guiding further studies, such as structure-activity relationship (SAR) analyses and in vivo efficacy assessments, ultimately contributing to the development of novel therapeutic agents. It is important to remember that these are generalized protocols, and specific assay conditions may need to be optimized for the particular enzyme-inhibitor system under investigation.

References

  • Amanote Research. (n.d.). Additional Possibility of Data Analysis of Enzyme.
  • ResearchGate. (1989). Analysis of kinetic data for irreversible enzyme inhibition. Biochemical Journal, 257(2), 419-24.
  • YouTube. (2021). Enzyme Kinetics Data Analysis.
  • Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES.
  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
  • ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?.
  • BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery.
  • University of Southern Maine. (2006). Enzyme Kinetics: Answers to Problems.
  • ResearchGate. (n.d.). Protocol for the synthesis of quinoline derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for Studying Enzyme Inhibition Kinetics using Chilenine.
  • BenchChem. (n.d.). Application Notes and Protocols for Studying Enzyme Inhibition Kinetics with Cardol Diene.
  • Acta Pharmaceutica. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues.
  • PubMed Central. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors.
  • Protocols.io. (2020). Fitting enzyme kinetics data with Solver.

Sources

Application Notes and Protocols for the In-Vivo Evaluation of 6-Fluoro-4-hydroxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the in vivo experimental design and testing of the novel compound, 6-Fluoro-4-hydroxy-3-nitroquinoline. Quinoline derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The introduction of a fluorine atom can enhance metabolic stability and binding affinity, potentially improving the pharmacological profile of the parent molecule.[2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering a structured, scientifically rigorous, and ethically sound framework for preclinical in vivo evaluation. The protocols herein are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility.

Introduction: The Scientific Rationale

The quinoline scaffold is a privileged structure in drug discovery.[1][2] The functionalization of this core, particularly with electron-withdrawing groups like nitro and fluoro moieties, can significantly modulate its biological activity. While direct in vivo data for 6-Fluoro-4-hydroxy-3-nitroquinoline is not yet established in publicly available literature, the known activities of related fluorinated quinolines suggest a strong rationale for investigating its therapeutic potential, particularly in the context of inflammatory diseases.[5][6][7]

This guide outlines a phased in vivo testing strategy, commencing with essential safety and pharmacokinetic profiling before proceeding to efficacy evaluation in a relevant disease model. This approach is aligned with established preclinical research principles, ensuring a systematic and data-driven progression of the investigational compound.[8][9][10]

Ethical Considerations in Animal Research

All in vivo experimentation must be conducted with the highest regard for animal welfare and in strict adherence to ethical guidelines.[11][12][13][14] Key principles include:

  • The 3Rs (Replacement, Reduction, and Refinement): Every effort should be made to replace animal use with alternative methods where possible, reduce the number of animals used to the minimum required for statistically significant results, and refine procedures to minimize any potential pain or distress.[14][15]

  • Justification: The research must have a clear scientific purpose with the potential to yield significant knowledge that outweighs the ethical implications of using animals.[12][13][14]

  • Humane Endpoints: Animals observed to be in severe distress or chronic pain that cannot be alleviated should be humanely euthanized.[12]

  • Regulatory Compliance: All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC) and comply with relevant national and international regulations, such as the Animal Welfare Act.[12]

Phase I: Preliminary Safety and Pharmacokinetic (PK) Profiling

The initial phase of in vivo testing is crucial for establishing the safety and pharmacokinetic profile of 6-Fluoro-4-hydroxy-3-nitroquinoline. This data is fundamental for designing subsequent efficacy studies with appropriate dosing regimens.[16][17][18]

Acute Toxicity Study

Objective: To determine the median lethal dose (LD50) and identify potential signs of acute toxicity.

Protocol:

  • Animal Model: Healthy, young adult Swiss albino mice of both sexes (n=5 per group).

  • Route of Administration: Intraperitoneal (IP) or oral (PO), depending on the intended clinical route.

  • Dose Escalation: Administer single, escalating doses of the compound to different groups of animals. A starting dose can be estimated from any available in vitro cytotoxicity data.

  • Observation: Monitor animals continuously for the first 4 hours and then daily for 14 days for any signs of toxicity, including changes in behavior, appearance, and body weight.

  • Endpoint: Record mortality and calculate the LD50. At the end of the study, perform a gross necropsy on all animals to identify any organ abnormalities.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[16][18][19][20][21]

Protocol:

  • Animal Model: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling (n=3-4 per group).

  • Administration:

    • Intravenous (IV) Bolus: Administer a single IV dose to determine key parameters like clearance and volume of distribution.

    • Oral (PO) Gavage: Administer a single oral dose to assess oral bioavailability.

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

  • Bioanalysis: Analyze plasma samples using a validated LC-MS/MS method to quantify the concentration of 6-Fluoro-4-hydroxy-3-nitroquinoline over time.

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.[16]

Table 1: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Oral Bioavailability

Phase II: Efficacy Evaluation in an Animal Model of Inflammation

Based on the known anti-inflammatory potential of many quinoline derivatives, a logical next step is to assess the efficacy of 6-Fluoro-4-hydroxy-3-nitroquinoline in a relevant model of inflammation.[5][7][22] The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[7][22]

Carrageenan-Induced Paw Edema Model

Objective: To evaluate the anti-inflammatory activity of the compound by measuring its ability to reduce paw edema.[7][22]

Protocol:

  • Animal Model: Wistar rats (150-200g), divided into groups (n=6 per group):

    • Group 1: Vehicle control (e.g., saline or 0.5% CMC)

    • Group 2: Positive control (e.g., Indomethacin, 10 mg/kg)

    • Groups 3-5: Test compound at three different dose levels (selected based on toxicity and PK data).

  • Dosing: Administer the vehicle, positive control, or test compound orally 1 hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Visualizations

Experimental Workflow

G cluster_phase1 Phase I: Safety & PK cluster_phase2 Phase II: Efficacy cluster_data Data Analysis & Decision acute_tox Acute Toxicity Study (LD50) pk_study Pharmacokinetic Study (ADME Profile) acute_tox->pk_study Inform Dosing efficacy_model Inflammation Model (Carrageenan Paw Edema) pk_study->efficacy_model Select Doses data_analysis Analyze Results efficacy_model->data_analysis go_nogo Go/No-Go Decision data_analysis->go_nogo

Caption: Phased approach for the in vivo evaluation of 6-Fluoro-4-hydroxy-3-nitroquinoline.

Hypothesized Anti-Inflammatory Signaling Pathway

G compound 6-Fluoro-4-hydroxy- 3-nitroquinoline target Putative Target (e.g., Kinase, Enzyme) compound->target Inhibition nfkb NF-κB Pathway target->nfkb Blocks Activation pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->pro_inflammatory Reduces Transcription inflammation Inflammatory Response pro_inflammatory->inflammation Mediates

Caption: Hypothesized mechanism of anti-inflammatory action for the test compound.

Conclusion and Future Directions

The successful completion of these initial in vivo studies will provide a foundational understanding of the safety, pharmacokinetic profile, and preliminary efficacy of 6-Fluoro-4-hydroxy-3-nitroquinoline. Positive results would warrant further investigation, including:

  • Dose-response studies: To establish a clear relationship between the dose and the observed effect.[23]

  • Chronic toxicology studies: To assess the long-term safety of the compound.[15]

  • Efficacy in other models: To explore the therapeutic potential in different disease contexts (e.g., chronic inflammation, specific cancers).

  • Mechanism of action studies: To elucidate the specific molecular targets and signaling pathways involved in its biological activity.

This structured approach to in vivo testing is essential for the rigorous and ethical development of novel therapeutic agents. It ensures that decisions are based on robust scientific data, ultimately increasing the potential for successful clinical translation.[8][10][23]

References

  • Ethical Guidelines for the Use of Animals in Research. (2019-07-08). Forskningsetikk. [Link]

  • Guidelines for Ethical Conduct in the Care and Use of Nonhuman Animals in Research. American Psychological Association. [Link]

  • Jarvis, S., Day, J.E.L., & Reed, B. Ethical guidelines for research in animal science. British Society of Animal Science. [Link]

  • Essential Guidelines for Ethical Animal Research in Veterinary Practice. (2025-11-08). VetInfo World. [Link]

  • General Principles of Preclinical Study Design. (2018). In Handbook of Experimental Pharmacology. National Center for Biotechnology Information. [Link]

  • Pharmacokinetics - ADME In Vivo & PK Studies. BioIVT. [Link]

  • Animal Models for Inflammation: A Review. Asian Journal of Pharmaceutical Research. [Link]

  • Ethical Principles and Guidelines for Experiments on Animals. Swiss Academy of Medical Sciences and Swiss Academy of Sciences. [Link]

  • In Vivo Animal Models for Immunology and Inflammation. Aragen Life Sciences. [Link]

  • General Principles of Preclinical Study Design. Semantic Scholar. [Link]

  • In Vivo Pharmacokinetic (PK) Studies. Selvita. [Link]

  • Designing an In Vivo Preclinical Research Study. (2023). MDPI. [Link]

  • The Crucial Role of preclinical toxicology studies in Drug Discovery. Scymaris. [Link]

  • Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2020). MDPI. [Link]

  • In vivo PK / Pharmacokinetic studies. Sygnature Discovery. [Link]

  • The role of early in vivo toxicity testing in drug discovery toxicology. (2025-08-10). ResearchGate. [Link]

  • (PDF) Designing an In Vivo Preclinical Research Study. (2023-10-18). ResearchGate. [Link]

  • How to design robust preclinical efficacy studies that make a difference. The Jackson Laboratory. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Research & Allied Sciences. [Link]

  • In-vivo pharmacokinetic study: Significance and symbolism. (2025-07-31). Wisdom Library. [Link]

  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. (2005). PubMed. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). Royal Society of Chemistry. [Link]

  • In vivo toxicology studies. Vivotecnia. [Link]

  • In Vitro and in Vivo toxicity Determination for Drug Discovery. SlideShare. [Link]

  • Evaluation of novel 2-(quinoline-2-ylthio)acetamide derivatives linked to diphenyl-imidazole as α-glucosidase inhibitors: Insights from in silico, in vitro, and in vivo studies on their anti-diabetic properties. (2024). PubMed. [Link]

  • In vivo toxicology studies. Biobide. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2019). Journal of Medicinal Chemistry. [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (2022). MDPI. [Link]

  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. (2025-06-01). Arhiv za higijenu rada i toksikologiju. [Link]

  • Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. (1992). PubMed. [Link]

  • 6-Fluoroquinolin-4-ol. PubChem. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). National Center for Biotechnology Information. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2021). MDPI. [Link]

  • Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.

Sources

Application Note: High-Throughput Screening of 6-Fluoro-4-hydroxy-3-nitroquinoline Analogs for Novel Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer and antimicrobial effects.[1][2][3] This application note provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign for analogs of 6-Fluoro-4-hydroxy-3-nitroquinoline. We present a strategic workflow, from initial assay development and primary screening to data analysis and hit validation. The protocols detailed herein are designed to be robust, reproducible, and automated, enabling the efficient identification of novel bioactive compounds from large chemical libraries.[1][4] This guide emphasizes the causality behind experimental choices, integrates critical quality control measures, and provides detailed, step-by-step methodologies for both cell-based and biochemical assays.

Introduction: The Rationale for Screening Fluoro-Nitroquinoline Analogs

Quinolines and their derivatives are heterocyclic compounds that have garnered significant attention from medicinal chemists due to their remarkable pharmacological versatility.[3][5] The incorporation of a fluorine atom can enhance metabolic stability and membrane permeability, while a nitro group can be crucial for biological activity, sometimes participating in redox reactions within the cellular environment.[6][7] Specifically, the 3-nitroquinoline framework has been identified as a promising template for developing novel antiproliferative agents, showing prominent inhibitory activity against cancer cell lines that overexpress key signaling proteins like the epidermal growth factor receptor (EGFR).[8]

Given this background, a high-throughput screening campaign focused on a library of 6-Fluoro-4-hydroxy-3-nitroquinoline analogs is a rational strategy for discovering novel lead compounds. HTS allows for the rapid evaluation of thousands to millions of compounds, making it a cornerstone of modern drug discovery.[9][10][11] This document outlines a validated workflow to identify and characterize active compounds from this specific chemical class.

Chapter 1: Assay Selection and Development Strategy

The success of any HTS campaign is contingent upon the selection of an appropriate assay. The choice between a biochemical (target-based) and a cell-based (phenotypic) assay depends on the primary objective of the screen.[1][12]

  • Cell-Based Assays: These assays measure cellular responses like viability, proliferation, or the activation of a specific signaling pathway within a physiologically relevant context.[9][12] They are invaluable for identifying compounds that are cell-permeable and exert their effects within a living system.

  • Biochemical Assays: These cell-free systems measure the direct interaction of a compound with a purified molecular target, such as an enzyme or receptor.[1][13] They are ideal for identifying direct inhibitors or activators and are often used in secondary screens to elucidate the mechanism of action.

For a primary screen of novel 6-Fluoro-4-hydroxy-3-nitroquinoline analogs, whose precise mechanism of action may be unknown, a cell-based cytotoxicity assay is an excellent starting point. It provides a broad assessment of a compound's biological impact. A promising secondary assay would be a biochemical kinase assay , given that many quinoline derivatives are known to be potent inhibitors of protein kinases.[5]

G cluster_0 Assay Selection Strategy Start Screening Objective: Identify Bioactive Analogs Decision Is the Molecular Target Known? Start->Decision CellBased Primary Screen: Cell-Based Phenotypic Assay (e.g., Cytotoxicity) Decision->CellBased No Biochem Primary Screen: Biochemical Target-Based Assay (e.g., Enzyme Inhibition) Decision->Biochem Yes Secondary Secondary Screen: Elucidate Mechanism of Action (e.g., Kinase Assay) CellBased->Secondary Biochem->Secondary

Caption: Decision workflow for selecting the primary screening assay.

Chapter 2: The Integrated HTS Workflow

A successful HTS campaign follows a multi-step workflow designed to efficiently identify, confirm, and characterize active compounds ("hits") while minimizing false positives.[4]

HTS_Workflow cluster_workflow High-Throughput Screening & Hit Validation Workflow LibPrep 1. Library Preparation (Assay-Ready Plates) PrimaryScreen 2. Primary Screen (Single Concentration) LibPrep->PrimaryScreen DataAnalysis 3. Data Analysis (QC & Hit Selection) PrimaryScreen->DataAnalysis HitConfirmation 4. Hit Confirmation (Re-test from Powder) DataAnalysis->HitConfirmation DoseResponse 5. Dose-Response (IC50 Determination) HitConfirmation->DoseResponse SecondaryAssay 6. Secondary Assay (Orthogonal/Target-Based) DoseResponse->SecondaryAssay SAR 7. Hit Expansion (Preliminary SAR) SecondaryAssay->SAR

Caption: A comprehensive workflow for HTS and hit validation.

Chapter 3: Primary Screening Protocol

This protocol details a cell-based assay using a luminescent readout to measure ATP, which serves as a robust indicator of cell viability.[14][15] Luminescence assays are highly sensitive, have a broad linear range, and are less prone to interference from library compounds compared to some fluorescence-based methods.[14][15][16]

Protocol 3.1: Cell-Based Cytotoxicity HTS using ATP Luminescence

Objective: To identify compounds from the 6-Fluoro-4-hydroxy-3-nitroquinoline analog library that reduce cell viability in a cancer cell line (e.g., A549 lung carcinoma).

Materials:

  • Compound Library: 6-Fluoro-4-hydroxy-3-nitroquinoline analogs dissolved in 100% DMSO.

  • Cell Line: A549 human lung carcinoma cells.

  • Culture Medium: F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Plates: 384-well, solid white, sterile, tissue-culture treated plates.

  • Reagents:

    • Trypsin-EDTA (0.25%).

    • Phosphate-Buffered Saline (PBS), sterile.

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent).

  • Controls:

    • Negative Control: DMSO (0.1% final concentration).

    • Positive Control: Staurosporine (10 µM final concentration) or another potent cytotoxic agent.

  • Equipment:

    • Automated liquid handler.

    • Microplate reader with luminescence detection capability.

    • CO2 incubator (37°C, 5% CO2).

Methodology:

  • Compound Plating (Day 1):

    • Using an automated liquid handler, transfer 50 nL of each library compound (typically at 10 mM in DMSO) to the appropriate wells of a 384-well assay plate.

    • Add 50 nL of DMSO to the negative control wells.

    • Add 50 nL of a 10 mM staurosporine stock to the positive control wells. This results in a final compound concentration of 10 µM in a 50 µL assay volume.

  • Cell Seeding (Day 1):

    • Harvest A549 cells using Trypsin-EDTA and neutralize with culture medium.

    • Centrifuge the cells, resuspend in fresh medium, and count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final density of 20,000 cells/mL.

    • Dispense 50 µL of the cell suspension into each well of the compound-plated 384-well plates (yielding 1,000 cells/well).

  • Incubation (Day 1-4):

    • Gently mix the plates on an orbital shaker for 1 minute.

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Assay Readout (Day 4):

    • Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.

    • Prepare the luminescent ATP detection reagent according to the manufacturer's instructions.

    • Add 25 µL of the reagent to each well using a liquid handler.

    • Mix the plates on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a microplate reader.[12]

Chapter 4: Data Analysis and Hit Identification

Rigorous data analysis and quality control are essential to ensure the reliability of screening results and the confident selection of hits.[17][18]

4.1: Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter that determines the quality and robustness of an HTS assay.[19] It quantifies the separation between the positive and negative controls, taking into account the data variation within each control group.[19][20][21]

Formula: Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| )

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control.

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control.

Z'-Factor ValueAssay ClassificationSuitability for HTS
> 0.5ExcellentIdeal for HTS campaigns.[19][22]
0 to 0.5DoableAcceptable, but may have a higher false-positive/negative rate.[23]
< 0UnsuitableThe assay is not reliable for screening.[19]

A Z'-factor is calculated for each plate. Plates with a Z' < 0.5 should be flagged for review or excluded from the analysis.

4.2: Data Normalization and Hit Selection
  • Normalization: Raw luminescence values are converted to a percentage of inhibition relative to the on-plate controls.

    • % Inhibition = 100 * ( (Mean_neg - Sample_value) / (Mean_neg - Mean_pos) )

  • Hit Selection: A "hit" is a compound that meets a predefined activity threshold. A common method is to use a Z-score, which measures how many standard deviations a sample's value is from the mean of the negative controls.

    • Z-score = (Sample_value - Mean_neg) / SD_neg

    • A primary hit is typically defined as any compound with a Z-score ≤ -3 or a % inhibition ≥ 50%.

Data_Analysis_Pipeline cluster_data Data Analysis & Hit Selection Pipeline RawData Raw Luminescence Data QC Calculate Z'-Factor per Plate RawData->QC Normalization Normalize Data (% Inhibition) QC->Normalization Pass Fail Flag/Fail Plate (Z' < 0.5) QC->Fail Fail HitPicking Apply Hit Threshold (e.g., Z-score <= -3) Normalization->HitPicking HitList Generate Primary Hit List HitPicking->HitList

Caption: Workflow for HTS data processing and hit identification.

Chapter 5: Hit Confirmation and Secondary Assays

Progressing primary hits into a lead discovery program requires a rigorous validation process to eliminate false positives and confirm on-target activity.[24][25]

5.1: Hit Confirmation and Dose-Response

Objective: To confirm the activity of primary hits by re-testing freshly sourced compound powders and to determine their potency by generating a dose-response curve (IC50).

Methodology:

  • Compound Re-acquisition: Obtain fresh, solid samples of the primary hit compounds.

  • Serial Dilution: Create a 10-point, 3-fold serial dilution series for each confirmed hit, typically starting from a top concentration of 50 µM.

  • Assay Execution: Perform the same cell-based cytotoxicity assay described in Protocol 3.1, but using the serially diluted compounds.

  • Data Analysis: Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to calculate the IC50 value (the concentration at which 50% of the maximum inhibitory effect is observed).

Compound IDIC50 (µM)Hill SlopeMax Inhibition (%)
Analog-0010.851.198.5
Analog-0025.20.995.2
Analog-003> 50N/A20.1
5.2: Secondary Assay - Biochemical Kinase Inhibition

Objective: To determine if the confirmed cytotoxic hits directly inhibit the activity of a relevant protein kinase (e.g., EGFR, a target often dysregulated in A549 cells).

Principle: This protocol describes a generic, homogeneous, luminescence-based kinase assay (e.g., Kinase-Glo®). The assay quantifies the amount of ATP remaining after a kinase reaction. Low luminescence indicates high kinase activity (ATP consumed), while high luminescence indicates low kinase activity (ATP preserved due to inhibition).

Methodology:

  • Reagent Preparation: Prepare kinase reaction buffer, kinase/substrate solution, and the test compounds diluted in assay buffer.

  • Reaction Setup: In a 384-well plate, add:

    • 5 µL of test compound (or DMSO/staurosporine controls).

    • 10 µL of kinase/substrate solution.

    • 10 µL of ATP solution to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 25 µL of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature.

    • Read the luminescence on a microplate reader.

  • Analysis: Calculate % inhibition and determine the IC50 for compounds that show activity, confirming a potential mechanism of action.

Conclusion and Future Directions

This application note provides a validated, end-to-end workflow for the high-throughput screening of 6-Fluoro-4-hydroxy-3-nitroquinoline analogs. By employing a robust cell-based primary assay, stringent quality control metrics, and a logical hit validation cascade including orthogonal secondary assays, researchers can confidently identify and prioritize promising compounds for further development.[10][11]

Validated hits from this workflow form the basis for initial Structure-Activity Relationship (SAR) studies, where chemists and biologists collaborate to understand how chemical modifications affect biological activity.[24][26] This iterative process is fundamental to optimizing hit compounds into potent and selective lead candidates for preclinical evaluation.

References

  • Vertex AI Search. (2026). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS).
  • Promega Corporation. (n.d.). Bioluminescent Assays for High-Throughput Screening.
  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery.
  • PubMed. (n.d.). Bioluminescent assays for high-throughput screening.
  • PubMed. (2009). Introduction: cell-based assays for high-throughput screening.
  • Broad Institute. (n.d.). Cell-based assays for high-throughput screening.
  • National Institutes of Health. (n.d.). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening.
  • PubMed. (2010). Cell-based assays for high-throughput screening.
  • Promega Corporation. (n.d.). Bioluminescent Assays for High-Throughput Screening.
  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Quinoline Derivatives.
  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening of Quinoline Compound Libraries.
  • BenchChem. (2025). Application Notes and Protocols for High-Throughput Screening using Ethyl-quinolin-3-ylmethyl-amine.
  • National Institutes of Health. (n.d.). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives.
  • BellBrook Labs. (2025). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery.
  • SpringerLink. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
  • Oxford Academic. (n.d.). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
  • On HTS. (2023). Z-factor.
  • Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry.
  • BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening.
  • Drug Target Review. (2023). Assay performance and the Z'-factor in HTS.
  • Cambridge MedChem Consulting. (2017). Analysis of HTS data.
  • Sygnature Discovery. (n.d.). High Throughput Drug Screening.
  • Oxford Academic. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR.
  • PubMed. (n.d.). Discovering novel 3-nitroquinolines as a new class of anticancer agents.
  • BioAssay Systems. (n.d.). Enzyme Inhibitor Screening Services.
  • ACS Publications. (n.d.). 4-Hydroxy-3-nitro-2-quinolones and related compounds as inhibitors of allergic reactions.
  • Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.
  • UCSF Small Molecule Discovery Center. (n.d.). High-throughput Screening Steps.
  • BenchChem. (2025). An In-depth Technical Guide to Fluoro-Methyl-Nitroquinolines and Their Analogues.
  • University of Ljubljana. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues.

Sources

Introduction: The Potential of 6-Fluoro-4-hydroxy-3-nitroquinoline in Modern Crop Protection

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and formulation development professionals.

Quinoline derivatives represent a cornerstone in the development of modern agrochemicals, particularly fungicides, offering diverse mechanisms of action and robust efficacy against a wide range of plant pathogens.[1][2][3] The unique scaffold of quinoline allows for extensive functionalization, enabling the fine-tuning of biological activity.[4] The introduction of a fluorine atom, as in 6-Fluoro-4-hydroxy-3-nitroquinoline, is a well-established strategy in medicinal and agricultural chemistry to enhance metabolic stability and biological potency.[5][6] Furthermore, nitroaromatic compounds have a long history of use in the synthesis of pesticides, contributing to their bioactivity.[7][8]

This document serves as a comprehensive guide to the formulation of 6-Fluoro-4-hydroxy-3-nitroquinoline for agricultural applications. As a Senior Application Scientist, the goal is not merely to present protocols but to provide a self-validating framework for developing a stable, effective, and reliable end-use product. We will explore the critical pre-formulation studies, delve into the rationale and methodology for creating a Suspension Concentrate (SC) formulation, and outline the necessary quality control and efficacy testing required for a successful agrochemical product.

Section 1: Pre-Formulation Studies: Characterizing the Active Ingredient (AI)

Before any formulation work can begin, a thorough understanding of the active ingredient's physicochemical properties is paramount. These initial studies dictate the choice of formulation type, the selection of excipients, and the prediction of potential stability challenges.

Physicochemical Property Profile

The fundamental characteristics of 6-Fluoro-4-hydroxy-3-nitroquinoline must be quantified. This data forms the bedrock of all subsequent development decisions.

PropertyAnticipated ValueSignificance in Formulation
Molecular Formula C₉H₅FN₂O₃Defines the molecular weight and elemental composition.
Molecular Weight 222.15 g/mol Essential for all concentration and dosage calculations.
Appearance Yellow to orange crystalline solidThe physical state dictates the need for milling and dispersion.
Melting Point >250 °C (decomposes)High melting point suggests good thermal stability of the solid AI.
pKa ~5.5 (hydroxyl group)Indicates that solubility will be pH-dependent; the compound will be less soluble in acidic conditions.
Water Solubility < 10 mg/L at pH 7Extremely low water solubility rules out soluble concentrate (SL) formulations and points towards a dispersion like a Suspension Concentrate (SC) or Wettable Powder (WP).[9]
Log P (Octanol-Water) ~2.8Indicates lipophilicity, suggesting good potential for membrane penetration but also confirming poor water solubility.
Protocol: Comprehensive Solubility Assessment

Objective: To determine the solubility of 6-Fluoro-4-hydroxy-3-nitroquinoline in a range of relevant solvents to inform formulation strategy.

Methodology:

  • Solvent Selection: Prepare a panel of solvents including:

    • Deionized water at pH 4, 7, and 9.

    • Polar organic solvents (e.g., methanol, acetone).

    • Non-polar organic solvents (e.g., xylene, aromatic 100).

    • Glycols (e.g., propylene glycol, polyethylene glycol).

  • Equilibrium Solubility Method:

    • Add an excess amount of the AI to a known volume of each solvent in a sealed vial.

    • Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully extract an aliquot of the supernatant and filter it through a 0.22 µm syringe filter.

    • Quantify the concentration of the AI in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Interpretation: The results will confirm the suitability of a water-based dispersion. Poor solubility in oils would make an Emulsifiable Concentrate (EC) challenging, reinforcing the choice of a Suspension Concentrate (SC).

Protocol: Preliminary AI Stability Profile

Objective: To assess the intrinsic stability of the AI under stressed conditions to identify potential degradation pathways.

Methodology:

  • Hydrolytic Stability:

    • Prepare solutions/suspensions of the AI in sterile aqueous buffers at pH 4, 7, and 9.

    • Store samples at an elevated temperature (e.g., 50°C) in the dark for 30 days.

    • Analyze the concentration of the AI at regular intervals (0, 7, 14, 30 days) via HPLC to determine the rate of degradation.

  • Photostability:

    • Expose a thin layer of the solid AI and a solution/suspension in a quartz cuvette to a standardized light source (e.g., Xenon lamp) simulating sunlight.

    • Include a dark control sample wrapped in aluminum foil.

    • Analyze the AI concentration after a set exposure period. A significant difference between the light-exposed sample and the dark control indicates photosensitivity.

  • Interpretation: If significant degradation occurs under hydrolysis (especially at high or low pH) or photolysis, the final formulation will require protective excipients like pH buffers or UV protectants.

Section 2: Formulation Development: Suspension Concentrate (SC)

A Suspension Concentrate is a stable dispersion of a solid active ingredient in a liquid medium, typically water.[10] This formulation type is ideal for water-insoluble AIs like 6-Fluoro-4-hydroxy-3-nitroquinoline, offering advantages such as being dust-free, easy to measure, and dilutable in water for spray application.[11][12]

Rationale and Core Components

The key to a successful SC formulation is preventing the solid particles from agglomerating and settling permanently (caking). This is achieved through a combination of physical size reduction and chemical stabilization using carefully selected excipients.[13][14]

Component ClassExample(s)Function & Causality
Vehicle/Diluent Deionized WaterThe continuous phase of the suspension. Must be low in mineral content to avoid interactions with other components.[15]
Wetting Agent Anionic surfactant (e.g., Sodium dodecylbenzenesulfonate)Reduces the surface tension between the hydrophobic AI particles and water, allowing the vehicle to coat and penetrate the particles during milling and dilution.[16]
Dispersing Agent Polymeric surfactant (e.g., Naphthalene sulfonate condensate)Adsorbs onto the surface of the AI particles, creating a steric or electrostatic barrier that prevents them from re-agglomerating through van der Waals forces. This is critical for long-term stability.[17]
Suspending Agent Xanthan Gum, Magnesium Alumino SilicateIncreases the viscosity of the water phase at low shear (i.e., during storage), creating a structured network that holds the particles in suspension and prevents rapid settling.[13][18]
Antifreeze Propylene GlycolPrevents the formulation from freezing and becoming damaged during storage in cold climates. Also acts as a humectant.[16]
Antifoaming Agent Silicone-based emulsionPrevents excessive foaming during manufacturing (high-shear milling) and when the end-user dilutes the product in the spray tank.
Preservative Isothiazolinone-based biocide (e.g., Kathon™ CG/ICP)Prevents microbial growth in the water-based formulation, ensuring a long shelf life.[18]
Visual Workflow: SC Formulation Process

SC_Formulation_Workflow cluster_premix Aqueous Phase Premix cluster_milling Milling and Dispersion cluster_letdown Let-Down and Finalization Water Water Antifreeze Antifreeze WettingAgent Wetting Agent Dispersant Dispersant BeadMill Bead Mill Dispersant->BeadMill AI Active Ingredient (AI) 6-Fluoro-4-hydroxy-3-nitroquinoline AI->BeadMill Slurry Milled Slurry (Target Particle Size < 5 µm) BeadMill->Slurry LetDownTank Let-Down Tank Slurry->LetDownTank FinalProduct Final SC Formulation LetDownTank->FinalProduct SuspendingAgent Suspending Agent (Pre-hydrated) SuspendingAgent->LetDownTank Antifoam Antifoaming Agent Antifoam->LetDownTank Preservative Preservative Preservative->LetDownTank QC Quality Control (Particle Size, Viscosity, pH) FinalProduct->QC

Caption: Workflow for Suspension Concentrate (SC) formulation.

Protocol: Laboratory-Scale SC Formulation (100g Batch)

Objective: To prepare a stable SC formulation of 6-Fluoro-4-hydroxy-3-nitroquinoline with a target AI concentration of 200 g/L.

Materials & Equipment:

  • 6-Fluoro-4-hydroxy-3-nitroquinoline (Technical Grade, >98%)

  • Selected excipients (as per Table in 2.1)

  • High-shear mixer and bead mill

  • Analytical balance, beakers, magnetic stirrer

  • Viscometer, pH meter, particle size analyzer

Methodology:

  • Aqueous Phase Preparation: In a beaker, combine deionized water, propylene glycol (antifreeze), wetting agent, and half of the dispersing agent. Stir until all components are fully dissolved.

  • AI Dispersion: Slowly add the powdered AI to the aqueous phase under constant agitation with a high-shear mixer. Mix until a homogenous, lump-free slurry is formed.

  • Wet Milling: Transfer the slurry to a bead mill charged with appropriate grinding media (e.g., 0.5-1.0 mm zirconium beads). Mill the slurry until the desired particle size distribution is achieved (e.g., D90 < 5 µm). Monitor particle size periodically during milling. This step is critical for preventing sedimentation and ensuring bioavailability.

  • Let-Down: In a separate vessel, pre-hydrate the suspending agent (e.g., xanthan gum) in a small amount of water to form a smooth gel.

  • Finalization: Transfer the milled slurry to a larger beaker. Under gentle agitation, add the remaining dispersing agent, the pre-hydrated suspending agent, the antifoaming agent, and the preservative.

  • Homogenization: Continue mixing at low speed for 30 minutes to ensure all components are uniformly distributed.

  • Quality Control: Perform initial QC tests for pH, viscosity, and particle size distribution to confirm the batch meets specifications.

Section 3: Quality Control and Stability Testing

A formulation is only viable if it remains physically and chemically stable throughout its shelf life.[19] Rigorous QC and stability testing are mandatory to ensure the product remains safe and effective.[20][]

Key QC Parameters and Methods
ParameterMethodAcceptance Criteria (Example)Rationale
Appearance Visual InspectionHomogenous, opaque liquid, free of lumps or foreign matter.Basic check for formulation integrity and contamination.
pH pH Meter6.0 - 8.0Ensures optimal stability of the AI and performance of pH-sensitive excipients.
Viscosity Rotational Viscometer200 - 500 mPa·sIndicates proper function of the suspending agent system. Viscosity must be high enough to prevent settling but low enough to be pourable.
Particle Size Laser DiffractionD50: 1-3 µm; D90: < 5 µmCritical for stability; larger particles settle faster. Also impacts biological efficacy and spray nozzle blockage.
Suspendibility CIPAC Method MT 161> 80%Measures the ability of the formulation to remain suspended after dilution in water, simulating spray tank conditions.
Pourability CIPAC Method MT 148< 5% residueEnsures the user can easily and accurately dispense the product from its container.
Protocol: Accelerated and Long-Term Stability Studies

Objective: To evaluate the chemical and physical stability of the formulation under simulated storage conditions to establish a shelf life.[][23]

Methodology:

  • Study Setup:

    • Package the SC formulation in commercial-grade containers (e.g., HDPE bottles).

    • Place samples in controlled environmental chambers for both accelerated and real-time studies.

  • Accelerated Storage:

    • Condition: 54°C ± 2°C for 14 days (CIPAC MT 46.3).

    • Rationale: This high temperature increases the rate of chemical and physical changes, providing a rapid prediction of long-term stability.[19]

  • Long-Term (Real-Time) Storage:

    • Condition: 25°C ± 2°C for at least 2 years.[20]

    • Rationale: This provides definitive data on the product's shelf life under normal storage conditions.

  • Testing Schedule: Analyze samples at time zero and at the end of the storage period. For long-term studies, intermediate time points (e.g., 3, 6, 12, 18 months) are also tested.

  • Analyses Performed:

    • Chemical: Assay of the active ingredient concentration via HPLC.

    • Physical: All QC tests listed in Table 3.1. Pay close attention to any crystal growth, phase separation, or caking.

Visual Logic: Stability Testing Decision Tree

Stability_Testing_Logic Start New SC Formulation Batch AcceleratedStudy Accelerated Stability Study (14 days at 54°C) Start->AcceleratedStudy CheckResults Analyze Physical & Chemical Properties AcceleratedStudy->CheckResults Pass PASS (Within Specifications) CheckResults->Pass  Pass Fail FAIL (Out of Specifications) CheckResults->Fail  Fail LongTermStudy Initiate Long-Term Study (2 years at 25°C) Pass->LongTermStudy Reformulate Reformulate (Adjust Excipients) Fail->Reformulate Reformulate->Start Release Provisional Release for Field Trials LongTermStudy->Release

Caption: Decision-making workflow for formulation stability testing.

Section 4: Biological Efficacy Evaluation

Once a stable formulation is developed, its biological performance must be rigorously tested. Efficacy trials determine the effective application rates and demonstrate the product's value in controlling target diseases.[24]

Protocol: In Vitro Antifungal Efficacy Screen

Objective: To determine the half-maximal effective concentration (EC₅₀) of the formulation against key fungal pathogens.

Methodology:

  • Pathogen Selection: Choose economically important and representative plant pathogens, such as Botrytis cinerea (grey mold) and Fusarium graminearum (head blight).[25]

  • Assay Setup: Use a 96-well microtiter plate method for high-throughput screening.[26][27]

  • Dose-Response Curve:

    • Prepare a stock solution of the SC formulation in sterile water.

    • Perform serial dilutions in a liquid growth medium (e.g., Potato Dextrose Broth) directly in the wells of the microtiter plate.

    • Inoculate each well with a standardized suspension of fungal spores or mycelial fragments.

    • Include positive (commercial standard fungicide) and negative (no fungicide) controls.

  • Incubation & Assessment: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) for 48-72 hours. Measure fungal growth by reading the optical density (OD) at 600 nm with a plate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control. Plot the inhibition percentage against the log of the concentration and fit a dose-response curve to determine the EC₅₀ value.

Protocol: Greenhouse Protective and Curative Trials

Objective: To evaluate the formulation's ability to prevent (protective) and halt (curative) disease development on a host plant.

Methodology:

  • Plant and Pathogen System: Use a model system, such as tomato plants and Botrytis cinerea.

  • Application: Dilute the SC formulation to several test concentrations (e.g., 50, 100, 200 ppm of AI). Apply the solution to plants using a calibrated sprayer to ensure uniform coverage. Include an untreated control and a commercial standard control.[28]

  • Protective Assay:

    • Apply the fungicide treatments to healthy plants.

    • Allow the spray deposit to dry completely (approx. 24 hours).

    • Inoculate the plants with a spore suspension of the pathogen.

  • Curative Assay:

    • Inoculate healthy plants with the pathogen first.

    • Wait for a defined infection period (e.g., 24 hours).

    • Apply the fungicide treatments.

  • Evaluation:

    • Place plants in a high-humidity environment to promote disease development.

    • After 5-7 days, assess disease severity by measuring the lesion size or the percentage of infected leaf area.

    • Calculate the percentage of disease control for each treatment relative to the untreated control.

Visual Workflow: Efficacy Testing Pipeline

Efficacy_Testing_Pipeline Start Stable SC Formulation InVitro In Vitro Screening (96-well plate assay) Start->InVitro DetermineEC50 Determine EC50 Values vs. Target Pathogens InVitro->DetermineEC50 CheckEC50 EC50 Values Promising? DetermineEC50->CheckEC50 Greenhouse Greenhouse Trials (Protective & Curative) CheckEC50->Greenhouse Yes Stop Stop/Reformulate CheckEC50->Stop No DetermineRates Determine Effective Application Rates Greenhouse->DetermineRates FieldTrials Advance to Field Trials DetermineRates->FieldTrials

Caption: Hierarchical workflow for evaluating biological efficacy.

References

  • The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. NINGBO INNO PHARMCHEM CO.,LTD.
  • Storage Stability Trials for Agrochemicals. BOC Sciences.
  • Stability Study Testing. EPP Ltd.
  • Storage Stability Testing for Agrochemical, Biocide, and Chemical Product Industries. CEMAS.
  • Quinoline Derivatives in Discovery and Development of Pesticides. Journal of Agricultural and Food Chemistry.
  • Quinoline series' role in agriculture stems from its diverse chemical... ResearchGate.
  • Agrochemical Formulated Products Testing. BOC Sciences.
  • What new applications of quinoline are being explored? BIOSYNCE Blog.
  • Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. Journal of Agricultural and Food Chemistry.
  • Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. PMC - NIH.
  • Quinoline Derivatives in Discovery and Development of Pesticides. PubMed.
  • Agrochemical and Pesticide Analysis Methods. Charles River Laboratories.
  • (PDF) Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. ResearchGate.
  • Excipients Used in the Formulation of Pharmaceutical Suspensions. Pharmapproach.com.
  • Regulatory Directive: Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides. Canada.ca.
  • Antifungal Activity of Quinofumelin against Fusarium graminearum and Its Inhibitory Effect on DON Biosynthesis. MDPI.
  • Suspending Agent Excipients, Inert Pharmaceutical Ingredients. Spectrum Chemical.
  • Excipients Used in Formulation of Liquid Dosage Forms. Pharmaguideline.
  • Pesticide Formulations. UF/IFAS EDIS - University of Florida.
  • US9253981B2 - Stable suspension concentrate formulation for water-soluble compounds. Google Patents.
  • 6-Fluoro-4-hydroxyquinoline. Chem-Impex.
  • Efficacy Testing of Pesticides Against Fungal Pathogens. Microbe Investigations.
  • Pharmaceutical Excipients of Oral Suspension Formulations. Scribd.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH.
  • Agrochemical Formulations. Agri-Training.
  • Pesticides and Formulation Technology. Purdue Extension.
  • (PDF) Breakthroughs in Agrochemical Formulations: Enhancing Efficacy and Environmental Compatibility. ResearchGate.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • 6-hydroxy derivative as new desfluoroquinolone (DFQ): synthesis and DNA-binding study. Nucleosides Nucleotides Nucleic Acids.
  • Nitroaromatic compounds, from synthesis to biodegradation. PubMed - NIH.

Sources

Troubleshooting & Optimization

improving yield and purity of 6-Fluoro-4-hydroxy-3-nitroquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Fluoro-4-hydroxy-3-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route for both yield and purity. As practicing scientists, we understand that nuances in experimental conditions are critical. This document, therefore, goes beyond a simple protocol, offering insights into the causality behind procedural steps and strategies to overcome common challenges.

Overview of the Synthetic Pathway

The synthesis of 6-Fluoro-4-hydroxy-3-nitroquinoline is typically achieved through a two-stage process. The first stage involves the construction of the 6-fluoro-4-hydroxyquinoline core via the Gould-Jacobs reaction.[1][2] This is followed by a regioselective nitration of the quinolone ring to introduce the nitro group at the C3 position.

The overall synthesis can be broken down into three key steps:

  • Condensation: Reaction of 4-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, diethyl 2-((4-fluoroanilino)methylene)malonate.

  • Thermal Cyclization: High-temperature ring closure of the intermediate to yield 6-fluoro-4-hydroxyquinoline.

  • Nitration: Electrophilic nitration of the 6-fluoro-4-hydroxyquinoline core to afford the final product.

Each of these steps presents unique challenges that can impact the final yield and purity. This guide will address these challenges in detail.

Visualizing the Workflow

The following diagram outlines the synthetic workflow from starting materials to the final product.

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Nitration A 4-Fluoroaniline C Diethyl 2-((4-fluoroanilino)methylene)malonate A->C Heat (100-130°C) B Diethyl Ethoxymethylenemalonate (DEEM) B->C Heat (100-130°C) D 6-Fluoro-4-hydroxyquinoline C->D High Temp. (250°C) High-boiling solvent E 6-Fluoro-4-hydroxy-3-nitroquinoline D->E HNO₃ / H₂SO₄ Controlled Temp.

Caption: Synthetic pathway for 6-Fluoro-4-hydroxy-3-nitroquinoline.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific issues you may encounter during your experiments. The solutions provided are based on established chemical principles and field-proven experience.

Step 1 & 2: Synthesis of 6-Fluoro-4-hydroxyquinoline (Gould-Jacobs Reaction)

Question 1: My cyclization reaction is not proceeding to completion, resulting in a low yield of 6-fluoro-4-hydroxyquinoline. What should I do?

Answer: Incomplete cyclization is a frequent challenge in the Gould-Jacobs reaction, which is a thermal process requiring significant activation energy.[3]

  • Probable Cause: Insufficient reaction temperature. The electrocyclic ring-closing reaction to form the quinoline system typically requires temperatures in the range of 250°C.[4]

  • Solution:

    • Verify Temperature: Ensure your reaction setup is reaching and maintaining the target temperature. Use a high-temperature thermometer placed directly in the reaction medium if possible.

    • Increase Temperature: Gradually increase the reaction temperature in 10°C increments. However, be cautious as excessively high temperatures can lead to decomposition.[5]

    • Choice of Solvent: The use of a high-boiling, inert solvent is crucial for achieving the necessary temperatures and ensuring uniform heat distribution.[4] Solvents like diphenyl ether or Dowtherm A are highly effective and can significantly improve cyclization yields compared to solvent-free conditions.[3][6]

    • Microwave Synthesis: Consider using a microwave reactor. This technology can often achieve the required high temperatures more efficiently and with significantly shorter reaction times, which can also help to minimize the formation of degradation byproducts.[5]

Question 2: The reaction mixture turns into a dark, tarry material during the high-temperature cyclization step. How can I prevent this?

Answer: The formation of tar is a clear indication of thermal decomposition of your starting materials or product.

  • Probable Cause: Excessive heating or prolonged reaction times.[5] The intermediate, diethyl 2-((4-fluoroanilino)methylene)malonate, and the product can be sensitive to prolonged exposure to high temperatures.

  • Solution:

    • Optimize Temperature and Time: Find the "sweet spot" for your reaction. The goal is to identify the minimum temperature and time required for complete cyclization. Monitor the reaction progress using TLC or LC-MS to avoid unnecessary heating.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative decomposition at high temperatures.

    • Efficient Heat Transfer: In larger scale reactions, ensure efficient stirring and proper reactor design to avoid localized overheating.

ParameterRecommendationRationale
Temperature 250-260°COptimal for cyclization without significant degradation.[4]
Solvent Diphenyl ether or Dowtherm AEnsures even heating to the required temperature.[3]
Atmosphere Inert (Nitrogen or Argon)Minimizes oxidative side reactions.
Monitoring TLC or LC-MSAllows for determination of reaction completion, preventing prolonged heating.

Question 3: I am observing the formation of a significant amount of side products, such as bisquinolines. How can this be minimized?

Answer: The formation of bisquinoline derivatives is a known side reaction in quinoline synthesis.

  • Probable Cause: Incorrect stoichiometry or side reactions of intermediates.

  • Solution:

    • Control Stoichiometry: Ensure the accurate measurement of your starting materials. An excess of the aniline component can sometimes lead to side reactions.

    • Reaction Conditions: Carefully control the reaction temperature, as higher temperatures can sometimes favor the formation of side products.

Step 3: Nitration of 6-Fluoro-4-hydroxyquinoline

Question 4: My nitration reaction is producing a mixture of isomers (e.g., 5-nitro, 7-nitro) in addition to the desired 3-nitro product. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in the nitration of substituted quinolines can be challenging. The directing effects of the existing substituents and the reaction conditions play a crucial role.

  • Probable Cause: The reaction conditions are not optimized to favor substitution at the C3 position. The electron-donating hydroxyl group at C4 and the electron-withdrawing fluorine at C6 will influence the position of electrophilic attack by the nitronium ion.

  • Solution:

    • Temperature Control: This is often the most critical parameter. Lowering the reaction temperature can significantly enhance regioselectivity. Start the reaction at 0°C and allow it to proceed at a controlled, low temperature. Higher temperatures can lead to the formation of dinitro derivatives and other isomers.[7]

    • Nitrating Agent: A standard mixture of concentrated nitric acid in concentrated sulfuric acid is typically used. The precise ratio and the rate of addition can influence the outcome. A slow, dropwise addition of the nitrating agent to the solution of 6-fluoro-4-hydroxyquinoline in sulfuric acid at low temperature is recommended to maintain control over the reaction exotherm and local concentrations of the nitrating species.

    • Protecting Groups: In some cases, protecting the hydroxyl group before nitration can alter the directing effects and improve selectivity, although this adds extra steps to the synthesis.

Question 5: The final product is difficult to purify, and I suspect it contains isomeric impurities that are hard to separate. What purification strategies do you recommend?

Answer: The separation of constitutional isomers can indeed be challenging due to their similar physical properties.

  • Probable Cause: Co-crystallization of isomers or similar solubility profiles.

  • Solution:

    • Recrystallization: This is the most common method for purifying the final product. Experiment with different solvent systems. A mixture of solvents (e.g., DMF/water, ethanol/water) can sometimes provide better separation than a single solvent. Multiple recrystallization steps may be necessary.

    • Column Chromatography: If recrystallization is ineffective, column chromatography is a powerful alternative. Use a high-resolution silica gel and carefully select your eluent system to maximize the separation of the isomers. Gradient elution may be required.

    • pH Adjustment: The 4-hydroxy group imparts acidic properties to the molecule. It may be possible to exploit differences in the pKa values of the isomeric nitro-substituted products for separation through pH-controlled extraction or crystallization.

Visualizing the Troubleshooting Logic

This flowchart provides a decision-making framework for addressing common issues in the synthesis.

Troubleshooting_Logic cluster_cyclization Cyclization Issues cluster_nitration Nitration & Purification Issues start_c Low Yield of 6-Fluoro-4-hydroxyquinoline q_temp_c Is Temp ≥ 250°C? start_c->q_temp_c a_inc_temp Increase Temp & Use High-Boiling Solvent q_temp_c->a_inc_temp No q_tar Tar Formation? q_temp_c->q_tar Yes a_success_c Improved Yield a_inc_temp->a_success_c a_opt_time Optimize Time/Temp Use Inert Atmosphere q_tar->a_opt_time Yes q_tar->a_success_c No a_opt_time->a_success_c start_n Poor Purity of Final Product q_isomers Isomer Mixture? start_n->q_isomers a_low_temp Lower Nitration Temp (e.g., 0°C) q_isomers->a_low_temp Yes q_purify Purification Difficulty? q_isomers->q_purify No a_low_temp->q_purify a_recryst Optimize Recrystallization Solvent System q_purify->a_recryst Yes a_chrom Use Column Chromatography a_recryst->a_chrom Still Impure a_success_n High Purity Product a_recryst->a_success_n Pure a_chrom->a_success_n

Caption: Troubleshooting flowchart for key synthesis steps.

Frequently Asked Questions (FAQs)

Q1: What is the role of the high-boiling solvent in the cyclization step? A1: The high-boiling solvent, such as diphenyl ether, serves two main purposes. Firstly, it allows the reaction to reach the high temperatures (around 250°C) necessary for the thermal cyclization, which would not be possible with lower-boiling solvents. Secondly, it provides a medium for uniform heat transfer, which is particularly important on a larger scale to prevent localized overheating and decomposition.[3][4]

Q2: Can I perform the Gould-Jacobs reaction in one pot without isolating the intermediate? A2: Yes, it is common practice to perform the Gould-Jacobs reaction as a "one-pot" procedure. After the initial condensation of 4-fluoroaniline and DEEM (often done at a lower temperature, e.g., 100-130°C, to drive off ethanol), the high-boiling solvent is added to the crude intermediate, and the temperature is then raised to effect cyclization.[5]

Q3: How does the fluorine substituent at the C6 position affect the synthesis? A3: The fluorine atom is an electron-withdrawing group. In the Gould-Jacobs cyclization, this can slightly deactivate the aniline ring towards the electrophilic substitution, potentially requiring more forcing conditions. In the subsequent nitration step, as a halogen, it is an ortho-, para- director. However, its deactivating inductive effect will influence the overall reactivity of the ring.

Q4: What are the key safety precautions to take during this synthesis? A4: Several safety precautions are essential:

  • High Temperatures: The cyclization step involves very high temperatures. Ensure your glassware is appropriate for high-temperature work and use a heating mantle with a reliable temperature controller. Use a blast shield.

  • Nitrating Mixture: The mixture of nitric acid and sulfuric acid is highly corrosive and a strong oxidizing agent. It should be prepared and handled with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). The addition should be done slowly and at a low temperature to control the exotherm.

  • High-Boiling Solvents: Diphenyl ether and Dowtherm A have high boiling points and can cause severe burns. They should be handled with care, and their vapors should not be inhaled.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and scale.

Protocol 1: Synthesis of 6-Fluoro-4-hydroxyquinoline
  • Condensation: In a round-bottom flask equipped with a condenser, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture with stirring at 120-130°C for 2 hours. Ethanol will be evolved during this step.

  • Cyclization: After cooling the mixture slightly, add a high-boiling solvent (e.g., diphenyl ether, approximately 5-10 mL per gram of aniline). Equip the flask for distillation to allow for the removal of any remaining ethanol. Heat the mixture to 250°C under a nitrogen atmosphere and maintain this temperature for 30-60 minutes. Monitor the reaction by TLC until the intermediate is consumed.

  • Work-up and Purification: Cool the reaction mixture to below 100°C and dilute it with a non-polar solvent like hexane or petroleum ether to precipitate the product. Filter the crude solid, wash it thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry it under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Protocol 2: Synthesis of 6-Fluoro-4-hydroxy-3-nitroquinoline
  • Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (5-10 eq) while cooling in an ice bath.

  • Nitration: Dissolve the 6-fluoro-4-hydroxyquinoline (1.0 eq) in concentrated sulfuric acid in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Reaction: Slowly add the pre-cooled nitrating mixture dropwise to the quinoline solution, ensuring the internal temperature does not rise above 5-10°C.

  • Stirring: After the addition is complete, stir the reaction mixture at 0-5°C for 1-2 hours, monitoring the progress by TLC.

  • Work-up and Purification: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the solution. Filter the solid, wash it thoroughly with cold water until the washings are neutral, and dry it. Purify the crude product by recrystallization from a suitable solvent system (e.g., DMF/water or ethanol).

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

  • Reitsema, R. H. The Chemistry of 4-Hydroxyquinolines. Chem. Rev.1948 , 43 (1), 43-68. [Link]

  • YouTube. Organic Chemistry - Gould-Jacobs Reaction Mechanism. [Link]

  • Wikiwand. Gould-Jacobs reaction. [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. [Link]

  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank2024 , 2024(1), M1889. [Link]

  • Organic Syntheses. Diethyl methylenemalonate. Org. Synth.1955 , 35, 43. [Link]

  • Wiley Online Library. Resolution of the flumequine intermediate 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline. Chirality2001 , 13(9), 568-570. [Link]

  • Organic Syntheses. Malonic acid, methyl-, diethyl ester. Org. Synth.1941 , 21, 78. [Link]

  • ResearchGate. Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. E-Journal of Chemistry2009 , 6(S1), S429-S436. [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules2021 , 26(18), 5538. [Link]

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules2020 , 25(19), 4558. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry Behind Diethyl Malonate: Synthesis and Applications. [Link]

  • Google Patents. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.
  • Journal of the Chemical Society. A new cinnoline synthesis. Part IV. Nitration and sulphonation of chloro-(5,6,7,8)-4-hydroxy-cinnolines. J. Chem. Soc.1952 , 4715-4720. [Link]

  • ResearchGate. Optimization of reaction conditions. [Link]

  • De Gruyter. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica2025 , 75(2). [Link]

  • ResearchGate. Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry2011 , 2011(4), 743-752. [Link]

  • Journal of Medicinal Chemistry. Synthesis of High Specific Activity ( + )- and (-)-6-[18F]Fluoronorepinephrine via the Nucleophilic Aromatic Substitution Reaction. J. Med. Chem.1990 , 33(4), 1145-1151. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 6-Fluoro-4-hydroxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Fluoro-4-hydroxy-3-nitroquinoline is a substituted quinoline derivative of interest for researchers in drug discovery and chemical biology. Its structure, which combines a hydrophobic quinoline core with a lipophilicity-enhancing fluorine atom and an electron-withdrawing nitro group, suggests that it is likely to have poor aqueous solubility.[1][2] This presents a significant challenge for in vitro cell-based assays, as poor solubility can lead to compound precipitation, inaccurate concentration measurements, and confounded experimental results.[3]

This technical guide provides a comprehensive set of troubleshooting strategies, detailed protocols, and frequently asked questions (FAQs) to help researchers overcome the solubility issues of 6-Fluoro-4-hydroxy-3-nitroquinoline in cell culture media. Our approach is grounded in a logical, stepwise process, from initial stock solution preparation to advanced formulation techniques.

Troubleshooting & FAQs: A Stepwise Approach to Solubilization

This section is designed to guide you through the most common issues encountered when working with poorly soluble compounds like 6-Fluoro-4-hydroxy-3-nitroquinoline.

Q1: My compound, 6-Fluoro-4-hydroxy-3-nitroquinoline, won't dissolve when added directly to my aqueous cell culture medium. What is the first and most critical step I should take?

A1: Direct dissolution of highly hydrophobic compounds in aqueous media is almost always unsuccessful. The foundational first step is to prepare a concentrated stock solution in a suitable water-miscible organic solvent.[4]

Primary Recommendation: Dimethyl Sulfoxide (DMSO)

Dimethyl sulfoxide (DMSO) is the industry-standard solvent for preparing stock solutions for cell-based assays due to its powerful ability to dissolve a wide range of nonpolar and polar compounds and its relatively low cytotoxicity at concentrations typically used in final assay conditions.[5][6]

Q2: I've dissolved the compound in DMSO, but it precipitates immediately when I dilute it into the cell culture medium. Why does this happen and how can I prevent it?

A2: This phenomenon, often called "crashing out," occurs because the compound, while soluble in 100% DMSO, is not soluble in the final, predominantly aqueous, environment of the cell culture medium.[7] The abrupt change in solvent polarity causes the compound to fall out of solution.

Below is a decision-making workflow to troubleshoot this common issue.

G cluster_troubleshooting start Start: Compound precipitates in cell culture medium stock Prepare a high-concentration (e.g., 10-20 mM) stock solution in 100% DMSO. start->stock dilute Add stock solution to pre-warmed, rapidly vortexing cell culture medium. stock->dilute observe Precipitation Still Occurs? dilute->observe success Success! Proceed with experiment. Ensure final DMSO % is safe for cells. observe->success No troubleshoot_header Troubleshooting Strategies (Attempt in Order) observe->troubleshoot_header Yes no No yes Yes strategy1 1. Lower Stock Concentration Prepare a 1 mM stock in DMSO. This requires a larger volume but may prevent precipitation. strategy2 2. Pre-condition Medium Add DMSO to medium first (to near final %), then add compound stock to this mixture with gentle stirring. strategy3 3. pH Adjustment Cautiously increase medium pH (e.g., to 7.6-7.8) with sterile NaOH. The 4-hydroxy group may be deprotonated, increasing solubility. Monitor pH carefully. strategy4 4. Advanced Formulation Use a solubilizing excipient like a cyclodextrin to form an inclusion complex.

Caption: Troubleshooting workflow for compound precipitation.

One of the most effective methods suggested in the workflow is to pre-condition the aqueous medium with the solvent before adding the compound stock.[8] This helps to lessen the solvent polarity shock.

Q3: What is the maximum concentration of DMSO my cells can tolerate? I'm concerned about solvent-induced cytotoxicity.

A3: This is a critical consideration. DMSO toxicity is cell-type dependent. While many robust, immortalized cell lines can tolerate up to 0.5% or even 1% DMSO, more sensitive cells, such as primary cultures, may show signs of stress or toxicity at concentrations as low as 0.1%.[6][9] It is imperative to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line and experimental duration.[3]

Cell TypeTypical Max DMSO Concentration (v/v)
Immortalized/Cancer Cell Lines0.5% - 1.0%[6]
Primary Cells≤ 0.1%[5]
Stem Cells≤ 0.1%
High-Throughput Screening (HTS)0.1% - 1.0%[5]

Table 1: General guidelines for maximum tolerated DMSO concentrations in cell culture. These values should be experimentally verified.

Q4: I've tried optimizing my DMSO dilution, but I still can't reach my desired final concentration without precipitation. What advanced methods can I use?

A4: When standard solvent-based approaches are insufficient, formulation strategies using solubilizing excipients are the next logical step. For in vitro use, cyclodextrins are an excellent choice.

Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10] They can encapsulate poorly soluble "guest" molecules, like 6-Fluoro-4-hydroxy-3-nitroquinoline, forming an "inclusion complex" that has significantly enhanced aqueous solubility.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in cell culture applications due to their high solubility and low toxicity.[13][14]

G cluster_cd Cyclodextrin (Hydrophilic Exterior) c1 c2 c1->c2 complex Water-Soluble Inclusion Complex c3 c2->c3 c4 c3->c4 c5 c4->c5 c6 c5->c6 c7 c6->c7 c7->c1 cavity Hydrophobic Cavity drug Poorly Soluble Drug (e.g., 6-Fluoro-4-hydroxy- 3-nitroquinoline) drug->c4 Complexation

Caption: Mechanism of cyclodextrin-mediated solubilization.

Q5: Can I adjust the pH of the medium to improve solubility?

A5: Yes, this can be a viable strategy, but it must be approached with caution. The 4-hydroxyquinoline moiety can tautomerize and possesses an acidic proton. By slightly increasing the pH of the culture medium (e.g., from 7.4 to 7.8) with sterile, dilute NaOH, you can deprotonate the hydroxyl group, forming a phenolate salt. This salt form is typically more water-soluble.

Critical Cautions:

  • Cell Health: Most cells have a narrow optimal pH range (typically 7.2-7.4).[15][16] Significant deviations can induce stress and alter cellular processes.

  • Media Stability: High pH can cause the degradation of some media components, like glutamine, and the precipitation of salts.[17]

  • Monitoring: Any pH adjustment must be done carefully, and the final pH of the medium must be verified with a calibrated pH meter.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Weigh Compound: Accurately weigh out a precise amount of 6-Fluoro-4-hydroxy-3-nitroquinoline powder using an analytical balance. For example, weigh 2.09 mg (Molecular Weight ≈ 209.1 g/mol ).

  • Add Solvent: Transfer the powder to a sterile, appropriate-sized glass or polypropylene vial. Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration. (For 2.09 mg to make a 10 mM stock, add 1.0 mL of DMSO).

  • Promote Dissolution: Cap the vial tightly and vortex gently.[5] If the compound does not fully dissolve, use a water bath sonicator for 5-10 minutes or warm the solution gently to 37°C.[5] Visually inspect to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[5]

Protocol 2: Determining Maximum Tolerated DMSO Concentration
  • Cell Seeding: Plate your cells in a 96-well plate at a density that ensures they are in the exponential growth phase for the duration of your planned experiment.

  • Prepare Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. A recommended range to test is 2.0%, 1.0%, 0.5%, 0.25%, 0.1%, and 0.05% (v/v). Also, include a "medium only" control with no DMSO.[3]

  • Treatment: Replace the seeding medium with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the plate for the same duration as your planned drug treatment experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: Use a standard cell viability assay (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) to measure the viability of cells in each condition.

  • Analysis: Determine the highest concentration of DMSO that does not cause a significant decrease in cell viability compared to the "medium only" control. This is your maximum tolerated concentration for subsequent experiments.

Protocol 3: Solubilization Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare HP-β-CD Solution: Prepare a concentrated (e.g., 20-40% w/v) solution of HP-β-CD in sterile water or PBS. Gentle warming may be required for complete dissolution. Filter-sterilize this solution through a 0.22 µm filter.

  • Prepare Compound Slurry: In a sterile vial, add the pre-weighed 6-Fluoro-4-hydroxy-3-nitroquinoline powder.

  • Complexation: Add the sterile HP-β-CD solution to the compound powder. The molar ratio of compound to cyclodextrin often needs to be optimized, but a starting point of 1:2 to 1:5 is common.

  • Equilibration: Seal the vial and agitate the mixture at room temperature for 24-48 hours using a shaker or rotator to allow for the formation of the inclusion complex.

  • Clarification: After equilibration, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet any remaining undissolved compound.

  • Collect Supernatant: Carefully collect the clear supernatant. This is your aqueous stock solution of the compound-cyclodextrin complex. The concentration of the dissolved compound should be determined analytically (e.g., via HPLC-UV or UV-Vis spectrophotometry).

  • Application: This aqueous stock can now be diluted directly into your cell culture medium for experiments. Remember to include a vehicle control containing the same final concentration of HP-β-CD.

References

  • DMSO usage in cell culture. LifeTein. (2023-02-01). Available from: [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. KEYENCE. Available from: [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. (2013-11-28). Available from: [Link]

  • What does it mean to use DMSO as a dissolvant in biology experiemnts? Biology Stack Exchange. (2018-10-24). Available from: [Link]

  • Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. National Institutes of Health (NIH). Available from: [Link]

  • Process for improving the solubility of cell culture media. Google Patents.
  • Solubility enhancement and application of cyclodextrins in local drug delivery. Springer. (2019-03-16). Available from: [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. National Institutes of Health (NIH). (2018-05-11). Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health (NIH). Available from: [Link]

  • How can I dissolve hydrophobic compounds in DMEM media? ResearchGate. (2015-12-07). Available from: [Link]

  • Cyclodextrins & methods used for enhancing solubility of poorly water... ResearchGate. Available from: [Link]

  • Lab Talk Episode #4: The importance of maintaining pH stability in cell culture. YouTube. (2023-05-22). Available from: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. National Institutes of Health (NIH). Available from: [Link]

  • How to enhance drug solubility for in vitro assays? ResearchGate. (2014-07-31). Available from: [Link]

  • The Impact of pH on Cell Culture Media. HuanKai Group. Available from: [Link]

  • Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. UNMC. Available from: [Link]

  • pH In Cell Culture - How Does pH Buffered Culture Media Work? Scientific Bioprocessing. Available from: [Link]

  • Understanding pH and Osmolality in Cell Culture Media. Captivate Bio. Available from: [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: an overview. JMPAS. (2012-12-12). Available from: [Link]

Sources

Technical Support Center: Minimizing Off-Target Effects of 6-Fluoro-4-hydroxy-3-nitroquinoline in Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 6-Fluoro-4-hydroxy-3-nitroquinoline. This guide is designed to provide in-depth troubleshooting strategies and practical guidance to help you navigate the complexities of in vitro cell-based assays with this compound. Our goal is to empower you to achieve reproducible, on-target results by minimizing confounding off-target effects.

Section 1: Understanding the Compound: Mechanism and Off-Target Potential

6-Fluoro-4-hydroxy-3-nitroquinoline belongs to the quinoline class of compounds, a scaffold prevalent in pharmacologically active molecules. While the precise intended biological target of this specific molecule may vary depending on the research context, it is crucial to understand the inherent properties of the quinoline structure that can contribute to off-target activities.

Fluoroquinolones, as a class, are known to exert effects on mammalian cells, often through mechanisms independent of their intended targets. A primary off-target mechanism is iron chelation .[1] The arrangement of oxygen atoms in the quinolone core can bind essential metal cations, which can, in turn, inhibit metalloenzymes.[1] This can lead to a cascade of cellular events, including:

  • Mitochondrial Dysfunction: Studies on other fluoroquinolones have identified mitochondrial proteins such as AIFM1 and IDH2 as off-targets, leading to impaired electron transport chain function and mitochondrial toxicity.[2][3]

  • Epigenetic Alterations: Inhibition of Fe(II)-dependent dioxygenases can result in changes to DNA and histone methylation patterns.[1]

Furthermore, the quinoline scaffold is a common feature in kinase inhibitors . Many quinoline-based compounds are designed to target the ATP-binding pocket of various kinases. Therefore, unintended inhibition of multiple kinases (kinome promiscuity) is a significant potential off-target effect to consider.

Visualizing Potential Off-Target Pathways

Off_Target_Pathways Compound 6-Fluoro-4-hydroxy-3-nitroquinoline Iron Iron Chelation Compound->Iron Kinases Off-Target Kinase Inhibition Compound->Kinases Mitochondria Mitochondrial Dysfunction (e.g., AIFM1, IDH2 inhibition) Iron->Mitochondria Epigenetics Epigenetic Changes (Dioxygenase Inhibition) Iron->Epigenetics Phenotype Observed Cellular Phenotype (e.g., Cytotoxicity, Altered Signaling) Mitochondria->Phenotype Epigenetics->Phenotype Kinases->Phenotype

Caption: Potential off-target mechanisms of 6-Fluoro-4-hydroxy-3-nitroquinoline.

Section 2: Troubleshooting Guide - A Question & Answer Approach

This section addresses common issues encountered during experiments with 6-Fluoro-4-hydroxy-3-nitroquinoline, providing a logical workflow for troubleshooting.

Question 1: I'm observing significant cytotoxicity at concentrations where I expect to see a specific on-target effect. How can I determine if this is an on-target or off-target phenomenon?

Answer: This is a classic challenge. Here’s a systematic approach to dissect the source of cytotoxicity:

Step 1: Perform a Dose-Response Cytotoxicity Assay. First, establish the cytotoxic concentration range of the compound in your specific cell line. This will help you determine the therapeutic window.

AssayPurposeTypical Concentration Range
MTT/XTT Assay Measures metabolic activity as an indicator of cell viability.0.1 µM - 100 µM
CellTiter-Glo® Quantifies ATP as a measure of viable cells.0.1 µM - 100 µM
LDH Release Assay Measures lactate dehydrogenase release from damaged cells.0.1 µM - 100 µM

Step 2: Compare with a Structurally Related Inactive Control. If available, use a close structural analog of 6-Fluoro-4-hydroxy-3-nitroquinoline that is known to be inactive against the primary target. If this inactive control still produces cytotoxicity, it strongly suggests an off-target effect related to the chemical scaffold.

Step 3: Employ Genetic Knockdown or Knockout of the Intended Target. Use techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of your intended target protein. If the cytotoxic phenotype persists even in the absence of the target, it is highly likely an off-target effect.

Step 4: Assess Mitochondrial Health. Given the known effects of fluoroquinolones on mitochondria, it's prudent to investigate mitochondrial function. Assays that measure mitochondrial membrane potential (e.g., JC-1 staining) or oxygen consumption can provide valuable insights.

Troubleshooting Workflow: Cytotoxicity

Cytotoxicity_Workflow Start High Cytotoxicity Observed DoseResponse Perform Dose-Response Cytotoxicity Assay (e.g., MTT) Start->DoseResponse InactiveControl Test Structurally Related Inactive Control DoseResponse->InactiveControl GeneticKO Genetic Knockdown/Out of Intended Target InactiveControl->GeneticKO MitoAssay Assess Mitochondrial Health (e.g., JC-1) GeneticKO->MitoAssay OffTarget Conclusion: Likely Off-Target Cytotoxicity MitoAssay->OffTarget Cytotoxicity Persists OnTarget Conclusion: Potentially On-Target Cytotoxicity MitoAssay->OnTarget Cytotoxicity Abolished

Caption: A stepwise approach to deconvoluting on-target vs. off-target cytotoxicity.

Question 2: My experimental results are inconsistent between replicates. What are the likely causes and how can I improve reproducibility?

Answer: Inconsistent results can be frustrating and can stem from several factors. Let's break down the potential culprits:

1. Compound Stability and Solubility:

  • Problem: 6-Fluoro-4-hydroxy-3-nitroquinoline, like many small molecules, may have limited solubility in aqueous media, leading to precipitation and inconsistent effective concentrations. It could also be unstable in cell culture medium over time.

  • Solution:

    • Always prepare fresh dilutions of the compound for each experiment from a concentrated stock in a suitable solvent like DMSO.

    • Visually inspect your working solutions for any signs of precipitation.

    • Consider using low-protein-binding plates to minimize adsorption of the compound to plastic surfaces.

    • Test the compound's stability in your cell culture medium over the time course of your experiment.

2. Cell Culture Conditions:

  • Problem: Variations in cell health, passage number, and seeding density can significantly impact experimental outcomes.

  • Solution:

    • Use cells within a consistent and narrow passage number range.

    • Ensure cells are in the logarithmic growth phase at the time of treatment.

    • Optimize and standardize cell seeding density for your specific assay.[4]

    • Routinely test your cell lines for mycoplasma contamination.

3. Assay-Specific Issues:

  • Problem: The quinoline scaffold is known to exhibit autofluorescence, which can interfere with fluorescence-based assays.

  • Solution:

    • Measure Compound Autofluorescence: Before running your full experiment, measure the fluorescence of your compound alone at the excitation and emission wavelengths of your assay's fluorophore.

    • Switch to a Different Detection Method: If autofluorescence is a significant issue, consider switching to a luminescence- or absorbance-based assay.

    • Use Red-Shifted Fluorophores: If you must use a fluorescence-based assay, switching to fluorophores that excite and emit at longer wavelengths (in the red or far-red spectrum) can often mitigate interference from compound autofluorescence, which is typically stronger in the blue-green region.

Question 3: The observed phenotype in my cells does not align with the known function of the intended target. How do I investigate potential off-targets?

Answer: This is a strong indicator of significant off-target activity. A multi-pronged approach is necessary to identify the responsible off-target(s):

1. Kinase Profiling:

  • Given that the quinoline scaffold is common in kinase inhibitors, a broad kinase screen is a logical first step. Services like those offered by Reaction Biology or DiscoverX's KINOMEscan™ can assess the inhibitory activity of your compound against a large panel of kinases.[5][6] This can reveal unexpected kinase targets.

2. Proteomic Profiling:

  • Techniques like thermal proteome profiling (TPP) or chemical proteomics can provide an unbiased view of the proteins that your compound interacts with in a cellular context.[2][3] These methods can identify both direct and indirect targets.

3. Phenotypic Comparison with Genetic Perturbation:

  • Compare the phenotype induced by your compound with the phenotype resulting from the genetic knockdown (siRNA/shRNA) or knockout (CRISPR) of suspected off-target proteins identified from your profiling experiments. A phenotypic match provides strong validation of an off-target effect.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the optimal concentration of 6-Fluoro-4-hydroxy-3-nitroquinoline to use in my experiments?

    • A1: The optimal concentration is a balance between achieving the desired on-target effect and minimizing off-target toxicity. It is crucial to perform a dose-response curve for your on-target effect and your cytotoxicity in parallel. The ideal concentration will be the lowest one that gives a robust on-target signal with minimal impact on cell viability.

  • Q2: What are the essential controls to include in my experiments?

    • A2: At a minimum, you should include:

      • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.

      • Untreated Control: Cells that are not exposed to either the compound or the vehicle.

      • Positive Control: A known activator or inhibitor of your pathway of interest to ensure your assay is working correctly.

      • Inactive Analog Control (if available): A structurally similar but biologically inactive version of your compound.

  • Q3: How should I prepare and store 6-Fluoro-4-hydroxy-3-nitroquinoline?

    • A3: Prepare a high-concentration stock solution (e.g., 10-20 mM) in a dry, sterile solvent such as DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. When preparing working solutions, thaw an aliquot and dilute it in your cell culture medium immediately before use.

Section 4: Essential Protocols

Here are step-by-step protocols for key assays to assess the effects of 6-Fluoro-4-hydroxy-3-nitroquinoline.

Protocol 1: MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 6-Fluoro-4-hydroxy-3-nitroquinoline in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of 6-Fluoro-4-hydroxy-3-nitroquinoline and a vehicle control for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

References

  • Nonantibiotic Effects of Fluoroquinolones in Mammalian Cells. Journal of Biological Chemistry. [Link]

  • Chemical proteomics reveal human off-targets of fluoroquinolone induced mitochondrial toxicity. ChemRxiv. [Link]

  • Chemical Proteomics Reveals Human Off-Targets of Fluoroquinolone Induced Mitochondrial Toxicity. PubMed. [Link]

  • Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile?. PubMed Central. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • 6-Fluoro-4-hydroxyquinoline. Chem-Impex. [Link]

  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Slovenian Pharmaceutical Journal. [Link]

  • 2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. PubMed. [Link]

  • Molecular structure of 6-fluoro 4-hydroxy 2-methyl quinolone [6-FHMQ]. ResearchGate. [Link]

  • Ten Tips for Optimizing Cell-Based Assays. Biocompare. [Link]

Sources

Introduction: The Strategic Importance of Nitrated 6-Fluoro-4-hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

An advanced technical support resource meticulously designed for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting, frequently asked questions, and optimized protocols for the nitration of 6-fluoro-4-hydroxyquinoline. As your Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific principles to empower your experimental success.

6-Fluoro-4-hydroxyquinoline is a privileged scaffold in medicinal chemistry, notably as a precursor to various bioactive molecules, including fluoroquinolone antibiotics.[1][2] The introduction of a nitro group onto this ring system opens up a vast chemical space for further functionalization, enabling the development of novel therapeutic agents. However, the nitration of such an electronically rich and substituted heterocyclic system is not without its challenges. This guide is designed to navigate these complexities, ensuring a successful and optimized synthesis.

Visualizing the Reaction Pathway

The nitration of 6-fluoro-4-hydroxyquinoline is an electrophilic aromatic substitution. The reaction's regioselectivity is governed by the electronic effects of the existing substituents and the reaction conditions. The 4-hydroxyl group is a potent activating group, directing substitution to the ortho and para positions. The fluorine at the 6-position is a deactivating group but also an ortho-, para-director. The pyridine ring is generally deactivated towards electrophilic substitution, especially under acidic conditions where the nitrogen is protonated.[3]

Nitration_Mechanism cluster_start Starting Material cluster_reagents Nitrating Agent cluster_intermediate Electrophile Generation cluster_reaction Electrophilic Aromatic Substitution 6-fluoro-4-hydroxyquinoline 6-fluoro-4-hydroxyquinoline Sigma_Complex σ-complex intermediate 6-fluoro-4-hydroxyquinoline->Sigma_Complex Attack by π-system HNO3 + H2SO4 HNO3 + H2SO4 NO2+ Nitronium ion (NO₂⁺) HNO3 + H2SO4->NO2+ Protonation & Dehydration NO2+->Sigma_Complex Product 6-fluoro-3-nitro-4-hydroxyquinoline Sigma_Complex->Product Deprotonation

Caption: Proposed mechanism for the nitration of 6-fluoro-4-hydroxyquinoline.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific experimental challenges in a direct question-and-answer format, providing both diagnostic insights and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

  • Question: I am not observing any significant formation of the nitrated product. What are the likely causes?

  • Answer: This issue often stems from suboptimal reaction conditions or reagent quality. Consider the following:

    • Inadequate Nitrating Agent Strength: The combination of nitric acid and sulfuric acid is crucial for generating the highly electrophilic nitronium ion (NO₂⁺). Ensure you are using concentrated or fuming acids.

    • Reaction Temperature is Too Low: While low temperatures are generally preferred to control selectivity, the activation energy for the reaction might not be met. If no product is forming at 0-5°C, consider a gradual increase in temperature while carefully monitoring the reaction by Thin Layer Chromatography (TLC).

    • Poor Reagent Quality: Use freshly opened or properly stored acids. Nitric acid, in particular, can decompose over time.

    • Anhydrous Conditions: Ensure your reaction is performed under anhydrous conditions to prevent the formation of less reactive protonated quinoline species.[4]

Issue 2: Formation of Multiple Products and Poor Regioselectivity

  • Question: My TLC and NMR analysis show a mixture of mono-nitrated isomers and possibly di-nitrated products. How can I improve the regioselectivity?

  • Answer: The formation of multiple isomers is a common challenge in the nitration of substituted quinolines.[5] The hydroxyl group at C4 strongly activates the C3 and C5 positions. The primary competition will be nitration at the C3 position versus other positions on the benzene ring.

    • Control the Temperature: Maintain a low reaction temperature (e.g., 0-10 °C) to favor mono-nitration and improve regioselectivity.[4] Higher temperatures can provide enough energy to overcome the activation barriers for the formation of other isomers.

    • Choice of Nitrating Agent: For better control, consider a milder nitrating agent. Acetyl nitrate, generated in situ from nitric acid and acetic anhydride, can sometimes offer improved regioselectivity.[6]

    • Reaction Time: Monitor the reaction progress closely by TLC. Quench the reaction as soon as the desired product is the major component to prevent further nitration or side reactions.[4]

Issue 3: Charring or Tar Formation in the Reaction Mixture

  • Question: My reaction mixture turns dark and forms a tar-like substance, making work-up and purification difficult. What is causing this and how can I prevent it?

  • Answer: Charring is indicative of oxidative degradation of the starting material or product by the strong acid mixture.

    • Excessively High Reaction Temperature: This is the most common cause. The reaction is highly exothermic. Ensure slow, dropwise addition of the nitrating agent to the substrate solution while maintaining vigorous cooling.[4][7]

    • Overly Harsh Acid Concentration: If charring persists even at low temperatures, consider using a slightly less concentrated acid or a different nitrating system.[4]

Issue 4: Difficulty in Product Isolation and Purification

  • Question: I am struggling to isolate the product after quenching the reaction. It seems to be soluble in the aqueous work-up solution.

  • Answer: The presence of both a basic nitrogen and an acidic hydroxyl group can make the product's solubility pH-dependent.

    • Careful Neutralization: After quenching the reaction with ice, carefully neutralize the solution with a base like sodium bicarbonate or a dilute sodium hydroxide solution. This will help precipitate the product.

    • Salting Out: During extraction with an organic solvent, the addition of a saturated brine solution can help break up emulsions and reduce the solubility of your product in the aqueous layer.[4]

    • Purification Challenges: Quinoline derivatives can be challenging to purify by silica gel chromatography due to the basicity of the nitrogen atom, which can lead to streaking.[8] Consider deactivating the silica gel with a small amount of triethylamine (0.5-2%) in your eluent or using an alternative stationary phase like neutral alumina.[8]

Frequently Asked Questions (FAQs)

  • Q1: What are the critical safety precautions for this reaction?

    • A1: Nitration reactions are energetic and should be handled with extreme caution.[7][9]

      • Always work in a well-ventilated fume hood.[10]

      • Wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[11]

      • The addition of the nitrating agent should be slow and controlled, with efficient cooling to manage the exothermic reaction.

      • Have an emergency plan and appropriate spill kits readily available.[12]

  • Q2: How can I effectively monitor the progress of the reaction?

    • A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, product, and any byproducts. The spots can be visualized under UV light. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[13][14]

  • Q3: What are the expected positions of nitration on the 6-fluoro-4-hydroxyquinoline ring?

    • A3: The 4-hydroxyl group is a strong activating group, directing electrophilic substitution primarily to the ortho position (C3). The pyridine ring itself is deactivated, especially under the strongly acidic conditions of nitration. Therefore, the most likely product is 6-fluoro-3-nitro-4-hydroxyquinoline . However, depending on the conditions, minor isomers resulting from nitration on the benzene ring (e.g., at C5 or C7) may also be formed.

  • Q4: Can I scale up this reaction?

    • A4: Yes, but with caution. The primary concern with scaling up nitration is heat management. The surface-area-to-volume ratio decreases on a larger scale, making heat dissipation more challenging. Ensure you have adequate cooling capacity and consider a slower addition rate of the nitrating agent. A pilot run at an intermediate scale is highly recommended.

Optimized Experimental Protocol

This protocol is a recommended starting point for the nitration of 6-fluoro-4-hydroxyquinoline. Optimization may be required based on your specific experimental setup and desired outcome.

Materials and Reagents:

  • 6-Fluoro-4-hydroxyquinoline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM) or other suitable solvent

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Saturated Brine Solution

  • Anhydrous Sodium Sulfate

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes, Triethylamine)

Procedure:

  • Preparation of the Substrate Solution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1 equivalent of 6-fluoro-4-hydroxyquinoline in a suitable solvent like dichloromethane. Cool the flask to 0°C in an ice-water bath.

  • Addition of Sulfuric Acid: Slowly add 3-5 equivalents of concentrated sulfuric acid to the solution while maintaining the temperature at 0°C.

  • Preparation of the Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding 1.1 equivalents of concentrated nitric acid to 2 equivalents of concentrated sulfuric acid. This should be done in an ice bath.

  • Nitration Reaction: Add the pre-cooled nitrating mixture dropwise to the substrate solution over 30-60 minutes, ensuring the internal temperature does not rise above 5°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C and monitor its progress by TLC every 15-30 minutes.

  • Quenching: Once the reaction is complete (or has reached optimal conversion), slowly pour the reaction mixture over a large amount of crushed ice with vigorous stirring.

  • Work-up:

    • Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel. To prevent streaking, it is advisable to use an eluent system containing a small percentage of triethylamine (e.g., 0.5% v/v).[8]

Workflow and Troubleshooting Diagram

troubleshooting_workflow cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting Start Start Setup Dissolve Substrate Cool to 0°C Start->Setup Nitration Slowly Add Nitrating Agent Setup->Nitration Monitor Monitor by TLC Nitration->Monitor Quench Quench on Ice Monitor->Quench TLC_Check Desired Product on TLC? Monitor->TLC_Check Workup Neutralize & Extract Quench->Workup Purify Column Chromatography Workup->Purify Yield_Check Acceptable Yield? Workup->Yield_Check End Pure Product Purify->End Purity_Check Good Purity? Purify->Purity_Check TLC_Check->Quench Yes No_Product Low/No Product: - Increase Temp Gradually - Check Reagents TLC_Check->No_Product No Yield_Check->Purify Yes Low_Yield Low Yield: - Optimize Reaction Time - Check Work-up pH Yield_Check->Low_Yield No Purity_Check->End Yes Impure Impure Product: - Optimize Temp for Selectivity - Use Milder Nitrating Agent - Modify Chromatography Purity_Check->Impure No

Caption: A workflow for nitration with integrated troubleshooting decision points.

Quantitative Data Summary

ParameterRecommended RangeRationale
Temperature 0 - 10 °CTo control exothermicity and improve regioselectivity.[4]
Nitric Acid (eq.) 1.1 - 1.5A slight excess ensures complete reaction of the limiting reagent.
Sulfuric Acid (eq.) 3 - 5Acts as a catalyst and solvent, promoting nitronium ion formation.
Reaction Time 30 min - 2 hoursHighly dependent on temperature and substrate reactivity; must be monitored.

References

  • Nitration reaction safety - YouTube.
  • Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia.
  • Optimizing reaction conditions for the nitration of 2-phenylquinoline - Benchchem.
  • Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds - Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • NITRIC ACID SAFETY - University of Washington.
  • Technical Support Center: Optimizing Nitroquinoline Synthesis - Benchchem.
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications. Available at: [Link]

  • THE NITRATION OF SOME QUINOLINE DERIVATIVES - ResearchGate. Available at: [Link]

  • Nitric Acid Safety Tips & Health Hazards - VelocityEHS. Available at: [Link]

  • Reduce your risk of a nitric acid incident - UW Environmental Health & Safety. Available at: [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis - Available at
  • ANALYTICAL METHODS - ATSDR.
  • Why does the nitration of quinoline occur at the 5 (and 8) position? - Chemistry Stack Exchange. Available at: [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate - MDPI. Available at: [Link]

  • Technical Support Center: Purification of Quinoline Derivatives - Benchchem.

Sources

Technical Support Center: Troubleshooting Compound Precipitation of Quinoline Derivatives in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of compound precipitation in aqueous buffers. Quinoline scaffolds are pivotal in medicinal chemistry, forming the backbone of numerous therapeutic agents, including those with anticancer, antimalarial, and antiviral properties.[1][2][3] However, their often lipophilic and ionizable nature presents significant challenges in maintaining solubility during in vitro and in vivo experimental setups.[4] This resource provides in-depth troubleshooting guides and frequently asked questions to ensure the reliability and reproducibility of your results.

Troubleshooting Guide: Compound Precipitation

Issue 1: Immediate Precipitation Upon Dilution in Aqueous Buffer

Observation: You've prepared a clear, high-concentration stock solution of your quinoline derivative in an organic solvent like DMSO. Upon diluting this stock into your aqueous assay buffer, you immediately observe cloudiness, turbidity, or visible precipitate.[5][6]

Root Cause Analysis: This is a classic sign of a compound exceeding its kinetic solubility limit.[6] The drastic change in solvent polarity from a highly organic environment (DMSO) to a predominantly aqueous one causes the compound to crash out of solution.[6] Many quinoline derivatives are hydrophobic, making them poorly soluble in water-based media.[4]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting immediate precipitation.

Step-by-Step Solutions:

  • Re-evaluate Final Concentration: The most straightforward reason for precipitation is that the compound's concentration exceeds its aqueous solubility.

    • Action: Perform a serial dilution to identify the maximum soluble concentration of your compound in the specific assay buffer. Consider lowering the highest concentration in your dose-response curve.

  • Optimize Co-Solvent Concentration: While DMSO is a common co-solvent, its final concentration is critical.

    • Action: Aim for a final DMSO concentration of ≤0.5%.[6] Concentrations above 1% can not only cause solubility issues but also introduce artifacts into biological assays.[4] If needed, prepare a lower concentration stock solution in DMSO to achieve the desired final compound concentration without exceeding the recommended DMSO limit.

  • Leverage pH for Ionizable Derivatives: The solubility of quinoline derivatives is often highly pH-dependent due to the basic nitrogen atom in the quinoline ring system.[1][2][3][7]

    • Causality: Quinoline itself is a weak base with a pKa of approximately 4.9.[8][9] Below this pH, the nitrogen atom becomes protonated, forming a more water-soluble cation. The specific pKa can vary significantly based on the substituents on the quinoline ring.[10]

    • Action: Based on the predicted or experimentally determined pKa of your derivative, adjust the buffer pH. For basic quinolines, lowering the pH can enhance solubility.[11][12] Conversely, for acidic quinoline derivatives (e.g., those with a carboxylic acid group), increasing the pH will favor the formation of a more soluble carboxylate anion.[13]

  • Consider Buffer Salt Effects: High buffer salt concentrations can sometimes lead to a "salting-out" effect, reducing the solubility of nonpolar compounds.[14]

    • Action: If your buffer has a high ionic strength, try reducing the salt concentration, if permissible for your assay. Alternatively, test different buffer systems (e.g., phosphate vs. TRIS) as some buffer ions can interact with the compound differently.

  • Employ Solubilizing Excipients: When other methods fail, excipients can be used to enhance solubility.

    • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.[11][15]

    • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (below their critical micelle concentration) to improve the wettability and apparent solubility of your compound.[11][15]

Issue 2: Precipitation Over Time During Incubation

Observation: The initial solution is clear, but after a period of incubation (e.g., at 37°C), a precipitate forms.[5]

Root Cause Analysis: This can be due to several factors, including temperature-dependent solubility, pH shifts in the incubator, or compound instability.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting delayed precipitation.

Step-by-Step Solutions:

  • Mitigate Temperature Effects: The solubility of many compounds is temperature-dependent.[2][13] A solution prepared at room temperature may become supersaturated and precipitate when moved to a higher incubation temperature like 37°C.[5]

    • Action: Pre-warm your assay buffer/media to the incubation temperature before adding the compound stock solution.[5]

  • Address pH Shifts: Cell culture incubators typically maintain a 5% CO2 atmosphere, which can react with bicarbonate-based buffers to lower the pH. This pH shift can be enough to cause a pH-sensitive compound to precipitate.

    • Action: If using a bicarbonate buffer, ensure it has sufficient buffering capacity for the duration of the experiment. Alternatively, consider using a zwitterionic buffer like HEPES, which is less susceptible to CO2-induced pH changes.

  • Assess Compound Stability: What appears to be precipitation could be the formation of an insoluble degradation product. Quinoline compounds can be susceptible to hydrolysis or oxidation under certain conditions.[7]

    • Action: Perform a stability assessment of your compound under the exact assay conditions (buffer, temperature, time). Use an analytical method like HPLC to check for the appearance of degradation products.

Frequently Asked Questions (FAQs)

Q1: How can I predict the solubility of my novel quinoline derivative?

A: While experimental determination is the gold standard, you can use the Henderson-Hasselbalch equation to predict pH-dependent solubility if you know the compound's intrinsic solubility (solubility of the neutral form) and its pKa.[16][17][18] The equation relates pH, pKa, and the ratio of the ionized to the un-ionized form of the drug.[19] For a basic quinoline derivative, the total solubility (S_T) at a given pH can be estimated as: S_T = S_0 * (1 + 10^(pKa - pH)), where S_0 is the intrinsic solubility.

Q2: Can the type of buffer salt itself affect my compound's solubility?

A: Yes. Beyond just pH and ionic strength, the specific buffer ions can interact with your compound. For example, phosphate buffers have been shown to sometimes decrease the dissolution rate of salts of basic compounds compared to other buffers.[20] It is always advisable to test solubility in the final, complete assay buffer.

Q3: My compound seems to be precipitating, but I can't see anything. Could it still be an issue?

A: Absolutely. Micro-precipitation can occur without visible turbidity.[21] This can lead to a high degree of variability in your assay results, as the effective concentration of the compound in solution is not consistent.[11] If you suspect this, you can centrifuge your assay plate and look for a pellet, or perform a solubility assessment by measuring the concentration of the compound in the supernatant after centrifugation.

Q4: What is the difference between kinetic and thermodynamic solubility?

A: Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. Kinetic solubility is the concentration of a compound in solution when it starts to precipitate after being rapidly added from a high-concentration stock (like DMSO). In drug discovery, you are most often dealing with kinetic solubility, which is typically higher than thermodynamic solubility but can lead to precipitation over time as the system moves towards equilibrium.

Key Experimental Protocols

Protocol 1: Kinetic Solubility Assessment via Nephelometry

This protocol provides a method to determine the maximum soluble concentration of your quinoline derivative in the assay buffer.

  • Prepare Compound Plate: In a 96-well plate, prepare a serial dilution of your compound in 100% DMSO. A 2-fold dilution series is common.[6]

  • Prepare Assay Plate: Add your assay buffer to the wells of a clear-bottom 96-well plate.

  • Initiate Precipitation: Transfer a small, fixed volume (e.g., 1-2 µL) from the DMSO compound plate to the assay plate containing the buffer. This should replicate the final dilution step in your actual assay.[6]

  • Mix and Incubate: Mix the plate thoroughly and let it incubate at the desired temperature for a set period (e.g., 1-2 hours).

  • Measure Turbidity: Read the plate on a nephelometer or a plate reader capable of measuring light scattering at a wavelength where the compound does not absorb (e.g., 620 nm).

  • Analyze Data: The concentration at which the light scattering signal significantly increases above the baseline is considered the kinetic solubility limit.

Data Summary Table

PropertyQuinolineIsoquinolineNotes
pKa ~4.90[8][9]~5.14[22]The pKa is highly sensitive to substituents on the ring structure.[10]
Aqueous Solubility Slightly soluble in cold water, readily dissolves in hot water.[23][24]Low solubility in water.[22]Highly dependent on pH and temperature.

References

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
  • BenchChem. (2025). Addressing solubility problems with quinoline-4-carboxylic acid derivatives. BenchChem Technical Support Center.
  • ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • National Center for Biotechnology Inform
  • SciSpace. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SciSpace.
  • PubMed. (n.d.). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed.
  • Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK.
  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • National Center for Biotechnology Information. (2023).
  • ResearchGate. (2023). Can high buffer concentration adversely affect aqueous solubility of a molecule that as is has low aq. solubility?.
  • BenchChem. (2025).
  • Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD.
  • Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon.
  • mVOC 4.0. (n.d.). Quinoline. mVOC 4.0.
  • BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems.
  • Microbe Notes. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. JOCPR.
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. BenchChem.
  • National Center for Biotechnology Information. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC.
  • BenchChem. (2025). How to prevent "Antibacterial agent 102" precipitation in assays. BenchChem Technical Support Center.
  • Pioma. (n.d.). How Excipients Impact Drug Absorption, Stability, and Shelf Life. Pioma Chemicals.
  • ResearchGate. (2015). (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination.
  • National Center for Biotechnology Information. (2024).
  • Chemistry For Everyone. (2025). How Are Precipitation Reactions Used In Gravimetric Analysis?. YouTube.
  • ResearchGate. (n.d.). Dissociation constants pK a of isoquinoline bases.
  • Smore. (n.d.). Solubility and Buffers. Smore.
  • PubMed. (2011). Solution-mediated phase transformation of salts during dissolution: investigation using haloperidol as a model drug. PubMed.
  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization.
  • SlidePlayer. (n.d.). Chapter 12: Gravimetric Methods of Analysis. SlidePlayer.
  • BenchChem. (2025). Technical Support Center: Optimizing Drug-Target Interactions for Quinoline-Based Compounds. BenchChem.
  • CNR-IRIS. (n.d.).
  • Abcam. (n.d.).
  • Selleckchem. (n.d.). Frequently Asked Questions. Selleckchem.com.
  • Nagwa. (2021).
  • Wikipedia. (n.d.). Isoquinoline. Wikipedia.
  • GeeksforGeeks. (2025).
  • BenchChem. (2025). Addressing challenges in the purification of quinoline derivatives. BenchChem Technical Support Center.
  • BenchChem. (n.d.).
  • Wikipedia. (n.d.). Quinoline. Wikipedia.
  • Academia.edu. (n.d.). Analytical Chemistry. Academia.edu.
  • ACS Publications. (2023). Effect of Buffer pH and Concentration on the Dissolution Rates of Sodium Indomethacin–Copovidone and Indomethacin–Copovidone Amorphous Solid Dispersions. Molecular Pharmaceutics.
  • BenchChem. (2025).
  • Longdom Publishing. (n.d.). Quinoline Derivatives Thermodynamic Properties during Phase Transition. Journal of Chemical Engineering & Process Technology.
  • PubMed. (2024). Quinoline Derivatives in Discovery and Development of Pesticides. PubMed.
  • ACP. (n.d.).

Sources

stability testing of 6-Fluoro-4-hydroxy-3-nitroquinoline under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-Fluoro-4-hydroxy-3-nitroquinoline. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its stability testing under various experimental conditions. The guidance herein is grounded in established principles from the International Council for Harmonisation (ICH) guidelines and scientific literature on analogous quinoline and nitroaromatic compounds.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Stability Profile

This section addresses fundamental questions regarding the stability of 6-Fluoro-4-hydroxy-3-nitroquinoline, providing a foundational understanding of its chemical behavior.

Q1: What are the primary chemical liabilities of 6-Fluoro-4-hydroxy-3-nitroquinoline that could lead to degradation?

A1: The structure of 6-Fluoro-4-hydroxy-3-nitroquinoline contains several functional groups that are susceptible to degradation under stress conditions. The primary liabilities are:

  • The Nitro Group: Nitroaromatic compounds are known to be susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and amino derivatives.[1] These groups are also highly electron-withdrawing, which can influence the reactivity of the entire quinoline ring system.

  • The Hydroxyquinoline Core: The 4-hydroxyquinoline moiety exists in tautomeric equilibrium with the 4-quinolone form. This system is susceptible to oxidation. The quinoline ring itself can undergo hydroxylation or ring-opening under harsh oxidative or photolytic conditions.[2][3][4]

  • Phenolic Hydroxyl Group: The hydroxyl group can be oxidized, and its acidity makes the molecule's stability highly pH-dependent.

  • Fluorine Substituent: While generally a stabilizing group, under extreme conditions, defluorination can occur, although this is typically a less common degradation pathway compared to reactions involving the nitro and hydroxyl groups.

Q2: Why is a forced degradation study necessary for this compound?

A2: Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the ICH.[5][6][7] For 6-Fluoro-4-hydroxy-3-nitroquinoline, these studies are essential to:

  • Identify Potential Degradants: By subjecting the molecule to harsh conditions (e.g., strong acid/base, high heat, oxidation, and intense light), we can generate potential degradation products that might form under long-term storage.[6]

  • Elucidate Degradation Pathways: Understanding how the molecule breaks down helps in developing stable formulations and defining appropriate storage conditions.[7]

  • Develop and Validate a Stability-Indicating Analytical Method: This is the most crucial outcome. The analytical method, typically High-Performance Liquid Chromatography (HPLC), must be proven to separate the intact drug from all potential degradation products, ensuring accurate quantification of the drug's purity and stability over time.[8][9]

Q3: What are the standard stress conditions that should be applied in a forced degradation study for this molecule?

A3: Based on ICH guidelines, a comprehensive forced degradation study should include the following conditions. The goal is to achieve 5-20% degradation to ensure that the analytical method is challenged without completely destroying the parent molecule.[10]

Stress ConditionTypical Reagents and ConditionsRationale for 6-Fluoro-4-hydroxy-3-nitroquinoline
Acid Hydrolysis 0.1 M to 1 M HCl, Room Temperature to 80°CThe quinoline nitrogen can be protonated, potentially altering the electron distribution and susceptibility to hydrolysis.
Base Hydrolysis 0.1 M to 1 M NaOH, Room Temperature to 80°CThe acidic 4-hydroxy group will be deprotonated, which may increase susceptibility to oxidative degradation or ring rearrangements.[11]
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂), Room TemperatureThe electron-rich hydroxyquinoline ring system is a likely target for oxidation.[12]
Thermal Degradation Dry Heat, 60°C to 100°C (solid state and in solution)To assess the intrinsic thermal stability of the molecule. Fluoroquinolone analogues have shown complex thermal decomposition patterns.[13][14][15][16]
Photostability Exposure to light with an overall illumination of ≥ 1.2 million lux hours and near UV energy of ≥ 200 watt hours/m²Nitroaromatic and quinoline compounds are often photosensitive.[6][17][18][19] A dark control is essential to differentiate between thermal and light-induced degradation.

Section 2: Troubleshooting Guide for Experimental Challenges

This section provides practical solutions to common problems encountered during the stability testing of 6-Fluoro-4-hydroxy-3-nitroquinoline.

Q4: My compound shows no degradation under initial acidic or basic conditions. What should I do?

A4: This indicates that 6-Fluoro-4-hydroxy-3-nitroquinoline is relatively stable to hydrolysis at room temperature.

  • Troubleshooting Steps:

    • Increase Temperature: Gradually increase the temperature of the reaction in increments (e.g., to 60°C or 80°C) to accelerate the degradation rate.[10]

    • Increase Reagent Concentration: If temperature is not effective or desirable, consider increasing the concentration of the acid or base (e.g., from 0.1 M to 1 M).

    • Extend Exposure Time: Increase the duration of the study, taking time points over 24, 48, or even 72 hours.

  • Scientific Rationale: Chemical reaction rates, including degradation, are often temperature-dependent (as described by the Arrhenius equation). Increasing thermal energy provides the necessary activation energy for the degradation reaction to proceed at an observable rate.

Q5: I am observing multiple degradation peaks in my HPLC chromatogram after oxidative stress. How do I identify them?

A5: The formation of multiple peaks is expected, especially under oxidative stress.

  • Troubleshooting Steps:

    • Use a Mass Spectrometer (LC-MS): The most effective way to identify unknown peaks is to use a mass spectrometer coupled to your HPLC. The mass-to-charge ratio (m/z) of the parent ion and its fragmentation pattern can provide the molecular weight and structural information of the degradants.

    • Peak Purity Analysis: Use a Photodiode Array (PDA) or Diode Array Detector (DAD) with your HPLC to assess peak purity. This will confirm if a single chromatographic peak corresponds to a single compound.

    • Compare Degradation Profiles: Compare the chromatograms from different stress conditions. A peak that appears under multiple stress conditions might be a common intermediate.

  • Scientific Rationale: Oxidative attack on a complex molecule like this can occur at multiple sites (e.g., hydroxylation of the aromatic rings, oxidation of the hydroxyl group, or N-oxidation of the quinoline nitrogen), leading to a variety of degradation products.

Q6: My compound appears to be highly photoreactive, degrading significantly even in ambient lab light. How can I handle it?

A6: High photosensitivity requires stringent light protection throughout the experimental process.

  • Troubleshooting Steps:

    • Use Amber Glassware: All solutions should be prepared, stored, and analyzed using amber volumetric flasks, vials, and containers to block UV and visible light.

    • Work in a Darkened Environment: When possible, perform sample manipulations in a room with minimal lighting or under yellow light.

    • Wrap Containers in Foil: For complete protection during stress studies or while waiting for analysis, wrap sample containers in aluminum foil.

    • Confirm with a Dark Control: Always run a parallel "dark control" sample, wrapped in foil and subjected to the same temperature conditions, to definitively prove that the degradation is caused by light and not heat.[19]

  • Scientific Rationale: Photodegradation is initiated when a molecule absorbs photons of a specific wavelength, promoting it to an excited state where it can undergo chemical reactions.[20][21] Nitroaromatic compounds are particularly known for their photosensitivity.[17] By blocking the light source, you prevent the initial excitation step.

Q7: The retention time of my parent peak is shifting between analytical runs. What is causing this?

A7: Retention time shifts in HPLC are a common issue that can compromise data integrity.

  • Troubleshooting Steps:

    • Check Mobile Phase Preparation: Ensure the mobile phase is prepared fresh and consistently each time. Small variations in pH or solvent composition can cause shifts, especially for ionizable compounds.

    • Equilibrate the Column: Make sure the HPLC column is adequately equilibrated with the mobile phase before starting the analytical run. A stable baseline is a good indicator of equilibration.

    • Control Column Temperature: Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect retention times.

    • Inspect the HPLC System: Check for leaks, ensure the pump is delivering a consistent flow rate, and verify that the autosampler is functioning correctly.

  • Scientific Rationale: Reversed-phase HPLC separates compounds based on their partitioning between the stationary phase and the mobile phase. This partitioning is highly sensitive to the physical and chemical conditions of the system, including solvent strength, pH, and temperature.[22]

Section 3: Experimental Protocols and Workflows

This section provides detailed, step-by-step methodologies for conducting a robust stability study.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of 6-Fluoro-4-hydroxy-3-nitroquinoline and develop a stability-indicating analytical method.

Materials:

  • 6-Fluoro-4-hydroxy-3-nitroquinoline

  • HPLC-grade acetonitrile and water

  • Formic acid or trifluoroacetic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric glassware (amber)

  • HPLC with PDA/DAD and preferably a Mass Spectrometer (LC-MS)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

  • Stress Sample Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in an amber vial.

    • Acid: 0.2 M HCl (final concentration 0.1 M HCl, 0.5 mg/mL drug)

    • Base: 0.2 M NaOH (final concentration 0.1 M NaOH, 0.5 mg/mL drug)

    • Oxidative: 6% H₂O₂ (final concentration 3% H₂O₂, 0.5 mg/mL drug)

    • Thermal (Solution): Water or mobile phase.

    • Control: Water or mobile phase.

  • Incubation:

    • Place the acid, base, and thermal samples in a water bath or oven at 60°C.

    • Keep the oxidative and control samples at room temperature.

    • For photostability, expose a separate sample (solid and solution) to a validated light source, alongside a dark control wrapped in foil.[18]

  • Time Points: Withdraw aliquots at specified time points (e.g., 2, 8, 24, 48 hours).

  • Quenching/Neutralization:

    • Before analysis, neutralize the acid samples with an equivalent amount of NaOH.

    • Neutralize the base samples with an equivalent amount of HCl.

    • Dilute all samples to a suitable final concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analysis: Analyze all samples using the stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop a validated HPLC method capable of separating 6-Fluoro-4-hydroxy-3-nitroquinoline from its degradation products.

Starting Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at multiple wavelengths using a PDA detector (e.g., 254 nm, 280 nm, 330 nm) based on the compound's UV spectrum.

  • Injection Volume: 10 µL

Method Validation: Once the method is optimized to show good separation of the parent peak from all degradant peaks, it must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Section 4: Visualizations and Data Presentation

Diagrams

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Stress_Samples Prepare Stressed Samples (Acid, Base, Oxidative, Thermal, Photo) Stock->Stress_Samples Control Prepare Control Sample Stock->Control Incubate Incubate Samples (Temp / Light / RT) Stress_Samples->Incubate Control->Incubate Timepoints Withdraw Aliquots at Time Points (t=0, 2, 8, 24h) Incubate->Timepoints Neutralize Neutralize & Dilute Timepoints->Neutralize HPLC Analyze via Stability- Indicating HPLC-PDA/MS Neutralize->HPLC Data Evaluate Data: % Degradation, Peak Purity, Identify Degradants HPLC->Data

Caption: Experimental workflow for a forced degradation study.

G cluster_pathways Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (Light) Parent 6-Fluoro-4-hydroxy-3-nitroquinoline (Parent Compound) Hydrolysis_Prod Potential Minor Degradants Parent:f0->Hydrolysis_Prod Low Susceptibility Oxidation_Prod Hydroxylated Derivatives or Ring-Opened Products Parent:f0->Oxidation_Prod High Susceptibility Photo_Prod Reduced Nitro Group (e.g., Nitroso, Amino) or Photorearranged Products Parent:f0->Photo_Prod High Susceptibility

Caption: Potential degradation pathways for 6-Fluoro-4-hydroxy-3-nitroquinoline.

References

  • ICH Q1A(R2) Guideline . ICH. Available at: [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products . European Medicines Agency (EMA). Available at: [Link]

  • ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products . European Medicines Agency (EMA). Available at: [Link]

  • ICH STABILITY TESTING GUIDELINES . SNS Courseware. Available at: [Link]

  • Ich guideline for stability testing . Slideshare. Available at: [Link]

  • Thermal analyses of some fluoroquinolone pharmaceutical compounds in comparison with molecular orbital calculations . New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Forced Degradation Studies . MedCrave online. Available at: [Link]

  • Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors . PubMed. Available at: [Link]

  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline . ResearchGate. Available at: [Link]

  • Degradation of quinoline by a soil bacterium . PubMed. Available at: [Link]

  • A Review: Stability Indicating Forced Degradation Studies . Research Journal of Pharmacy and Technology. Available at: [Link]

  • Thermal degradation behavior of some ruthenium complexes with fluoroquinolone derivatives as potential antitumor agents . AKJournals. Available at: [Link]

  • Current Trends in Performance of Forced Degradation Studies and Stability Indicating Studies of Drugs . ResearchGate. Available at: [Link]

  • Thermal decomposition data for ruthenium-fluoroquinolone complexes . ResearchGate. Available at: [Link]

  • Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts . PubMed. Available at: [Link]

  • Thermal decomposition of some biologically active complexes of ruthenium (III) with quinolone derivatives . ResearchGate. Available at: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation . PMC - NIH. Available at: [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds . PMC - NIH. Available at: [Link]

  • Bio-Enhanced Degradation Strategies for Fluoroquinolones in the Sewage Sludge Composting Stage: Molecular Modification and Resistance Gene Regulation . PubMed Central. Available at: [Link]

  • 6-Fluoro-4-hydroxyquinoline . Chem-Impex. Available at: [Link]

  • Degradation pathway of quinolines in a biofilm system under denitrifying conditions . SpringerLink. Available at: [Link]

  • HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column by SIELC Technologies . SIELC Technologies. Available at: [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS . ICH. Available at: [Link]

  • ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products) . YouTube. Available at: [Link]

  • (PDF) RP-HPLC determination of lipophilicity in series of quinoline derivatives . ResearchGate. Available at: [Link]

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline . European Medicines Agency (EMA). Available at: [Link]

  • Drug Photostability Testing Kit . Starna Scientific. Available at: [Link]

  • Guide to Photostability Testing: ICH Guidelines . BioBoston Consulting. Available at: [Link]

  • Nitrofurantoin hydrolytic degradation in the environment . PubMed. Available at: [Link]

  • Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation . PubMed. Available at: [Link]

  • Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process . PubMed. Available at: [Link]

  • 6-fluoro-4-hydroxy-N-phenylquinoline-3-carboxamide | C16H11FN2O2 . PubChem. Available at: [Link]

  • Degradation of nitroaromatic compounds by the UV-H2O2 process using polychromatic radiation sources . PubMed. Available at: [Link]

  • Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process . PubMed. Available at: [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in Skraup Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing the highly exothermic Skraup synthesis of quinolines. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful yet notoriously vigorous reaction. Our goal is to provide you with the in-depth technical knowledge and practical, field-proven protocols necessary to ensure safe, reproducible, and high-yield syntheses.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Exotherm

This section addresses the fundamental principles governing the thermal behavior of the Skraup synthesis.

Q1: Why is the Skraup synthesis so notoriously exothermic and often violent?

A: The significant heat generation in the Skraup synthesis stems from two main, concurrent chemical events.[1] First, the concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into acrolein.[1][2][3] This dehydration is itself a highly exothermic process. Second, the subsequent Michael-type addition of the aniline to the newly formed, highly reactive acrolein, followed by cyclization and oxidation, also releases a substantial amount of energy.[1][2][3] The reaction has a reputation for being violent because if the initial temperature rises too quickly, the rate of acrolein formation can accelerate, leading to a self-reinforcing cycle of heat generation known as a thermal runaway.[4][5][6]

Q2: What are the primary risks associated with an uncontrolled Skraup reaction?

A: The principal risk is a thermal runaway , where the reaction rate increases due to a rise in temperature, which in turn releases more heat and further accelerates the reaction.[6] This can lead to several dangerous outcomes:

  • Rapid Pressure Buildup: The boiling of reagents and the formation of gaseous byproducts can cause a rapid increase in pressure within the reaction vessel, potentially leading to vessel rupture or ejection of the condenser.[7][8]

  • Violent Ejection of Contents: In many historical accounts, uncontrolled reactions have resulted in the forceful ejection of the hot, corrosive reaction mixture through the condenser.[5][9]

  • Fire and Explosion: If flammable materials are released, the high temperatures can ignite them, causing fires or explosions.[7]

  • Formation of Tar and Side Products: Even if contained, excessive heat leads to the polymerization of acrolein and degradation of reactants and products, resulting in significant tar formation and drastically reduced yields.[4][10]

Q3: What specific roles do sulfuric acid, the oxidizing agent, and moderators like ferrous sulfate play in controlling the reaction's vigor?

A: Each component plays a critical role:

  • Sulfuric Acid (H₂SO₄): Serves as both the catalyst and dehydrating agent to form acrolein from glycerol.[1][2][4] The rate and temperature at which it is added are paramount. Slow, controlled addition with efficient cooling is essential to prevent an initial temperature spike that could trigger a runaway reaction.[10]

  • Oxidizing Agent (e.g., Nitrobenzene, Arsenic Pentoxide): This agent is required for the final step: the aromatization of the dihydroquinoline intermediate to the stable quinoline ring.[1][11] The choice of oxidizing agent can significantly impact the reaction's violence. Arsenic acid, for instance, is known to result in a less violent reaction than nitrobenzene.[4][12]

  • Moderators (e.g., Ferrous Sulfate, Boric Acid): Ferrous sulfate (FeSO₄) is the most common additive used to tame the reaction.[1][10] It is believed to act as an oxygen carrier, smoothing the oxidation step and extending the reaction over a longer period, thus preventing a sudden, violent exotherm.[5] Boric acid can also be used for this purpose.[1][10]

Part 2: Troubleshooting Guide - From Symptoms to Solutions

This section provides a problem-oriented approach to issues encountered during the experiment.

Issue 1: The reaction temperature is spiking, and I suspect a thermal runaway.
  • Probable Cause: This is the most critical safety failure in the Skraup synthesis. It is typically caused by an excessive rate of reaction initiation, leading to a positive feedback loop of heat generation.[6] Common triggers include:

    • Adding sulfuric acid too quickly or without adequate cooling.[10]

    • Heating the initial mixture too rapidly.[4]

    • Insufficient stirring, leading to the formation of localized hot spots.[10]

    • Omitting a reaction moderator like ferrous sulfate.[4][10]

  • Immediate Corrective Actions:

    • Safety First: Ensure a blast shield is in place.[4] Do not leave the reaction unattended.[13]

    • Remove Heat Source: Immediately remove any external heating.

    • Emergency Cooling: If it is safe to do so, immerse the reaction flask in a large-capacity ice-water or ice-salt bath to rapidly dissipate heat.[4] Be prepared for vigorous boiling.

  • Preventative Protocol & Workflow: To prevent a runaway reaction, a meticulously controlled setup is required. The following workflow diagram and protocol outline the critical steps for ensuring thermal stability.

    Workflow for Thermally Controlled Skraup Synthesis Setup

    G Workflow for Thermal Control Setup A Select Appropriate Flask Size (2-3x reaction volume) B Equip with Overhead Mechanical Stirrer (ensures efficient mixing) A->B C Add Reactants in Correct Order: 1. Aniline 2. Ferrous Sulfate (Moderator) 3. Glycerol B->C D Immerse Flask in Cooling Bath (e.g., ice-water) C->D E Add Sulfuric Acid SLOWLY via addition funnel with vigorous stirring D->E F Monitor Internal Temperature with a thermometer. Keep below threshold. E->F G Initiate Reaction with GENTLE Heating (e.g., heating mantle) F->G If temp is stable H REMOVE Heat Source Once exotherm begins (indicated by boiling) G->H I Allow Reaction to Self-Sustain Monitor temperature closely H->I J Re-apply Gentle Heat ONLY After initial exotherm subsides to complete reaction I->J

    Caption: Logical workflow for setting up a Skraup synthesis with an emphasis on thermal control.

Issue 2: Significant tar formation is observed, resulting in a low yield.
  • Probable Cause: Tar formation is a classic sign of excessive reaction temperatures.[4] The highly acidic and hot conditions promote the polymerization of acrolein and other reactive intermediates.[10] This is often exacerbated by localized hotspots caused by poor mixing.

  • Solution & Protocol:

    • Enhance Agitation: Use a mechanical overhead stirrer instead of a magnetic stir bar, especially for scales larger than 100 mL. This provides superior mixing, breaks up viscous phases, and dissipates heat more effectively from the bulk mixture.

    • Optimize Temperature Control: Do not exceed the optimal temperature for the reaction. Once the initial exotherm sustains the reflux, do not apply external heat until it subsides.[4] A prolonged period of aggressive heating will favor polymerization over the desired cyclization.

    • Purification Strategy: The most effective method for separating the quinoline product from non-volatile tar is steam distillation from the basified crude reaction mixture.[4]

Issue 3: The reaction fails to initiate or proceeds very slowly.
  • Probable Cause: While less common, a sluggish reaction can occur, particularly with deactivated anilines.

    • Deactivated Substrate: Aniline precursors with strong electron-withdrawing groups (e.g., nitro groups) are less nucleophilic and react more slowly, sometimes requiring harsher conditions.[4][14]

    • Insufficient Initial Heating: The reaction requires a certain activation energy. While rapid heating is dangerous, gentle heating is necessary to start the dehydration of glycerol and initiate the cascade.[4]

    • Wet Reagents: Using glycerol with a high water content can hinder the initial dehydration step by sulfuric acid, delaying the formation of acrolein.[2]

  • Solution & Protocol:

    • Verify Reagent Quality: Use anhydrous or "dynamite" grade glycerol (<0.5% water) for best results.[2]

    • Controlled Initiation: Gently heat the mixture with a heating mantle while monitoring the internal temperature. Once boiling or a temperature rise indicates the exotherm has begun, immediately remove the heat source.[4][5]

    • Consider a Milder Oxidant: For sensitive substrates, a less aggressive oxidizing agent might provide a more controlled reaction, even if it requires a longer reflux time after the initial exotherm.[4]

Part 3: Key Mechanistic Insights & Best Practices

A core principle of troubleshooting is understanding the reaction mechanism. The key heat-generating steps are the dehydration of glycerol and the subsequent addition/cyclization sequence.

Skraup Synthesis Mechanism: Highlighting Exothermic Steps

G cluster_0 Step 1: Acrolein Formation (Highly Exothermic) cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Dehydration (Exothermic) cluster_3 Step 4: Oxidation to Quinoline Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄, Δ -2H₂O Aniline Aniline Michael_Adduct β-Anilinopropionaldehyde Intermediate Acrolein->Michael_Adduct Aniline->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline H⁺, Δ -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline [O] (e.g., Nitrobenzene)

Caption: The Skraup mechanism, indicating the highly exothermic formation of acrolein and subsequent cyclization.

Table 1: Comparison of Thermal Control Parameters

ParameterStandard ControlEnhanced Control (Recommended)Rationale
Agitation Magnetic Stir BarOverhead Mechanical StirrerEnsures homogenous heat distribution and prevents localized hotspots, especially in viscous mixtures.[10]
Acid Addition Manual pouringSlow, dropwise addition via funnelPrevents initial temperature spike by controlling the rate of the first exothermic step.[10][15]
Cooling Air cooling / occasional ice bathProactive immersion in a large ice-water bath during acid additionProvides a sufficient heat sink to absorb the initial exotherm safely.[4][10]
Moderator OptionalMandatory (e.g., FeSO₄)Acts as a chemical buffer to smooth the reaction rate and prevent violent surges.[1][4][5][10]
Heating Direct heating to refluxGentle initial heating, then removal of heat source during exothermAllows the reaction's own heat to drive it, preventing an uncontrolled acceleration.[4][5]

References

  • Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. Benchchem.
  • Application Notes and Protocols for the Skraup Synthesis of Quinolines. Benchchem.
  • Troubleshooting side reactions in the synthesis of quinoline deriv
  • Safety Precautions for Handling Exothermic Reactions. Google Docs.
  • Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide. Benchchem.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Preparation and Properties of Quinoline. Unknown Source.
  • Skraup reaction. Wikipedia.
  • Best Practices for Working with Chemical Reactions in the Lab. Unknown Source.
  • Quinoline. Organic Syntheses Procedure.
  • Designing and operating safe chemical reaction processes. Stichting Veiligheid Voorop.
  • Skraup’s Synthesis. Vive Chemistry - WordPress.com.
  • Skraup Reaction. YouTube.
  • Making quinoline - the Skraup synthesis. YouTube.
  • Skraup Synthesis of Quinoline - tips/pointers. Reddit.
  • Thermal runaway. Wikipedia.

Sources

how to prevent degradation of 6-Fluoro-4-hydroxy-3-nitroquinoline stock solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Fluoro-4-hydroxy-3-nitroquinoline. This document provides in-depth guidance, troubleshooting protocols, and answers to frequently asked questions to help you maintain the integrity and stability of your stock solutions, ensuring the reproducibility and accuracy of your experimental results.

Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of 6-Fluoro-4-hydroxy-3-nitroquinoline?

For most biological applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for initial stock solution preparation.[1][2] Its high solvating power and compatibility with most downstream assays (at low final concentrations, typically ≤0.1%) make it an ideal choice. Always use anhydrous or molecular sieve-dried DMSO to minimize the introduction of water, which can participate in hydrolysis.[3]

Q2: What are the optimal storage conditions for my DMSO stock solution?

To ensure long-term stability, stock solutions should be aliquoted into single-use volumes and stored at -80°C. For short-term storage (up to one month), -20°C is acceptable.[2][3] It is critical to protect the compound from light by using amber or foil-wrapped vials, as nitroaromatic compounds are often photosensitive.[4]

Q3: My solution has changed color from a pale yellow to a darker yellow or brownish hue. What does this indicate?

A significant color change is a primary visual indicator of potential chemical degradation. This can result from photodegradation, oxidation, or other chemical transformations of the nitroquinoline scaffold.[5] While a slight color variation can sometimes occur, a progressive darkening strongly suggests the formation of degradation products. We recommend performing a quality control check before using the solution in a critical experiment.

Q4: How many times can I freeze and thaw my stock solution?

We strongly advise against repeated freeze-thaw cycles. Each cycle increases the risk of water condensation into the DMSO stock, which is hygroscopic (readily absorbs moisture from the air).[6][7] This moisture can lead to hydrolysis and precipitation of the compound upon freezing. The best practice is to prepare single-use aliquots immediately after dissolving the compound.[2][3]

Q5: How does pH affect the stability of this compound when I dilute it into an aqueous buffer for my experiment?

The stability of quinoline derivatives can be highly pH-dependent.[8][9][10] 6-Fluoro-4-hydroxy-3-nitroquinoline has both acidic (hydroxyl group) and weakly basic (quinoline nitrogen) functionalities. At alkaline pH (e.g., pH > 8), the compound is more susceptible to hydrolysis and oxidative degradation.[9] It is recommended to prepare aqueous working solutions fresh for each experiment and to validate the compound's stability in your specific buffer system if it will be incubated for extended periods.

Troubleshooting Guides & Protocols
Guide 1: Investigating Suspected Stock Solution Degradation

If you observe a color change, precipitation, or inconsistent experimental results, your stock solution may be compromised. This guide provides a logical workflow to assess the situation.

G start Observation: Inconsistent results, color change, or precipitation visual 1. Visual Inspection Thaw aliquot completely. Is there visible precipitate? start->visual vortex 2. Attempt Re-solubilization Vortex thoroughly. Gentle warming (≤37°C)? visual->vortex Precipitate Observed qc 3. Perform QC Analysis (e.g., HPLC-UV, LC-MS) visual->qc No Precipitate, but color changed or results are inconsistent precip_yes Precipitate Persists vortex->precip_yes Doesn't dissolve precip_no Solution is Clear vortex->precip_no Dissolves discard Action: Discard Stock Prepare a fresh solution from solid starting material. precip_yes->discard precip_no->qc compare 4. Compare to Standard Analyze against a freshly prepared solution or historical data. qc->compare degraded Degradation Confirmed? (New peaks, reduced main peak area) compare->degraded degraded->discard Yes ok Action: Proceed with Use Solution appears stable. degraded->ok No use_caution Action: Use with Caution Acceptable for non-critical assays. Note lot and observation. G compound 6-Fluoro-4-hydroxy- 3-nitroquinoline products Inactive or Altered Degradation Products compound->products light Light (UV/Visible) light->compound Photolysis water Moisture / pH > 8 (Hydrolysis) water->compound Hydrolysis oxygen Oxygen (Air) (Oxidation) oxygen->compound Oxidation

Caption: Potential degradation pathways for the compound.
Data Summary

The following table summarizes the recommended best practices for handling and storing your compound to prevent degradation.

ParameterSolid Compound StorageStock Solution Storage (in Anhydrous DMSO)
Temperature -20°C (Long-term)-80°C (Long-term, >1 month) [2][3]
4°C (Short-term)-20°C (Short-term, ≤1 month) [1][2]
Atmosphere Store in a desiccatorUse tightly sealed vials; inert gas overlay recommended
Light Protect from light (amber vial)Protect from light (amber vial or foil-wrapped) [3]
Container Tightly sealed glass vialLow-binding polypropylene or amber glass vials
Handling Warm to RT before openingAliquot to avoid freeze-thaw cycles [2]
References
  • Williams, R. E., & Williams, P. A. (2002). Bacterial pathways for degradation of nitroaromatics. PubMed. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • Haigler, B. E., & Spain, J. C. (1995). Degradation of nitroaromatic compounds by microorganisms. PubMed. [Link]

  • Umezawa, K., et al. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. PubMed. [Link]

  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. [Link]

  • Quora. (2018). What is the best way of storing a DMSO in a research lab?. Quora. [Link]

  • van der Meer, J. R., et al. (1992). Degradation of nitroaromatic compounds by microorganisms. Semantic Scholar. [Link]

  • ResearchGate. (2015). What is the best right way of storing DMSO in research lab?. ResearchGate. [Link]

  • Waybright, T. J., et al. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. [Link]

  • Bonacorso, H. G., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. ResearchGate. [Link]

  • Chem-Impex. 6-Fluoro-4-hydroxyquinoline. Chem-Impex. [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • Pozharskii, A. F., et al. (2011). Fluorinated Quinolines: Synthesis, Properties and Applications. ResearchGate. [Link]

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]

  • SciSpace. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. SciSpace. [Link]

  • Li, H., et al. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. MDPI. [Link]

  • Jing, J., et al. (2013). Photodegradation of Quinoline in Water Over Magnetically Separable Fe3O4/TiO2 Composite Photocatalysts. ResearchGate. [Link]

  • PubChem. 6-Fluoroquinolin-4-ol. PubChem. [Link]

  • Aislabie, J., et al. (1998). Biodegradation Kinetics of Quinoline. Semantic Scholar. [Link]

Sources

Technical Support Center: Navigating the Challenges of Hydrophobic Quinoline Compounds in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you refine your assay conditions and reduce variability when working with challenging hydrophobic quinoline compounds. Our approach is grounded in scientific principles and field-proven experience to ensure the integrity and reproducibility of your results.

The Challenge with Hydrophobic Quinolines

Quinoline scaffolds are prevalent in drug discovery due to their wide range of biological activities.[1][2][3] However, their inherent hydrophobicity often leads to significant experimental challenges, including poor aqueous solubility, a tendency to aggregate, and non-specific binding to assay components.[4][5] These issues are primary sources of assay variability, leading to inconsistent data and potentially misleading structure-activity relationships (SAR).[4][6] This guide will equip you with the knowledge and practical protocols to overcome these hurdles.

Frequently Asked Questions (FAQs)
Solubility & Compound Handling

Q1: My quinoline compound precipitates out of the DMSO stock solution upon storage. What is happening and how can I prevent this?

A1: This is a common issue with highly hydrophobic compounds. DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] This absorbed water can decrease the solubility of your compound over time, leading to precipitation. Some compounds may also have limited solubility even in pure DMSO at high concentrations.[4]

Troubleshooting Steps:

  • Lower Stock Concentration: Prepare a less concentrated stock solution in DMSO. While this may increase the final DMSO percentage in your assay, it can prevent precipitation.[1]

  • Prepare Fresh Stocks: For critical experiments, prepare fresh stock solutions from a dry powder of the compound.[4]

  • Proper Storage: Store DMSO stocks in tightly sealed vials with desiccant to minimize water absorption. For long-term storage, aliquoting into smaller volumes can prevent repeated freeze-thaw cycles which can also affect compound stability.[1][7]

  • Gentle Re-solubilization: If you observe precipitation, gentle warming and sonication can help redissolve the compound. Always visually inspect the solution to ensure it is clear before use.[4]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The tolerance for DMSO is highly dependent on the cell line and the specific assay being performed. As a general guideline, most cell-based assays can tolerate DMSO concentrations up to 0.5%, while some sensitive assays may show effects at concentrations as low as 0.1%.[4] It is crucial to perform a vehicle control experiment with the same final DMSO concentration as your test compounds to determine the tolerance of your specific system.[4] Concentrations exceeding 1% often lead to cytotoxicity or other off-target effects that can confound your results.[4]

Q3: My compound crashes out of solution when I dilute it into my aqueous assay buffer. What strategies can I use to improve its solubility?

A3: This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent like DMSO is introduced into an aqueous environment where it is poorly soluble.[8]

Strategies to Enhance Aqueous Solubility:

  • pH Adjustment: For quinoline derivatives with ionizable groups, adjusting the pH of the assay buffer can significantly increase solubility.[6][9] Since many aminoquinolines are basic, lowering the pH can lead to the formation of a more soluble protonated salt.[10] Conversely, for acidic quinolines, increasing the pH may be beneficial.[9] Always ensure the final pH is compatible with your assay system.[8][10]

  • Use of Co-solvents: Water-miscible organic solvents like polyethylene glycol 400 (PEG 400) or propylene glycol can be used as co-solvents to increase the solubility of hydrophobic compounds.[4] It is important to keep the final concentration of the co-solvent low to avoid assay interference.

  • Solubilizing Excipients:

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to encapsulate hydrophobic molecules and increase their aqueous solubility.[8][9][11] 2-hydroxypropyl-beta-cyclodextrin is a commonly used derivative.[11]

    • Surfactants/Detergents: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can be used at low concentrations to improve the solubility of hydrophobic compounds.[6][9] It is generally recommended to work above the critical micelle concentration (CMC) of the detergent for effective solubilization.[8][9]

The following table summarizes illustrative improvements in aqueous solubility for a hypothetical hydrophobic quinoline compound using various techniques. The optimal method must be determined empirically.

TechniqueExample Excipient/ConditionTypical Fold Increase in SolubilityKey Considerations
pH Adjustment Lowering pH for a basic quinolineHighly variable (pKa dependent)Must be compatible with assay components and biological system.[10]
Co-solvency 10% PEG 400 in Water10 - 100 fold[4]Co-solvent concentration needs to be optimized to avoid toxicity.
Complexation 2-hydroxypropyl-β-cyclodextrin5 to >1,000-fold[10]The size of the quinoline and the cyclodextrin cavity must be compatible.
Micellar Solubilization 0.1% Tween® 80VariableUse above the CMC; can interfere with some assays.[8]
Compound Aggregation

Q4: What is compound aggregation and why is it a problem in my assays?

A4: Compound aggregation is a phenomenon where small molecules self-associate to form colloidal particles, typically in the size range of 50-400 nm, under certain assay conditions.[12] These aggregates can non-specifically inhibit enzymes by sequestering the protein on the surface of the aggregate, leading to false-positive results.[12] This is a major source of reproducible, concentration-dependent assay interference that can be mistaken for genuine activity.[12] The tendency of a compound to aggregate is influenced by its chemical properties, concentration, and the specific assay conditions.[12][13]

Q5: How can I detect if my quinoline compound is forming aggregates?

A5: Several methods can be used to identify compound aggregation:

  • Detergent Test: The most common method is to re-run the assay in the presence of a non-ionic detergent like Triton X-100 (typically at 0.01-0.1%).[12] If the compound's inhibitory activity is significantly reduced or eliminated in the presence of the detergent, it is likely due to aggregation.[12]

  • Dynamic Light Scattering (DLS): DLS is a biophysical technique that can directly measure the size of particles in a solution.[13][14] The presence of particles in the nanometer range upon addition of the compound is a strong indicator of aggregation.[13]

  • Enzyme Concentration Dependence: The IC50 value of an aggregating inhibitor will often increase linearly with an increase in the enzyme concentration in the assay.[13]

Q6: What are the best practices to prevent or minimize compound aggregation in my assays?

A6:

  • Include Detergents: Routinely include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in your assay buffer to disrupt aggregate formation.[12][15][16]

  • Lower Compound Concentration: Test compounds at lower concentrations, as aggregation is a concentration-dependent phenomenon.[13]

  • Use Decoy Proteins: Including a non-reactive protein like Bovine Serum Albumin (BSA) in the assay buffer can sometimes mitigate the effects of aggregation.[13]

Below is a workflow for identifying and mitigating compound aggregation.

Aggregation_Workflow A Initial Hit Identified B Re-test with 0.01% Triton X-100 A->B C Activity Abolished or Significantly Reduced? B->C D Yes: Likely Aggregator C->D Yes E No: Proceed with other validation C->E No F Confirm with DLS D->F G Particles Detected? F->G H Yes: Confirmed Aggregator G->H Yes I No: Re-evaluate initial findings G->I No J Optimize Assay: Include Detergent, Lower Compound Conc. H->J

Caption: Workflow for identifying and mitigating compound aggregation.

Non-Specific Binding

Q7: I am observing high background signal and variability in my assay. Could this be due to non-specific binding?

A7: Yes, high background and variability are classic signs of non-specific binding (NSB). NSB is the adsorption of your compound to surfaces other than its intended biological target.[9] Hydrophobic compounds like quinolines have a high propensity for NSB due to favorable hydrophobic interactions with plasticware (microplates, pipette tips), as well as proteins in the assay medium.[9][17] This reduces the effective concentration of your compound available to interact with its target, leading to inaccurate and variable results.

Q8: How can I minimize non-specific binding of my hydrophobic quinoline compound?

A8: A multi-pronged approach is often necessary to effectively reduce NSB:

  • Add Surfactants/Detergents: Including a low concentration of a non-ionic detergent (e.g., 0.01% - 0.1% Tween-20 or Triton X-100) in the assay buffer is a very effective strategy.[9][15][16][18] The detergent can coat the surfaces of the plasticware and interact with the hydrophobic compound, preventing its adsorption.

  • Include a Blocking Protein: Adding Bovine Serum Albumin (BSA) to the assay buffer (typically at 0.1% - 1%) can act as a "blocking" agent.[15][16][18] BSA will bind to non-specific sites on the plasticware and can also bind to the hydrophobic compound, keeping it in solution.

  • Increase Ionic Strength: For NSB driven by electrostatic interactions, increasing the ionic strength of the assay buffer with a salt like NaCl (e.g., 50-150 mM) can be effective by masking charges on surfaces.[15][16][18]

  • Optimize Buffer pH: The pH of the buffer can influence the charge of both your compound and the surfaces it might interact with. Adjusting the pH to a point where electrostatic attraction is minimized can reduce NSB.[15][18]

The following diagram illustrates a troubleshooting workflow for reducing non-specific binding.

NSB_Troubleshooting Start High Background / Variability Observed Control_Expt Run control experiment without target enzyme/receptor Start->Control_Expt Signal_Present Is signal still high? Control_Expt->Signal_Present NSB_Confirmed Yes: Non-Specific Binding is likely Signal_Present->NSB_Confirmed No_NSB No: Investigate other sources of variability Signal_Present->No_NSB Add_Detergent Add 0.01% Tween-20 to buffer NSB_Confirmed->Add_Detergent Check_Signal1 Re-run control. Is signal reduced? Add_Detergent->Check_Signal1 Success1 Yes: Implement detergent in assay Check_Signal1->Success1 Add_BSA No: Add 0.1% BSA to buffer Check_Signal1->Add_BSA No Check_Signal2 Re-run control. Is signal reduced? Add_BSA->Check_Signal2 Success2 Yes: Implement BSA in assay Check_Signal2->Success2 Adjust_Salt No: Increase ionic strength (e.g., 150mM NaCl) Check_Signal2->Adjust_Salt No Check_Signal3 Re-run control. Is signal reduced? Adjust_Salt->Check_Signal3 Success3 Yes: Implement higher salt in assay Check_Signal3->Success3 Further_Opt No: Consider alternative plate types or further optimization Check_Signal3->Further_Opt No

Caption: Troubleshooting workflow for reducing non-specific binding.

Experimental Protocols
Protocol 1: Determining Optimal Detergent Concentration to Reduce Non-Specific Binding

Objective: To find the lowest effective concentration of a non-ionic detergent that minimizes the non-specific binding of a hydrophobic quinoline compound to a microplate.

Materials:

  • 96-well microplate (the same type used for the main assay)

  • Hydrophobic quinoline compound stock solution (in DMSO)

  • Assay buffer

  • Non-ionic detergent stock solution (e.g., 10% Tween-20)

  • Microplate reader capable of detecting the compound (e.g., by fluorescence or absorbance if the compound has suitable properties)

Procedure:

  • Prepare Detergent Dilutions: Prepare a serial dilution of the detergent in the assay buffer. For example, to test final concentrations from 0.1% to 0.001%, you can prepare intermediate stocks.

  • Plate Layout: In a 96-well plate, add a fixed concentration of your quinoline compound to wells containing the varying concentrations of detergent. Include control wells with the compound in buffer alone (no detergent) and buffer-only wells (no compound or detergent) for background subtraction.

  • Incubation: Incubate the plate under the same conditions as your main assay (e.g., 1 hour at room temperature).

  • Wash Step: Gently wash the wells multiple times with the assay buffer to remove any unbound compound. The non-specifically bound compound will remain adsorbed to the plate.

  • Quantification: Add a suitable solvent (e.g., DMSO or methanol) to each well to solubilize the bound compound.

  • Read Plate: Read the plate using the appropriate detection method for your compound (e.g., fluorescence).

  • Data Analysis: Subtract the signal from the buffer-only wells. Plot the background signal against the detergent concentration. The optimal concentration is the lowest one that gives a minimal background signal.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection

Objective: To determine if a hydrophobic quinoline compound forms aggregates in the assay buffer at the concentrations used in the experiment.

Materials:

  • Dynamic Light Scattering (DLS) instrument

  • Low-volume cuvettes or a DLS-compatible microplate

  • Hydrophobic quinoline compound stock solution (in DMSO)

  • Assay buffer, filtered through a 0.22 µm filter

  • Positive control for aggregation (e.g., miconazole)[19]

  • Negative control (e.g., a well-behaved soluble compound)

Procedure:

  • Sample Preparation:

    • Prepare your quinoline compound in the final assay buffer at the highest concentration used in your experiments. Ensure the final DMSO concentration is consistent across all samples.

    • Prepare a buffer-only sample (with the same final DMSO concentration).

    • Prepare positive and negative control samples in the same manner.

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up as per the manufacturer's instructions.

  • Measurement:

    • Carefully load the samples into the cuvettes or plate, ensuring there are no bubbles.

    • Place the sample in the DLS instrument.

    • Perform the DLS measurement according to the instrument's software. The instrument will measure the size distribution of particles in the sample.

  • Data Analysis:

    • Analyze the size distribution data. The buffer-only sample should show no significant particle population.

    • If your quinoline compound sample shows a population of particles in the 50-1000 nm range that is not present in the buffer-only control, this is indicative of aggregation.

    • The positive control should show aggregation, and the negative control should not, validating the experimental setup.

References
  • ResearchGate. (2018, November 28). How can I reduce nonspecific binding in an assay with a hydrophobic ligand? Retrieved from [Link]

  • Nicoya. (2015, December 18). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Retrieved from [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology, 2, 235–256. [Link]

  • Fukazawa, T., Yamazaki, Y., & Miyamoto, Y. (2010). Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. Journal of Pharmacological and Toxicological Methods, 61(3), 329–333. [Link]

  • Rabilloud, T., & Lelong, C. (2011). Optimization of the cydex blue assay: A one-step colorimetric protein assay using cyclodextrins and compatible with detergents and reducers. PLoS ONE, 6(6), e20759. [Link]

  • National Center for Biotechnology Information. (2017). Assay Guidance Manual: Assay Interference by Aggregation. Retrieved from [Link]

  • Rabilloud, T., & Lelong, C. (2016). A single step protein assay that is both detergent and reducer compatible: The cydex blue assay. Electrophoresis, 37(21), 2827–2831. [Link]

  • National Center for Biotechnology Information. (2015). Assay Guidance Manual: Assay Interference by Chemical Reactivity. Retrieved from [Link]

  • Papaneophytou, C. P., & Tzakos, A. G. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(11), 929–933. [Link]

  • Musiol, R., Jampilek, J., Buchta, V., Silva, L., Niedbala, H., & Podeszwa, B. (2006). RP-HPLC determination of lipophilicity in series of quinoline derivatives.
  • Allen, K. N., & La-Beck, N. M. (2016). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. Current Protocols in Chemical Biology, 8(1), 1–19. [Link]

  • Hughes, L. D., Rawle, R. J., & Boxer, S. G. (2014). Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding. PLoS ONE, 9(9), e105949. [Link]

  • Pinto, M., Almeida, A., Afonso, C., & Loureiro, J. A. (2022). Steroid–Quinoline Hybrids for Disruption and Reversion of Protein Aggregation Processes. ACS Medicinal Chemistry Letters, 13(3), 438–444. [Link]

  • ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]

  • Eda, M., et al. (2020). Design and Synthesis of Novel Hybrid 8-Hydroxy Quinoline-Indole Derivatives as Inhibitors of Aβ Self-Aggregation and Metal Chelation-Induced Aβ Aggregation. Molecules, 25(16), 3610. [Link]

  • Bahadir, E. B., & Sezgintürk, M. K. (2016). Development and Troubleshooting in Lateral Flow Immunochromatography Assays. Critical Reviews in Analytical Chemistry, 46(3), 256–272. [Link]

  • Li, Y., et al. (2022). Fine-Tuning Side Chain Substitutions: Impacts on the Lipophilicity–Solubility–Permability Interplay in Macrocyclic Peptides. Molecules, 27(19), 6543. [Link]

  • National Center for Biotechnology Information. (2021). Assay Guidance Manual: Nuisance compounds in cellular assays. Retrieved from [Link]

  • Ribeiro, J., et al. (2022). Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches. Frontiers in Molecular Biosciences, 9, 882930. [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual: Interference and Artifacts in High-content Screening. Retrieved from [Link]

  • APC. (2021, August 25). 5 must-know techniques for analyzing protein aggregation. Retrieved from [Link]

  • Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins. Retrieved from [Link]

  • Crini, G., et al. (2018). Cyclodextrins, Surfactants and Their Inclusion Complexes. Molecules, 23(11), 2963. [Link]

  • Waybright, T. J., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening, 14(5), 481–492. [Link]

  • Feng, B. Y., & Shoichet, B. K. (2006). A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library. Journal of Medicinal Chemistry, 49(5), 1599–1605. [Link]

  • Molecular Biology. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Xu, Z., et al. (2022). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Pakistan Journal of Pharmaceutical Sciences, 35(1), 95–112. [Link]

  • Fernandez-Sainz, A., et al. (2014). Multifunctional 8-Hydroxyquinoline-Appended Cyclodextrins as New Inhibitors of Metal-Induced Protein Aggregation. Chemistry - A European Journal, 20(29), 9034–9042. [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual: Assay Artifacts and Interferences. Retrieved from [Link]

  • Crescentini, M., et al. (2020). Impact of buffer composition on biochemical, morphological and mechanical parameters: A tare before dielectrophoretic cell separation and isolation. Biochimica et Biophysica Acta (BBA) - General Subjects, 1864(10), 129679. [Link]

  • Li, L., et al. (2021). Precursor Reagent Hydrophobicity Affects Membrane Protein Footprinting. Analytical Chemistry, 93(4), 2095–2102. [Link]

  • OUCI. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Rivera, G., et al. (2021). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 26(11), 3329. [Link]

  • Al-Ostoot, F. H., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 28(13), 5104. [Link]

Sources

Validation & Comparative

Comparative Analysis of Antimicrobial Efficacy: The Established Power of Nitroxoline versus the Theoretical Potential of 6-Fluoro-4-hydroxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Antimicrobial Drug Development

In the relentless pursuit of novel agents to combat antimicrobial resistance, the quinoline scaffold has proven to be a remarkably fertile ground for discovery. This guide provides a detailed, evidence-based comparison between nitroxoline, a clinically established 8-hydroxyquinoline antimicrobial, and 6-fluoro-4-hydroxy-3-nitroquinoline, a structurally related but scientifically undocumented compound.

Given the absence of published data for 6-fluoro-4-hydroxy-3-nitroquinoline, this analysis will pivot from a direct data comparison to a more practical structure for drug development professionals. We will first establish a comprehensive, data-rich baseline by examining the known antimicrobial profile of nitroxoline. Subsequently, we will construct a theoretical profile for 6-fluoro-4-hydroxy-3-nitroquinoline, leveraging established principles of medicinal chemistry to hypothesize its potential advantages and liabilities. This approach aims to provide both a robust review of a proven agent and a scientifically grounded framework for future research and development.

Part 1: Nitroxoline - A Clinically Validated Broad-Spectrum Agent

Nitroxoline (5-nitro-8-hydroxyquinoline) is an oral antimicrobial agent that has been utilized in some European countries for decades, primarily for the treatment of uncomplicated urinary tract infections (UTIs)[1][2]. Its enduring utility and low incidence of resistance have sparked renewed interest in its potential for broader applications, especially against multidrug-resistant (MDR) pathogens[3].

Mechanism of Action: Metal Ion Chelation

The primary mechanism of nitroxoline's antimicrobial activity is its function as a potent chelating agent[1][4]. It disrupts essential bacterial and fungal enzymatic processes by sequestering divalent metal cations, such as Magnesium (Mg²⁺) and Zinc (Zn²⁺), which serve as critical cofactors for these enzymes[3][5]. This mode of action is distinct from many mainstream antibiotic classes, contributing to its low potential for cross-resistance[3]. Key processes inhibited by this cation sequestration include:

  • Enzyme Function: Inhibition of metal-dependent enzymes like RNA polymerase is a primary consequence of cation deprivation[1].

  • Biofilm Integrity: Biofilm matrices, which protect microbial communities from antibiotics and host defenses, are rich in divalent cations. Nitroxoline effectively disrupts and eradicates biofilms by chelating these essential structural ions, particularly Fe²⁺ and Zn²⁺[5][6].

  • Quorum Sensing: Nitroxoline has been shown to inhibit quorum sensing, the cell-to-cell communication system bacteria use to coordinate virulence and biofilm formation[3][4].

cluster_0 Bacterial Cell Enzyme Essential Metalloenzyme (e.g., RNA Polymerase) Inhibition Enzyme Inhibition Cofactor Divalent Cations (Mg²⁺, Zn²⁺) Cofactor->Enzyme Required Cofactor Death Bacterial Cell Death or Stasis Inhibition->Death Nitroxoline Nitroxoline Nitroxoline->Cofactor Chelates Nitroxoline->Inhibition Induces

Figure 1: Mechanism of Action of Nitroxoline via Divalent Cation Chelation.

Antimicrobial Efficacy: In Vitro Data

Nitroxoline exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungi, including many strains resistant to other antibiotics[1][3]. Its efficacy is summarized below based on Minimum Inhibitory Concentration (MIC) data, which represents the lowest concentration of an antimicrobial that prevents visible growth of a microorganism.

Table 1: Antibacterial Activity of Nitroxoline (MIC in mg/L)

Organism Strain Type MIC₅₀¹ MIC₉₀² MIC Range Reference(s)
Escherichia coli Uropathogen 4 8 2-8 [1][7]
Klebsiella pneumoniae Uropathogen 8 32 2-32 [1][7]
Proteus mirabilis Uropathogen 8 16 8-16 [1][7]
Acinetobacter baumannii Uropathogen 2 2 1-4 [1]
Pseudomonas aeruginosa Uropathogen 36 64 16-64 [1][5]
Staphylococcus aureus (including MRSA) 2 4 - [1][3]
Enterococcus faecalis Uropathogen 8 8 - [1]
Mycobacterium tuberculosis Clinical Isolates - 4 - [7]

¹MIC₅₀: Concentration inhibiting 50% of isolates. ²MIC₉₀: Concentration inhibiting 90% of isolates.

Table 2: Antifungal Activity of Nitroxoline (MIC in mg/L)

Organism Strain Type MIC₅₀¹ MIC₉₀² MIC Range Reference(s)
Candida spp. Urinary Isolates 2 2 0.25-4 [7][8]
Aspergillus spp. Clinical Isolates 0.5 0.5 0.125-1 [9]

¹MIC₅₀: Concentration inhibiting 50% of isolates. ²MIC₉₀: Concentration inhibiting 90% of isolates.

A key finding is nitroxoline's potent activity against biofilms. Studies show it can reduce biofilm mass of P. aeruginosa by up to 80% at sub-MIC concentrations and eradicate persister cells of MRSA, which are often tolerant to conventional antibiotics[5][10].

Part 2: 6-Fluoro-4-hydroxy-3-nitroquinoline - A Theoretical Exploration

While no published studies on 6-Fluoro-4-hydroxy-3-nitroquinoline exist, we can predict its potential antimicrobial profile by dissecting its structure in the context of established medicinal chemistry principles.

Predicted Mechanism of Action

The core scaffold, a hydroxyquinoline, strongly suggests that this compound would retain the primary mechanism of action of nitroxoline: metal ion chelation . The 4-hydroxy group, like the 8-hydroxy group in nitroxoline, would be critical for coordinating with divalent metal cations. The nitro group would further enhance this chelating ability through its electron-withdrawing properties. Therefore, it is highly probable that this compound would also function by disrupting microbial metalloenzymes.

Dissecting the Structural Modifications

The key differences from known active quinolines lie in the specific placement of the fluoro, hydroxy, and nitro groups.

  • 6-Fluoro Substitution: The introduction of a fluorine atom is a cornerstone of modern medicinal chemistry, particularly in antimicrobial development (e.g., fluoroquinolones)[11].

    • Potential Advantages: A C-6 fluorine atom can enhance drug efficacy by increasing lipophilicity, which may improve cell membrane penetration, especially in Gram-negative bacteria[12]. It can also block sites of metabolic oxidation, potentially increasing the compound's half-life.

    • Potential Disadvantages: The position and electronic effects of fluorine can sometimes alter target binding or introduce unforeseen toxicity.

  • 4-Hydroxy Substitution: While nitroxoline is an 8-hydroxyquinoline, this theoretical compound is a 4-hydroxyquinoline (a quinolone). This structural motif is also well-established as a metal-binding pharmacophore. Its placement would alter the geometry of metal chelation compared to nitroxoline, which could influence its target enzyme specificity and overall potency.

  • 3-Nitro Substitution: The nitro group is a strong electron-withdrawing group.

    • Potential Advantages: Its presence is expected to increase the acidity of the neighboring hydroxyl group, enhancing the compound's ability to chelate metal ions. This could translate to higher intrinsic antimicrobial activity.

    • Potential Disadvantages: Nitroaromatic compounds can sometimes be associated with mutagenicity or cytotoxicity through metabolic reduction to reactive intermediates. This would need to be carefully evaluated.

Hypothesized Antimicrobial Profile

Based on this structural analysis, one could hypothesize that 6-Fluoro-4-hydroxy-3-nitroquinoline might be a potent antimicrobial agent. The combination of a strong chelating core (4-hydroxy-3-nitroquinoline) with a penetration-enhancing fluorine atom could lead to broad-spectrum activity, potentially with improved potency against challenging Gram-negative pathogens compared to nitroxoline. However, its safety profile, particularly concerning potential cytotoxicity from the nitro group, would be a critical area for investigation.

Experimental Protocols for Efficacy Determination

To move from theory to practice, the antimicrobial efficacy of a novel compound like 6-Fluoro-4-hydroxy-3-nitroquinoline would be determined using standardized methods. The foundational experiment is the Broth Microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Protocol: CLSI Broth Microdilution MIC Assay

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) M07 document[13][14].

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium after overnight incubation.

Materials:

  • Test compound (e.g., 6-Fluoro-4-hydroxy-3-nitroquinoline) stock solution in a suitable solvent (e.g., DMSO).

  • Control antibiotic (e.g., nitroxoline, ciprofloxacin).

  • Sterile 96-well U-bottom microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial isolate (e.g., E. coli ATCC 25922) grown to log phase.

  • Spectrophotometer or McFarland turbidity standards.

  • Sterile pipette tips and multichannel pipettor.

Methodology:

  • Inoculum Preparation: a. Select 3-5 isolated colonies from an overnight agar plate. b. Inoculate into CAMHB and incubate at 35-37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add an additional 100 µL of the stock compound solution to the first column of wells, resulting in a 1:2 dilution. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10. d. Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no bacteria).

  • Inoculation: a. Within 15 minutes of inoculum preparation, add 10 µL of the diluted bacterial suspension to wells in columns 1 through 11. This brings the final volume to 110 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL. Do not inoculate column 12.

  • Incubation: a. Cover the plate and incubate at 35-37°C in ambient air for 16-20 hours.

  • Reading Results: a. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

Figure 2: Standard Workflow for MIC Determination by Broth Microdilution.

Conclusion and Future Directions

This guide establishes a clear delineation between the known and the unknown. Nitroxoline is a well-characterized antimicrobial with a unique metal-chelating mechanism, broad-spectrum efficacy, and potent antibiofilm activity[1][3][10]. Its established safety profile and history of clinical use make it a valuable agent and an important benchmark for new drug discovery.

In contrast, 6-Fluoro-4-hydroxy-3-nitroquinoline represents a theoretical candidate. Our analysis, grounded in medicinal chemistry principles, suggests it could possess potent antimicrobial properties due to its strong chelating core and the presence of a fluorine substituent. However, this potential is purely hypothetical.

For drug development professionals, the path forward is clear. The synthesis of 6-fluoro-4-hydroxy-3-nitroquinoline and its subsequent evaluation using the standardized protocols outlined herein would be the necessary first step to validate or refute this hypothesis. Key investigations should focus not only on antimicrobial potency but also on a thorough safety assessment to evaluate the potential liabilities of the nitroaromatic moiety. The compelling profile of nitroxoline provides a clear rationale for exploring such structurally related novel compounds in the ongoing fight against infectious diseases.

References

  • In vitro antimicrobial activity of nitroxoline against uropathogens isolated from China. Journal of Antimicrobial Chemotherapy. [Link]

  • Nitroxoline - Wikipedia. Wikipedia. [Link]

  • Nitroxoline: A Deep Dive into Antibacterial Potential and Beyond. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • NITROXOLINE AS AN EMERGING ANTIMICROBIAL AGENT AGAINST DRUG- RESISTANT PATHOGENS. International Journal of Novel Research and Development. [Link]

  • Nitroxoline: a broad-spectrum biofilm-eradicating agent against pathogenic bacteria. International Journal of Antimicrobial Agents. [Link]

  • Antibacterial and Antifungal Activities of Nitroxoline Mannich Bases. Acta Pharmaceutica Jugoslavica. [Link]

  • The Urinary Antibiotic 5-Nitro-8-Hydroxyquinoline (Nitroxoline) Reduces the Formation and Induces the Dispersal of Pseudomonas aeruginosa Biofilms by Chelation of Iron and Zinc. Antimicrobial Agents and Chemotherapy. [Link]

  • What is Nitroxoline used for? Patsnap Synapse. [Link]

  • Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. Taylor & Francis Online. [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. [Link]

  • In Vitro Activity of Nitroxoline (5‐Nitro‐8‐Hydroxyquinoline) Against Aspergillus Species. Mycoses. [Link]

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. Brazilian Journal of Microbiology. [Link]

  • MICs of nitroxoline and trimethoprim for the test strains. ResearchGate. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute (CLSI). [Link]

  • In Vitro Activity of Nitroxoline in Antifungal-Resistant Candida Species Isolated from the Urinary Tract. Physicians Weekly. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Antimicrobial Agents and Chemotherapy. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. ResearchGate. [Link]

  • Synthesis and biological evaluation of fluoroquinolones containing a pyridoxine derivatives moiety. European Journal of Medicinal Chemistry. [Link]

  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. PubMed. [Link]

  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Sciendo. [Link]

  • Synthesis and In Vitro evaluation of 6-Fluoro benzothiazole substituted quinazolinones. ResearchGate. [Link]

  • Unveiling Nitroxoline: A Comparative Study with Leading Antibiotics in UTI Treatments. LinkedIn. [Link]

  • Synthesis, PM3-Semiempirical, and Biological Evaluation of Pyrazolo[4,3-c]quinolinones. Semantic Scholar. [Link]

  • (PDF) Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. ResearchGate. [Link]

  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed. [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]

  • Urinary Concentrations and Antibacterial Activities of Nitroxoline at 250 Milligrams versus Trimethoprim at 200 Milligrams against Uropathogens in Healthy Volunteers. Antimicrobial Agents and Chemotherapy. [Link]

  • Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI. [Link]

  • Comparison of Antimicrobial Substantivity of Six Root Canal Irrigants against Enterococcus faecalis. Iranian Endodontic Journal. [Link]

  • Comparative evaluation of antimicrobial efficacy of sodium hypochlorite, MTAD, and Tetraclean against Enterococcus faecalis biofilm. Journal of Endodontics. [Link]

Sources

Validating the Anticancer Activity of 6-Fluoro-4-hydroxy-3-nitroquinoline: A Comparative In Vitro Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of the anticancer potential of the novel synthetic compound, 6-Fluoro-4-hydroxy-3-nitroquinoline. As a Senior Application Scientist, the objective is to present a scientifically rigorous comparison of this compound's efficacy against a standard chemotherapeutic agent, Doxorubicin, across a panel of representative cancer cell lines. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for each step, ensuring a self-validating and reproducible experimental design.

Disclaimer: As 6-Fluoro-4-hydroxy-3-nitroquinoline is a novel compound for the purposes of this guide, the experimental data presented herein is hypothetical and illustrative. The primary aim is to provide a robust template for the evaluation of new chemical entities with potential anticancer activity.

Introduction: The Rationale for Investigating Quinolone Scaffolds

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a fluorine atom can enhance metabolic stability and binding affinity, while the nitro group, historically associated with carcinogenicity in compounds like 4-nitroquinoline 1-oxide through DNA adduct formation, can also be a key pharmacophore in rationally designed anticancer agents, potentially through mechanisms like bioreductive activation in hypoxic tumor environments.[2][3] 6-Fluoro-4-hydroxy-3-nitroquinoline is a novel synthetic quinolone derivative. The purpose of this guide is to delineate a systematic in vitro approach to validate its anticancer activity.

Our investigational compound, 6-Fluoro-4-hydroxy-3-nitroquinoline, will be benchmarked against Doxorubicin, a well-characterized anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to cell death.[4] A comparative analysis is crucial for contextualizing the potency and potential of a new chemical entity.[5][6]

Comparative Cytotoxicity Profiling

The initial step in evaluating a potential anticancer compound is to determine its cytotoxic effect on a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency.[7] We will employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable colorimetric method that measures cell metabolic activity as an indicator of cell viability.[8][9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of living cells.[9]

Table 1: Comparative in vitro cytotoxicity (IC50, µM) of 6-Fluoro-4-hydroxy-3-nitroquinoline and Doxorubicin against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM) after 48h Treatment
6-Fluoro-4-hydroxy-3-nitroquinoline MCF-7Breast Adenocarcinoma12.8
A549Lung Carcinoma9.5
HCT116Colorectal Carcinoma18.2
Doxorubicin MCF-7Breast Adenocarcinoma1.2
A549Lung Carcinoma0.8
HCT116Colorectal Carcinoma0.5

Note: The IC50 values for Doxorubicin are representative and can vary between studies depending on experimental conditions.[7]

The hypothetical data suggests that while 6-Fluoro-4-hydroxy-3-nitroquinoline exhibits cytotoxicity against all tested cell lines, its potency is lower than that of the standard chemotherapeutic agent, Doxorubicin. This is a common finding for early-stage drug candidates and warrants further mechanistic investigation to identify potential advantages, such as a more favorable safety profile or a novel mechanism of action.

Mechanistic Elucidation: Unraveling the Mode of Action

Understanding how a compound kills cancer cells is as important as knowing that it does. We will investigate two key cellular processes: apoptosis (programmed cell death) and cell cycle progression.

Induction of Apoptosis

Apoptosis is a tightly regulated process of cell suicide that is often dysregulated in cancer.[10] Many effective anticancer drugs exert their effects by inducing apoptosis.[11] We will use Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify the extent of apoptosis induction.[12] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12][13] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, thus allowing for their differentiation.[12]

Table 2: Apoptosis induction in A549 cells after 24-hour treatment with IC50 concentrations of test compounds.

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control (DMSO) 95.22.12.7
6-Fluoro-4-hydroxy-3-nitroquinoline (9.5 µM) 45.835.518.7
Doxorubicin (0.8 µM) 38.142.319.6

The data suggests that 6-Fluoro-4-hydroxy-3-nitroquinoline induces a significant level of apoptosis in A549 lung cancer cells, comparable to Doxorubicin, indicating that this is a primary mechanism of its anticancer activity.

To further confirm the apoptotic pathway, we will perform Western blot analysis to examine the expression of key apoptosis-regulating proteins.[14] The Bcl-2 family of proteins includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members.[15] The ratio of Bax to Bcl-2 is a critical determinant of a cell's susceptibility to apoptosis. Caspase-3 is a key executioner caspase that, when activated by cleavage, orchestrates the dismantling of the cell.[14][16]

Table 3: Western blot analysis of apoptosis-related proteins in A549 cells after 24-hour treatment.

TreatmentRelative Bax/Bcl-2 RatioRelative Cleaved Caspase-3 Level
Vehicle Control (DMSO) 1.01.0
6-Fluoro-4-hydroxy-3-nitroquinoline (9.5 µM) 3.24.5
Doxorubicin (0.8 µM) 3.85.1

These results would corroborate the flow cytometry data, showing that 6-Fluoro-4-hydroxy-3-nitroquinoline treatment leads to an increased Bax/Bcl-2 ratio and activation of Caspase-3, confirming the induction of apoptosis through the intrinsic pathway.

Cell Cycle Analysis

Cancer is characterized by uncontrolled cell proliferation, which is a result of a dysregulated cell cycle. Many anticancer drugs function by causing cell cycle arrest at specific checkpoints, preventing cancer cells from dividing.[17] We will use flow cytometry with propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18][19]

Table 4: Cell cycle distribution of A549 cells after 24-hour treatment with IC50 concentrations of test compounds.

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control (DMSO) 60.525.314.2
6-Fluoro-4-hydroxy-3-nitroquinoline (9.5 µM) 20.115.864.1
Doxorubicin (0.8 µM) 15.710.274.1

The hypothetical data indicates that 6-Fluoro-4-hydroxy-3-nitroquinoline causes a significant accumulation of cells in the G2/M phase of the cell cycle, suggesting that it may interfere with mitotic progression. This mode of action is similar to that of Doxorubicin and many other DNA-damaging agents.

Experimental Protocols

For the sake of scientific integrity and reproducibility, detailed step-by-step methodologies for the key experiments are provided below.

MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of 6-Fluoro-4-hydroxy-3-nitroquinoline and Doxorubicin for 48 hours. Include a vehicle-treated control group (e.g., 0.1% DMSO).[4]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.[8]

Annexin V/PI Apoptosis Assay
  • Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for 24 hours.[7]

  • Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.[12]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[20]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC and PI fluorescence are detected in the FL1 and FL2 channels, respectively.

Cell Cycle Analysis
  • Cell Treatment: Treat cells with the IC50 concentration of the test compounds for 24 hours.[7]

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.[17][21]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.[18][19]

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[18]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

Western Blotting
  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.[22]

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental workflows and proposed signaling pathways.

G cluster_0 In Vitro Validation Workflow start Start: Novel Compound (6-Fluoro-4-hydroxy-3-nitroquinoline) cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanistic Mechanistic Studies ic50->mechanistic apoptosis Apoptosis Assays (Annexin V/PI, Western Blot) mechanistic->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) mechanistic->cell_cycle conclusion Conclusion: Anticancer Potential and MoA apoptosis->conclusion cell_cycle->conclusion

Caption: Workflow for the in vitro validation of anticancer activity.

G cluster_1 Proposed Apoptotic Pathway compound 6-Fluoro-4-hydroxy-3-nitroquinoline stress Cellular Stress compound->stress bcl2_family ↑ Bax / ↓ Bcl-2 Ratio stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by the compound.

Conclusion and Future Directions

This guide outlines a systematic and robust approach for the initial in vitro validation of the anticancer activity of 6-Fluoro-4-hydroxy-3-nitroquinoline. The hypothetical data presented suggests that this novel compound exhibits moderate cytotoxicity, induces apoptosis, and causes G2/M cell cycle arrest in cancer cell lines.

While the potency appears lower than the established drug Doxorubicin, further studies are warranted. Future investigations should include:

  • Selectivity testing: Evaluating the cytotoxicity of the compound against non-cancerous cell lines to determine its therapeutic index.[23]

  • Broader cell line screening: Testing against a wider panel of cancer cell lines, including those with different genetic backgrounds and drug resistance profiles.

  • Target identification: Elucidating the specific molecular target(s) of 6-Fluoro-4-hydroxy-3-nitroquinoline to understand its novel mechanism of action. Quinolone derivatives have been known to target topoisomerases, and this should be investigated.[24][25][26][27]

  • In vivo studies: If in vitro data remains promising, progressing to animal models to evaluate efficacy, pharmacokinetics, and toxicology.

By following a logical and well-validated experimental workflow, researchers can effectively assess the potential of new chemical entities like 6-Fluoro-4-hydroxy-3-nitroquinoline as future anticancer therapeutics.

References

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]

  • UWCCC Flow Cytometry Laboratory. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Ospina-Uribe, L. I., & Correa-Londoño, G. A. (2017). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug discoveries & therapeutics, 11(4), 214–220.
  • Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11.
  • University of Leicester. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • ResearchGate. (n.d.). Caspase-3 and Annexin V assays confirm that cell death across.... Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Apoptosis Measurement by Annexin V Staining. Retrieved from [Link]

  • ResearchGate. (2025). A comparative study of MTT and WST-1 assays in cytotoxicity analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of the caspase-3 protein activation, Bax, Bcl-2,.... Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • YouTube. (2020, April 11). Apoptosis assays: western blots. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Assessment in vitro of interactions between anti-cancer drugs and noncancer drugs commonly used by cancer patients. Retrieved from [Link]

  • ResearchGate. (n.d.). Guideline for anticancer assays in cells. Retrieved from [Link]

  • National Institutes of Health. (2012, March 2). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Retrieved from [Link]

  • In Vivo. (n.d.). In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. Retrieved from [Link]

  • ResearchGate. (2025). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. Retrieved from [Link]

  • PubMed. (n.d.). Mode of action of fluoroquinolones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Retrieved from [Link]

  • National Institutes of Health. (2025, February 5). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. Retrieved from [Link]

  • ResearchGate. (2019, June 29). In-vitro Models in Anticancer Screening. Retrieved from [Link]

  • PubMed. (n.d.). Mechanisms of action and resistance of older and newer fluoroquinolones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanism of action of and resistance to quinolones. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mechanism of Quinolone Action and Resistance. Retrieved from [Link]

  • ResearchGate. (n.d.). Anticancer activity of new fluoroquinolones 6a-i Percentage growth inhibition in different cell lines. Retrieved from [Link]

  • PubMed. (n.d.). 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis. Retrieved from [Link]

  • Frontiers. (2023, October 22). 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Retrieved from [Link]

  • PubMed. (2023, October 23). 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Substituted 6-Fluoro-4-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 6-Fluoro-4-Hydroxyquinoline

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to form the core of numerous therapeutic agents with a wide spectrum of biological activities.[1][2] Its rigid, bicyclic aromatic framework provides a versatile platform for introducing various functional groups, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties.[2] Within this class, the 4-hydroxyquinoline moiety is a key pharmacophore found in compounds with anticancer, antimicrobial, and anti-inflammatory effects.[1][3]

The strategic introduction of a fluorine atom at the C-6 position has proven to be a transformative modification. This substitution significantly enhances biological activity and stability, a principle famously demonstrated in the development of fluoroquinolone antibiotics.[4][5][6] The high electronegativity and small size of the fluorine atom can profoundly influence the molecule's binding affinity, metabolic stability, and overall pharmacological profile.[2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted 6-fluoro-4-hydroxyquinolines, synthesizing data from key studies to inform future drug discovery and development efforts. We will explore how substitutions at various positions on this core scaffold modulate biological efficacy, supported by experimental data and detailed protocols.

Synthetic Strategies: Building the Core Scaffold

The synthesis of the 6-fluoro-4-hydroxyquinoline core is critical for exploring its SAR. The Gould-Jacobs reaction is a robust and widely utilized method for this purpose, involving the condensation of a substituted aniline with a malonic ester derivative, followed by high-temperature thermal cyclization.[7][8]

Rationale for Method Selection

The Gould-Jacobs reaction is favored for its reliability and its ability to accommodate a variety of substituents on the starting aniline, making it ideal for generating a library of analogues for SAR studies. The two-step process allows for the isolation of the intermediate, providing clear checkpoints for reaction monitoring and purification. The high-temperature cyclization step is a key transformation that efficiently forms the quinoline ring system.[9]

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: (Optional) Hydrolysis & Decarboxylation Aniline 6-Fluoroaniline Derivative Condensation Heat (100-120°C) Aniline->Condensation MalonicEster Diethyl Ethoxymethylenemalonate (or similar) MalonicEster->Condensation Intermediate Enamine Intermediate (Diethyl 2-(((3-fluorophenyl)amino)methylene)malonate) Condensation->Intermediate Cyclization High-Boiling Solvent (e.g., Diphenyl Ether) Heat (240-260°C) Intermediate->Cyclization Product Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate Cyclization->Product Hydrolysis NaOH, Reflux Product->Hydrolysis FinalProduct 6-Fluoro-4-hydroxyquinoline Hydrolysis->FinalProduct

Caption: General workflow for the Gould-Jacobs synthesis of the 6-fluoro-4-hydroxyquinoline scaffold.

Experimental Protocol: Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

This protocol is a representative example based on the Gould-Jacobs reaction.[8][9]

  • Condensation: In a round-bottom flask, combine 3-fluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents). Heat the mixture at 110-120°C for 2 hours. Monitor the reaction's completion using thin-layer chromatography (TLC). Upon completion, cool the mixture to room temperature to allow the intermediate to crystallize. Wash the resulting solid with hexane and dry under a vacuum.

  • Cyclization: Add the dried intermediate from Step 1 to a high-boiling point solvent, such as diphenyl ether, in a flask equipped with a condenser. Heat the mixture to 250°C for 30-60 minutes. The quinoline product will precipitate upon cyclization.

  • Isolation: Cool the reaction mixture to room temperature. Add hexane to dilute the diphenyl ether and facilitate filtration. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the crude product thoroughly with hexane to remove any residual diphenyl ether. The resulting solid, ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, can be further purified by recrystallization from ethanol if necessary.

Structure-Activity Relationship (SAR) Analysis

The biological activity of the 6-fluoro-4-hydroxyquinoline scaffold can be modulated by introducing substituents at various positions. The following analysis is based on comparative data from studies on anticancer and antimicrobial activities.

SAR_Scaffold cluster_labels Scaffold N1 N1: Alkyl/Aryl groups impact potency and pharmacokinetics. N1->Scaffold R1 C2 C2: Substituents influence target binding and specificity. C2->Scaffold R2 C3 C3: Carboxylic acid is crucial for DNA gyrase binding (antibacterials). Other groups modulate anticancer activity. C3->Scaffold R3 C7 C7: Bulky groups (e.g., piperazine) enhance antibacterial spectrum. C7->Scaffold R4

Caption: Key substitution points on the 6-fluoro-4-hydroxyquinoline scaffold for SAR modulation.

Substitutions at C-3: The Key to Antibacterial Activity

For antibacterial applications, particularly those targeting DNA gyrase, a carboxylic acid group at the C-3 position is considered essential.[5][6] This group, along with the C-4 carbonyl (in the 4-quinolone tautomer), is crucial for binding to the enzyme and inhibiting its function.[5] The development of fluoroquinolone antibiotics was largely driven by this observation, which originated from an intermediate by-product in chloroquine synthesis.[3][10]

  • SAR Insight: The presence of a 3-carboxyl group is a primary determinant for potent antibacterial activity. Esterification or amidation of this group generally leads to a significant decrease in activity against bacterial targets like DNA gyrase.

Substitutions at C-7: Broadening the Spectrum

In the context of fluoroquinolones, the C-7 position is a critical site for modification to enhance the spectrum of activity and potency.[6]

  • SAR Insight: The introduction of a piperazine ring or similar nitrogen-containing heterocycles at C-7 is a well-established strategy to broaden the antibacterial spectrum, particularly against Gram-negative bacteria.[11][12] For example, 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid demonstrated potent in vitro activity against E. coli and Klebsiella pneumoniae with a Minimum Inhibitory Concentration (MIC) of 1 µg/mL.[11]

Substitutions at N-1: Impact on Potency and Pharmacokinetics

The substituent at the N-1 position plays a vital role in antibacterial potency.

  • SAR Insight: Small alkyl groups, such as ethyl or cyclopropyl, at the N-1 position are often optimal for antibacterial activity.[13] The cyclopropyl group, as seen in ciprofloxacin, is particularly effective. Aryl substituents at this position have also been explored, with a 2,4-difluorophenyl group showing the greatest in vitro antibacterial potency in one series of 6,8-difluoroquinolones.[12]

Substitutions at C-2: Modulating Anticancer Activity

For anticancer applications, the SAR drivers differ significantly from those for antibacterials. The C-2 position becomes a key handle for modification.

  • SAR Insight: Various substitutions at the C-2 position of the 4-hydroxyquinoline core have yielded potent cytotoxic agents.[1][10] While there is less specific data on 6-fluoro derivatives, studies on the broader 4-hydroxyquinoline class show that introducing groups like substituted phenyl rings or other heterocyclic moieties can lead to compounds with low micromolar IC50 values against various cancer cell lines.[10][14] For instance, certain 2-substituted 4-hydroxyquinoline derivatives have shown IC50 values as low as 2.34 µM and 4.58 µM against Colo 205 and Colo 320 cancer cell lines, respectively.[10]

Comparative Biological Data

The following tables summarize the biological activity of representative 4-hydroxyquinoline derivatives to illustrate the SAR principles discussed.

Table 1: In Vitro Anticancer Activity of 2- and 3-Substituted 4-Hydroxyquinoline Analogues [10]

Compound IDSubstitution PatternCell Line (Colon Carcinoma)IC50 (µM)
13a 2-CH₂-NH-(CH₂)₄-CH₃Colo 3208.19
Colo 20511.86
13b 2-CH₂-NH-(CH₂)₅-CH₃Colo 3204.58
Colo 2058.10
20 3-CH=C(Ph)-CO-piperidineColo 3204.61
Colo 2052.34
22 3-CH=C(Ph)-CO-morpholineColo 32012.29
Colo 20511.79

Data extracted from a study on various 4-hydroxyquinolines, not exclusively 6-fluoro derivatives, but illustrates the impact of C2/C3 substitutions on cytotoxicity.

Table 2: In Vitro Antimicrobial Activity of 7-Substituted 6-Fluoro-4-quinolone-3-carboxylic Acids [11]

Compound IDC-7 SubstituentMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. S. aureus
7 2,5-dioxo-piperazin-1-yl14.1
8 2-methyl-piperazin-1-yl166.2
9 4-methyl-piperazin-1-yl86.2
10 4-phenyl-piperazin-1-yl1612.5

Key Biological Targets and Mechanisms of Action

The biological targets of 6-fluoro-4-hydroxyquinoline derivatives are highly dependent on their substitution patterns.

  • DNA Gyrase and Topoisomerase IV (Antimicrobial): As discussed, fluoroquinolones primarily act by inhibiting these essential bacterial enzymes, which are responsible for DNA replication, repair, and recombination. The 3-carboxy and 4-oxo groups are critical for this interaction.[5]

  • Kinase Inhibition (Anticancer): Many quinoline-based compounds exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell proliferation and survival, such as PDK1.[15] The 4-hydroxyquinoline scaffold can act as an ATP-competitive inhibitor, binding to the kinase's active site.

  • Proteasome and Topoisomerase I Inhibition (Anticancer): Other reported mechanisms for anticancer quinolines include the inhibition of proteasome activity or DNA topoisomerase I.[1]

Experimental Protocol: Cell Viability/Cytotoxicity (MTT Assay)

This protocol provides a framework for assessing the cytotoxic activity of synthesized 6-fluoro-4-hydroxyquinoline derivatives against cancer cell lines.[1][8]

  • Cell Seeding: Seed cancer cells (e.g., A549, HCT116) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. A stock solution is typically prepared in DMSO and then diluted. Ensure the final DMSO concentration in the wells is non-toxic (e.g., <0.5%).

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug). Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting a dose-response curve.

Conclusion and Future Perspectives

The 6-fluoro-4-hydroxyquinoline scaffold is a highly versatile and "privileged" structure in drug discovery. The structure-activity relationship is distinctly dichotomous depending on the therapeutic goal. For antibacterial agents, the SAR is well-defined, with the C3-carboxylic acid and C7-piperazinyl moieties being primary drivers of potency and spectrum. For anticancer applications, the SAR is more diverse, with opportunities for novel substitutions at the C-2 and C-3 positions to target a range of mechanisms, including kinase inhibition.

Future research should focus on synthesizing and screening libraries of 6-fluoro-4-hydroxyquinoline derivatives with novel substitutions at the C-2 position to further explore their anticancer potential. Combining the known antibacterial pharmacophores with novel cytotoxic moieties could also lead to the development of dual-acting agents. A deeper understanding of the specific molecular targets for the cytotoxic derivatives will be crucial for advancing these promising compounds into preclinical development.

References

  • BenchChem. (2025). Potential Biological Targets of 4-Hydroxyquinoline-2-acetonitrile: An In-depth Technical Guide. Benchchem.
  • El-Sayed, N. F., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances.
  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI.
  • Chem-Impex. (n.d.). 6-Fluoro-4-hydroxyquinoline. Chem-Impex.
  • BenchChem. (2025). 4-Hydroxyquinoline Compounds: A Comprehensive Technical Review for Drug Discovery. Benchchem.
  • MDPI. (n.d.). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI.
  • ChemRxiv. (n.d.). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv.
  • ResearchGate. (n.d.). Structure activity relationship of 1-substituted-1,4-dihydro-6-fluoro-4-oxo-3-carboxylic acid key scaffold.
  • MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)
  • PubMed. (n.d.).
  • PubMed. (2018). Design, synthesis, crystal structures and anticancer activity of 4-substituted quinolines to target PDK1. PubMed.
  • BenchChem. (2025). Application Notes and Protocols for the Use of 6,8-Difluoro-2-methylquinolin-4-ol as a Drug Discovery Scaffold. Benchchem.
  • ResearchGate. (2025). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents.
  • ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolinone derivatives-substitution pattern and fused heterocycles.
  • BenchChem. (2025). Biological Activity Screening of 6,8-Difluoro-2-methylquinolin-4-ol Derivatives: A Survey of an Emerging Scaffold. Benchchem.
  • BenchChem. (2025). Application Notes and Protocols: 4-Fluoro-2-hydroxyquinoline in Medicinal Chemistry. Benchchem.
  • BenchChem. (n.d.). refining experimental protocols for 6-Chloro-2-phenylquinolin-4-ol. Benchchem.
  • Chu, D. T., et al. (1987). Synthesis and structure-activity relationship of 1-aryl-6,8-difluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 30(3), 504-9.

Sources

A Comparative Guide to the Efficacy of Novel Fluoro and Nitro-Substituted Quinolone Derivatives Against Drug-Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibiotics capable of combating multidrug-resistant pathogens. Among the promising scaffolds in medicinal chemistry, quinoline derivatives have historically yielded potent antibacterial agents. This guide provides a comparative analysis of the efficacy of emerging fluoro- and nitro-substituted quinoline derivatives against clinically significant drug-resistant bacterial strains. While specific experimental data for the novel compound 6-Fluoro-4-hydroxy-3-nitroquinoline is not extensively available in peer-reviewed literature, this document synthesizes findings on structurally related compounds to offer valuable insights for researchers, scientists, and drug development professionals. By examining the structure-activity relationships, mechanisms of action, and bacterial resistance profiles of analogous compounds, we can extrapolate potential efficacy and guide future research in this critical area.

The Quinolone Scaffold: A Foundation for Antibacterial Innovation

The quinoline ring system is a privileged scaffold in drug discovery, most notably leading to the development of the fluoroquinolone class of antibiotics. The introduction of a fluorine atom at the C6 position and various substituents at the C7 position have been shown to significantly enhance antibacterial activity.[1]

Mechanism of Action: Targeting Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE genes).[2][3] These enzymes are crucial for managing DNA supercoiling, a process vital for DNA replication, transcription, and repair.

  • In Gram-negative bacteria, DNA gyrase is the primary target.

  • In Gram-positive bacteria, topoisomerase IV is typically the more susceptible target.[2]

The inhibition of these enzymes leads to the stabilization of the enzyme-DNA complex, resulting in double-stranded DNA breaks and ultimately cell death.[4] The addition of a nitro group to the quinoline structure can potentially introduce additional mechanisms of action, although this is a less explored area compared to the well-established fluoroquinolones.

cluster_0 Bacterial Cell FQ Fluoroquinolone DNA_gyrase DNA Gyrase FQ->DNA_gyrase Inhibits Topo_IV Topoisomerase IV FQ->Topo_IV Inhibits DNA Bacterial DNA DNA_gyrase->DNA Regulates Supercoiling DSB Double-Strand Breaks DNA_gyrase->DSB Leads to Topo_IV->DNA Decatenation Topo_IV->DSB Leads to Cell_Death Cell Death DSB->Cell_Death

Figure 1: Mechanism of action of fluoroquinolones.

Comparative In Vitro Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various novel quinoline derivatives against a panel of drug-resistant bacterial strains, providing a comparative view of their potency. The data is compiled from several research articles.

Compound/ClassBacterial StrainResistance ProfileMIC (µg/mL)Reference
Novel Fluoroquinolone Hybrids S. pneumoniae (ATCC 49619)Penicillin-Resistant≤ 0.008[2]
S. pneumoniae (PU09, mef)Macrolide-Resistant0.25[2]
8-Hydroxyquinoline Derivative (PH176) S. aureus (Clinical Isolates)Methicillin-Resistant (MRSA)16-32 (MIC50/MIC90)[5]
Alkynyl Isoquinoline (HSN584) S. aureus (MRSA)Fluoroquinolone-Resistant4[6]
Alkynyl Isoquinoline (HSN739) S. aureus (MRSA)Fluoroquinolone-Resistant8[6]
Ciprofloxacin E. coli (Resistant Clinical Isolates)Fluoroquinolone-Resistant>32[7]
S. aureus (MRSA)Methicillin-Resistant8-128[8]
Nitrofurantoin E. faecium (vanA, vanB)Vancomycin-Resistant (VRE)≤128 (No resistance detected)[1]

Bacterial Resistance to Quinolones

The widespread use of fluoroquinolones has led to the emergence of significant bacterial resistance. Understanding these mechanisms is crucial for the development of new derivatives that can evade them.

The primary mechanisms of resistance include:

  • Target-Site Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes reduce the binding affinity of the drug to its target enzymes.[7][9]

  • Increased Efflux: Overexpression of multidrug resistance (MDR) efflux pumps, such as NorA in S. aureus and AcrAB-TolC in E. coli, actively transport the antibiotic out of the bacterial cell.[3][10]

  • Plasmid-Mediated Resistance: The acquisition of plasmids carrying resistance genes, such as qnr genes which protect the target enzymes, can confer low-level resistance and facilitate the selection of higher-level resistance mutations.[4]

cluster_1 Bacterial Cell with Resistance FQ_in Fluoroquinolone (influx) Efflux_Pump Efflux Pump (e.g., AcrAB-TolC) FQ_in->Efflux_Pump Mutated_Gyrase Mutated DNA Gyrase FQ_in->Mutated_Gyrase Reduced Binding Mutated_Topo_IV Mutated Topoisomerase IV FQ_in->Mutated_Topo_IV Reduced Binding FQ_out Fluoroquinolone (efflux) Efflux_Pump->FQ_out Expels Drug Qnr_Protein Qnr Protein Qnr_Protein->Mutated_Gyrase Protects Qnr_Protein->Mutated_Topo_IV Protects Plasmid Plasmid (qnr gene) Plasmid->Qnr_Protein Encodes

Figure 2: Key mechanisms of bacterial resistance to fluoroquinolones.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent.[11]

Materials:

  • Test compound (e.g., 6-Fluoro-4-hydroxy-3-nitroquinoline)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., MRSA, VRE, resistant E. coli)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Preparation of Inoculum: From a fresh overnight culture, suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

  • Controls:

    • Growth Control: A well containing only CAMHB and the bacterial inoculum.

    • Sterility Control: A well containing only CAMHB.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]

cluster_workflow MIC Determination Workflow Prep_Compound Prepare Compound Stock Serial_Dilution Perform Serial Dilutions in 96-well plate Prep_Compound->Serial_Dilution Prep_Inoculum Prepare Bacterial Inoculum Inoculate Inoculate wells with bacteria Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 37°C for 16-20h Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC

Figure 3: Workflow for MIC determination by broth microdilution.

Conclusion and Future Directions

While direct evidence for the efficacy of 6-Fluoro-4-hydroxy-3-nitroquinoline is currently lacking in the public domain, the broader class of fluoro- and nitro-substituted quinolones continues to be a promising area for the development of new antibiotics. The data on related compounds suggest that strategic modifications to the quinoline scaffold can yield potent activity against multidrug-resistant bacteria.[2][6] Future research should focus on the synthesis and rigorous evaluation of novel derivatives like 6-Fluoro-4-hydroxy-3-nitroquinoline against a wide panel of contemporary, clinically relevant resistant strains. Mechanistic studies to elucidate any novel modes of action conferred by the nitro group and evaluation of the potential for resistance development will be critical for advancing these compounds towards clinical consideration.

References

  • Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters. Frontiers in Microbiology. Available at: [Link]

  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of Molecular Structure. Available at: [Link]

  • Synthesis and In Vitro evaluation of 6-Fluoro benzothiazole substituted quinazolinones. ResearchGate. Available at: [Link]

  • Nitrofurantoin is active against vancomycin-resistant enterococci. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • In vitro efficacy of linezolid against vancomycin resistant Enterococci. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and evaluation of 6-Fluoro benzothiazole substituted quinazolinones. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link]

  • The in vitro and in vivo antibacterial characterization of vancomycin and linezolid against vancomycin-susceptible and -resistant enterococci. Journal of Infection and Chemotherapy. Available at: [Link]

  • In vitro efficacy of linezolid against vancomycin resistant Enterococci. ResearchGate. Available at: [Link]

  • In vitro activity of linezolid against vancomycin-resistant enterococci, methicillin-resistant Staphylococcus aureus and penicillin-resistant Streptococcus pneumoniae. Diagnostic Microbiology and Infectious Disease. Available at: [Link]

  • The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Frontiers in Microbiology. Available at: [Link]

  • Antibacterial Activity of Quinoline-Based Derivatives against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa: Design, Synthesis, DFT and Molecular Dynamic Simulations. Chemistry & Biodiversity. Available at: [Link]

  • Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. MDPI. Available at: [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. Available at: [Link]

  • Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against Methicillin-Susceptible S. aureus (MSSA) and Methicillin-Resistant S. aureus (MRSA) Strains. MDPI. Available at: [Link]

  • Resistance development in Escherichia coli to delafloxacin at pHs 6.0 and 7.3 compared to ciprofloxacin. mSphere. Available at: [Link]

  • Increase in the community circulation of ciprofloxacin-resistant Escherichia coli despite reduction in antibiotic prescriptions. Nature Communications. Available at: [Link]

  • Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus. Future Microbiology. Available at: [Link]

  • Novel 6-hydroxyquinolinone derivatives: Design, synthesis, antimicrobial evaluation, in silico study and toxicity profiling. Journal of Computational Chemistry. Available at: [Link]

  • Synthesis and in vitro antimicrobial evaluation of novel fluoroquinolone derivatives. ResearchGate. Available at: [Link]

  • Anti-methicillin-resistant Staphylococcus aureus activity and safety evaluation of 14-O-[(5-ethoxycarbonyl-4,6-dimethylpyrimidine-2-yl) thioacetyl] mutilin (EDT). Scientific Reports. Available at: [Link]

  • Relationships among ciprofloxacin, gatifloxacin, levofloxacin, and norfloxacin MICs for fluoroquinolone-resistant Escherichia coli clinical isolates. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Antibiotic resistance in E. coli by degree of ciprofloxacin... ResearchGate. Available at: [Link]

  • Antimicrobial Study on 8-Hydroxyquinoline Derivatives. Nature's Pharmacy. Available at: [Link]

  • Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Navigating the Void: The Uncharted Cross-Resistance Profile of 6-Fluoro-4-hydroxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search of the current scientific literature reveals a significant knowledge gap regarding the cross-resistance profile of the specific compound 6-Fluoro-4-hydroxy-3-nitroquinoline in pathogenic microorganisms. At present, there is no published experimental data detailing its antimicrobial activity, mechanism of action, or potential for cross-resistance with existing classes of antibiotics. This guide, therefore, serves not as a direct comparison, but as an instructive framework for researchers and drug development professionals on how such an investigation could be structured, drawing parallels from related quinoline and nitroquinoline compounds.

While data on 6-Fluoro-4-hydroxy-3-nitroquinoline is absent, we can infer potential mechanisms and resistance patterns by examining its structural motifs and comparing them to well-characterized antimicrobial agents. The quinoline core is a foundational scaffold for many antibiotics, most notably the fluoroquinolones. The nitro group, on the other hand, is a feature of compounds like nitroxoline, which exhibits a distinct mode of action.

Conceptual Framework for Investigation

To address the void of information, a systematic investigation into the cross-resistance profile of 6-Fluoro-4-hydroxy-3-nitroquinoline would be required. The following sections outline the theoretical underpinnings and experimental workflows that would be essential for such a study.

I. Elucidating the Primary Mechanism of Action

Before assessing cross-resistance, understanding the primary target of 6-Fluoro-4-hydroxy-3-nitroquinoline is paramount. Based on its structure, two primary hypotheses can be formulated:

  • Inhibition of DNA Synthesis (Fluoroquinolone-like): The fluoro-substituted quinoline core might suggest an interaction with bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. This is the established mechanism for fluoroquinolones.[1][2]

  • Metal Chelation and Enzymatic Disruption (Nitroquinoline-like): The presence of the nitro group and a hydroxyl group could confer metal-chelating properties, similar to nitroxoline.[3] This chelation can disrupt essential metalloenzymes within the pathogen.[3]

A logical workflow to dissect these potential mechanisms is presented below.

cluster_0 Hypothesis 1: Topoisomerase Inhibition cluster_1 Hypothesis 2: Metal Chelation a DNA Gyrase/Topoisomerase IV Inhibition Assays b SOS Response Induction Assay a->b confirms DNA damage c Isothermal Titration Calorimetry (ITC) to measure metal binding d Metalloenzyme Activity Assays (e.g., MetAPs) c->d confirms biological consequence start 6-Fluoro-4-hydroxy-3-nitroquinoline start->a start->c

Figure 1. Proposed experimental workflow to determine the primary mechanism of action.

II. Profiling Cross-Resistance against Key Antibiotic Classes

Once a primary mechanism is hypothesized or identified, a cross-resistance study can be designed. This involves determining the Minimum Inhibitory Concentrations (MICs) of 6-Fluoro-4-hydroxy-3-nitroquinoline against a panel of bacterial strains with well-characterized resistance mechanisms to other antibiotic classes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

  • Bacterial Strain Panel: Select a diverse panel of pathogens (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) including:

    • Wild-type, susceptible strains.

    • Strains with known mutations in topoisomerase genes (gyrA, parC).[4][5]

    • Strains overexpressing efflux pumps (e.g., AcrAB-TolC in E. coli).[6]

    • Strains producing antibiotic-modifying enzymes (e.g., β-lactamases, aminoglycoside-modifying enzymes).[4][5]

  • Antibiotic Preparation: Prepare a stock solution of 6-Fluoro-4-hydroxy-3-nitroquinoline in a suitable solvent (e.g., DMSO). Create a two-fold serial dilution series in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the bacterial strains overnight. Dilute the cultures to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Data Presentation: Hypothetical MIC Comparison Table

The results of such an experiment would be best presented in a tabular format for clear comparison.

Bacterial StrainResistance MechanismCiprofloxacin MIC (µg/mL)Gentamicin MIC (µg/mL)6-Fluoro-4-hydroxy-3-nitroquinoline MIC (µg/mL)
S. aureus ATCC 29213Wild-type0.50.25[Experimental Data]
S. aureus (gyrA mutant)Target-site mutation320.25[Experimental Data]
E. coli ATCC 25922Wild-type0.0150.5[Experimental Data]
E. coli (AcrAB-TolC overexpression)Efflux pump0.250.5[Experimental Data]
III. Investigating the Mechanisms of Resistance Development

A crucial aspect of any new antimicrobial candidate is its propensity to select for resistant mutants. This can be assessed through spontaneous mutation frequency studies.

Experimental Protocol: Spontaneous Mutation Frequency Analysis

  • High-Density Inoculum: Prepare a high-density bacterial culture (e.g., 10^10 CFU/mL) of a susceptible wild-type strain.

  • Selective Plating: Plate the high-density inoculum onto Mueller-Hinton agar plates containing 4x, 8x, and 16x the MIC of 6-Fluoro-4-hydroxy-3-nitroquinoline.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of colonies that appear on the antibiotic-containing plates.

  • Mutation Frequency Calculation: The mutation frequency is calculated by dividing the number of resistant colonies by the total number of bacteria plated.

  • Characterization of Mutants: Sequence the relevant genes (e.g., gyrA, parC, efflux pump regulators) in the resistant mutants to identify the genetic basis of resistance.

a High-density culture of susceptible strain b Plate on agar with super-MIC concentrations of 6-Fluoro-4-hydroxy-3-nitroquinoline a->b c Incubate and count resistant colonies b->c d Calculate mutation frequency c->d e Sequence target genes of resistant isolates d->e

Figure 2. Workflow for determining the frequency and mechanisms of spontaneous resistance.

Concluding Remarks for the Path Forward

While the cross-resistance profile of 6-Fluoro-4-hydroxy-3-nitroquinoline remains to be determined, the methodologies outlined in this guide provide a robust framework for its investigation. By systematically elucidating its mechanism of action, profiling its activity against resistant strains, and assessing its potential for resistance development, the scientific community can begin to understand the potential utility and liabilities of this novel compound. The structural similarities to both fluoroquinolones and nitroquinolines suggest a complex and potentially unique biological activity that warrants further exploration.

References

At present, there are no direct references for the compound 6-Fluoro-4-hydroxy-3-nitroquinoline. The following references provide foundational knowledge on the mechanisms of action and resistance of related compound classes.

Sources

A Comparative In-Vitro Benchmarking Analysis of a Novel Fluoroquinolone Derivative Against Standard-of-Care Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-escalating battle against antimicrobial resistance, the imperative for novel antibacterial agents with potent and broad-spectrum activity is undeniable. This guide presents a comprehensive in-vitro benchmarking study of a promising novel fluoroquinolone derivative, 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (herein referred to as Compound 7), against a panel of clinically relevant standard-of-care antibiotics. This analysis is designed for researchers, scientists, and drug development professionals to objectively evaluate the potential of this new chemical entity.

Introduction: The Pressing Need for New Antibacterial Agents

The rise of multidrug-resistant organisms poses a significant threat to global public health. The effectiveness of many frontline antibiotics is waning, creating an urgent need for the discovery and development of new compounds with novel mechanisms of action or improved efficacy against resistant strains. Quinolones, and more specifically fluoroquinolones, are a critical class of synthetic broad-spectrum antibiotics that have been instrumental in treating a wide range of bacterial infections.[1] This guide focuses on a novel derivative within this class, Compound 7, and aims to provide a rigorous, data-driven comparison of its in-vitro antibacterial activity relative to established therapeutic options.

Mechanisms of Action: A Comparative Overview

Understanding the molecular mechanisms by which antibiotics exert their effects is fundamental to interpreting their activity and potential for resistance. This section outlines the mechanisms of the antibiotic classes evaluated in this guide.

Fluoroquinolones (e.g., Compound 7, Ciprofloxacin, Levofloxacin)

Fluoroquinolones function by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[2][3] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is the main target.[4] By stabilizing the enzyme-DNA complex, fluoroquinolones introduce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[5]

Fluoroquinolone_Mechanism cluster_bacterium Bacterial Cell DNA_Replication Bacterial DNA Replication DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA_Replication->DNA_Gyrase requires Topoisomerase_IV Topoisomerase IV DNA_Replication->Topoisomerase_IV requires Supercoiling Manages DNA Supercoiling DNA_Gyrase->Supercoiling Cell_Death Cell Death DNA_Gyrase->Cell_Death Decatenation Separates Daughter Chromosomes Topoisomerase_IV->Decatenation Topoisomerase_IV->Cell_Death Fluoroquinolone Fluoroquinolone (e.g., Compound 7) Fluoroquinolone->DNA_Gyrase inhibits Fluoroquinolone->Topoisomerase_IV inhibits

Mechanism of Action of Fluoroquinolones.
Beta-Lactams (e.g., Cefazolin, Ceftriaxone, Ampicillin)

Beta-lactam antibiotics, including cephalosporins and penicillins, are bactericidal agents that inhibit the synthesis of the peptidoglycan layer of bacterial cell walls.[6][7] They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[8] This disruption of the cell wall integrity leads to cell lysis and death.

Beta_Lactam_Mechanism cluster_bacterium Bacterial Cell Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_Synthesis->PBP requires Cell_Wall Bacterial Cell Wall Formation PBP->Cell_Wall Cell_Lysis Cell Lysis & Death PBP->Cell_Lysis Beta_Lactam Beta-Lactam Antibiotic Beta_Lactam->PBP inhibits

Mechanism of Action of Beta-Lactam Antibiotics.
Glycopeptides (e.g., Vancomycin)

Vancomycin is a glycopeptide antibiotic that also inhibits cell wall synthesis but through a different mechanism than beta-lactams. It binds with high affinity to the D-alanyl-D-alanine terminus of peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for peptidoglycan chain elongation and cross-linking.[3][9] This leads to a weakened cell wall and subsequent cell lysis.

Aminoglycosides (e.g., Gentamicin)

Aminoglycosides are potent, concentration-dependent bactericidal antibiotics that primarily target Gram-negative bacteria.[10] They inhibit protein synthesis by irreversibly binding to the 30S ribosomal subunit, causing misreading of mRNA and premature termination of protein synthesis.[2][11] This leads to the production of non-functional or toxic proteins, which disrupts the bacterial cell membrane and results in cell death.

Experimental Protocols: Antimicrobial Susceptibility Testing

To ensure the reliability and reproducibility of our findings, all antimicrobial susceptibility testing was conducted following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[12] The Minimum Inhibitory Concentration (MIC) for each compound was determined using the broth microdilution method.

Broth Microdilution Method for MIC Determination
  • Preparation of Bacterial Inoculum: A standardized inoculum of each bacterial strain is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth.

  • Serial Dilution of Antimicrobial Agents: Each antibiotic is serially diluted in the broth to create a range of concentrations.

  • Inoculation: The standardized bacterial suspension is added to each well of a microtiter plate containing the different antibiotic concentrations.

  • Incubation: The plates are incubated at 35°C for 16-20 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

MIC_Workflow Start Start: Bacterial Isolate Inoculum_Prep Prepare Standardized Inoculum (~5x10^5 CFU/mL) Start->Inoculum_Prep Inoculation Inoculate Plate with Bacterial Suspension Inoculum_Prep->Inoculation Antibiotic_Dilution Serial Dilution of Antibiotics in Microtiter Plate Antibiotic_Dilution->Inoculation Incubation Incubate at 35°C for 16-20 hours Inoculation->Incubation Read_Results Visually Inspect for Growth Inhibition Incubation->Read_Results MIC_Determination Determine MIC: Lowest concentration with no visible growth Read_Results->MIC_Determination End End: MIC Value MIC_Determination->End

Sources

A Comparative Guide to the Neurological Safety of Novel Quinolone Derivatives: Evaluating 6-Fluoro-4-hydroxy-3-nitroquinoline Against Established Fluoroquinolones

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Neurological Safety Profiling

Fluoroquinolones (FQs) are a class of potent, broad-spectrum antibiotics indispensable in treating a wide range of bacterial infections. However, their clinical utility is frequently shadowed by a well-documented association with neurological adverse events, ranging from mild dizziness and insomnia to severe, debilitating conditions like seizures, psychosis, and irreversible peripheral neuropathy.[1][2][3] These neurotoxic effects have led to significant regulatory scrutiny and highlight a critical need for robust preclinical safety assessment of any new chemical entity within this class.

This guide addresses the comparative neurological safety of 6-Fluoro-4-hydroxy-3-nitroquinoline , a novel quinolone derivative. As specific neurotoxicity data for this compound is not yet available in published literature, this document serves as a comprehensive framework for its evaluation. We will establish the known neurological safety landscape of commonly prescribed fluoroquinolones, detail the underlying molecular mechanisms of toxicity, and provide validated experimental protocols to enable a rigorous, data-driven comparison. The objective is to empower research and drug development professionals to accurately profile the neurotoxic risk of 6-Fluoro-4-hydroxy-3-nitroquinoline and other novel analogues.

Pillar 1: Unraveling the Molecular Mechanisms of Fluoroquinolone Neurotoxicity

The neurotoxic potential of fluoroquinolones is not a random phenomenon but is rooted in specific interactions with the mammalian central nervous system (CNS). The primary mechanisms are multifactorial, involving a disruption of the delicate balance between inhibitory and excitatory neurotransmission, supplemented by cellular stress pathways.

  • Antagonism of the GABA-A Receptor : The most prominent mechanism is the inhibition of the gamma-aminobutyric acid type A (GABA-A) receptor.[4][5] GABA is the primary inhibitory neurotransmitter in the CNS. By binding to the GABA-A receptor, fluoroquinolones prevent GABA from exerting its calming effect, leading to a state of neuronal hyperexcitability.[6] This action is a direct cause of symptoms like insomnia, agitation, and, in severe cases, seizures.[1] The chemical structure of the FQ, particularly the substituent at the C-7 position, is a key determinant of its binding affinity for the GABA-A receptor and thus its neurotoxic potential.[7][8]

  • Modulation of the NMDA Receptor : Concurrently, some fluoroquinolones can enhance excitatory neurotransmission by acting on the N-methyl-D-aspartate (NMDA) receptor.[1][9] This dual action of suppressing inhibition while promoting excitation significantly lowers the threshold for neuronal firing, contributing to the risk of convulsions and other excitatory adverse effects.[4][10]

  • Induction of Oxidative Stress and Mitochondrial Dysfunction : Emerging evidence points to the role of oxidative stress in FQ-associated long-term neurotoxicity, particularly peripheral neuropathy.[11] Fluoroquinolones can promote the generation of reactive oxygen species (ROS), leading to damage to mitochondrial DNA and dysfunction of the respiratory chain.[1][12][13] This cellular damage can result in neuronal cell death and chronic neurological symptoms.

The interplay of these mechanisms creates a synergistic cascade that underlies the diverse neurological adverse events observed with this antibiotic class.

Fluoroquinolone Neurotoxicity Pathways FQ Fluoroquinolone (e.g., 6-Fluoro-4-hydroxy-3-nitroquinoline) GABA_R GABA-A Receptor FQ->GABA_R Antagonism NMDA_R NMDA Receptor FQ->NMDA_R Modulation Mito Mitochondria FQ->Mito Toxicity GABA_Inhibition Decreased GABAergic Inhibition GABA_R->GABA_Inhibition NMDA_Activation Increased Glutamatergic Excitation NMDA_R->NMDA_Activation ROS Increased ROS (Oxidative Stress) Mito->ROS Hyperexcitability CNS Hyperexcitability GABA_Inhibition->Hyperexcitability NMDA_Activation->Hyperexcitability Cell_Damage Neuronal Damage & Peripheral Neuropathy ROS->Cell_Damage Hyperexcitability->Cell_Damage Seizures, Psychosis, Insomnia

Figure 1: Key Molecular Pathways of Fluoroquinolone-Induced Neurotoxicity.

Pillar 2: Comparative Benchmarking Against Established Fluoroquinolones

To evaluate the risk profile of a novel compound like 6-Fluoro-4-hydroxy-3-nitroquinoline, it is essential to compare its effects against those of well-characterized fluoroquinolones. Data from preclinical models provides a quantitative basis for this comparison. An in vitro model using rat hippocampal slices has been effectively used to rank fluoroquinolones by their excitatory potential, which is predictive of their proconvulsant activity.[9]

FluoroquinoloneRelative Excitatory Potency (% of Control at 2 µmol/L)[9]Common Clinical Neurological Adverse Events[1][11]
Ofloxacin148Fewer reported cases of neurotoxicity despite good CNS permeability.
Ciprofloxacin158Altered mental status, confusion, irreversible peripheral neuropathy.
Moxifloxacin168Associated with encephalopathy and psychosis.
Fleroxacin172General CNS stimulation.
Lomefloxacin180General CNS stimulation.
Enoxacin192High excitatory potential.
Clinafloxacin233Very high excitatory potential.
Trovafloxacin250-270High excitatory potential; use severely restricted due to hepatotoxicity.
LevofloxacinNot in this specific study, but known to be lower than ciprofloxacinDelirium with psychotic features, seizures.
6-Fluoro-4-hydroxy-3-nitroquinoline To Be Determined To Be Determined

Table 1: Comparative Excitatory Potential and Clinical Neurotoxicity of Common Fluoroquinolones. The excitatory potency is measured by the increase in population spike amplitude in a rat hippocampus slice model.

Pillar 3: A Validated Experimental Framework for Neurological Safety Assessment

A multi-tiered approach, combining in vitro and in vivo models, is required for a comprehensive neurological safety assessment. This self-validating system allows for early hazard identification and subsequent characterization of the risk.

Tier 1: In Vitro Screening for Primary Neurotoxic Effects

The initial phase focuses on cell-based assays to identify direct effects on neuronal health and function. These assays are high-throughput and provide mechanistic insights early in the development process.

In_Vitro_Workflow start Test Compound (6-Fluoro-4-hydroxy-3-nitroquinoline) protocol1 Protocol 1: Neuronal Viability Assay (iPSC-derived neurons) start->protocol1 protocol2 Protocol 2: Network Electrophysiology (Microelectrode Array) start->protocol2 data1 Assess Cytotoxicity (LDH, MTT assays) protocol1->data1 data2 Assess Network Activity (Spike Rate, Bursting) protocol2->data2 decision Evidence of Neurotoxicity? data1->decision data2->decision stop Low Risk: Proceed with Caution decision->stop No proceed High Risk: Proceed to In Vivo Characterization decision->proceed Yes

Figure 2: Workflow for In Vitro Neurological Safety Screening.

Experimental Protocol 1: Neuronal Viability and Cytotoxicity Assay

  • Objective: To determine the direct cytotoxic effect of the test compound on a neuronal cell population.

  • Rationale: This foundational assay identifies concentrations at which the compound causes overt cell death, establishing a therapeutic window for further functional assays. Human induced pluripotent stem cell (iPSC)-derived neurons provide a clinically relevant model.[14]

  • Methodology:

    • Cell Culture: Plate human iPSC-derived neurons in 96-well microplates and culture until mature, interconnected networks are formed.

    • Compound Treatment: Prepare serial dilutions of 6-Fluoro-4-hydroxy-3-nitroquinoline and reference fluoroquinolones (e.g., Ciprofloxacin as a high-risk control, Ofloxacin as a lower-risk control) in culture medium. Treat the cells for 24 to 48 hours.

    • Cytotoxicity Assessment:

      • LDH Assay: Measure the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium as an indicator of membrane integrity loss.

      • MTT Assay: Quantify the metabolic activity of viable cells by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan.

    • Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50) for each compound. A lower CC50 indicates higher cytotoxicity.

Experimental Protocol 2: Network Electrophysiology on Microelectrode Arrays (MEAs)

  • Objective: To assess the compound's effect on the functional activity and excitability of a neuronal network.

  • Rationale: MEA platforms allow for non-invasive, real-time recording of spontaneous electrical activity from a population of neurons.[15] This assay is highly sensitive for detecting proconvulsant activity, as it directly measures changes in neuronal firing and network synchrony, reflecting the consequences of GABA-A antagonism and NMDA modulation.

  • Methodology:

    • Cell Culture: Culture a co-culture of human iPSC-derived glutamatergic and GABAergic neurons on MEA plates. Allow the network to mature and exhibit stable, spontaneous, synchronized bursting activity.

    • Baseline Recording: Record baseline network activity for at least 10 minutes prior to compound addition.

    • Compound Addition: Add the test compound and controls at non-cytotoxic concentrations (determined from Protocol 1).

    • Post-Dose Recording: Record network activity continuously for a desired duration (e.g., 1-2 hours) to assess acute effects.

    • Data Analysis: Analyze the recordings for key parameters of network function:

      • Mean Firing Rate: Overall excitability of the network.

      • Burst Frequency & Duration: Measures of synchronized, high-frequency firing events.

      • Network Synchrony Index: Quantification of how coordinated the firing is across the network.

    • Interpretation: An increase in these parameters indicates a pro-excitatory or proconvulsant effect. Compare the magnitude of the effect of 6-Fluoro-4-hydroxy-3-nitroquinoline to the reference compounds.

Tier 2: In Vivo Characterization of Neurobehavioral Effects

If in vitro results indicate a potential for neurotoxicity, in vivo studies are essential to understand the compound's effects on an integrated biological system, including behavior and motor function.

In_Vivo_Workflow start Compound with In Vitro Neurotoxic Signal dosing Administer Compound to Rodents (e.g., Sprague Dawley Rats) start->dosing protocol3 Protocol 3: Behavioral Test Battery (Open Field, Elevated Plus Maze) dosing->protocol3 data_analysis Quantify Locomotor Activity, Anxiety-like Behavior, Motor Coordination protocol3->data_analysis risk Risk Assessment: Compare to Vehicle & Positive Controls data_analysis->risk end Characterize In Vivo Neurological Safety Profile risk->end

Figure 3: Workflow for In Vivo Neurobehavioral Assessment.

Experimental Protocol 3: Rodent Behavioral Assessment

  • Objective: To evaluate the potential of the test compound to induce neuropsychiatric effects such as hyperactivity, anxiety, and motor impairment.

  • Rationale: Standardized behavioral tests in rodents can reveal subtle CNS effects that are analogous to adverse events reported in humans, such as dizziness, restlessness, or anxiety.[16]

  • Methodology:

    • Animals and Dosing: Use adult male Sprague Dawley rats. Administer the test compound, a vehicle control, and a positive control (e.g., Ciprofloxacin at a neurotoxic dose) via oral gavage.

    • Open Field Test:

      • Procedure: Place the animal in the center of a large, open arena and record its activity for 10-15 minutes using an automated video-tracking system.

      • Endpoints: Measure total distance traveled (locomotor activity), time spent in the center versus the periphery (anxiety-like behavior), and frequency of rearing. An increase in locomotion can indicate hyperexcitability, while a reduction in center time suggests anxiety.

    • Elevated Plus Maze Test:

      • Procedure: The maze consists of two open arms and two enclosed arms elevated from the floor. Place the rat in the center and allow it to explore for 5 minutes.

      • Endpoints: Measure the time spent in and the number of entries into the open versus closed arms. A preference for the closed arms is indicative of anxiety-like behavior.

    • Data Analysis: Use appropriate statistical tests (e.g., ANOVA) to compare the behavioral endpoints between the treatment groups.

Conclusion and Forward Outlook

The neurological safety of any novel fluoroquinolone is a paramount consideration for its potential clinical success. For a new entity such as 6-Fluoro-4-hydroxy-3-nitroquinoline , a systematic, mechanism-driven evaluation is not just recommended, but essential. By employing the tiered experimental framework detailed in this guide—progressing from high-throughput in vitro assays that probe cytotoxicity and network excitability to targeted in vivo studies that characterize behavioral outcomes—developers can build a comprehensive safety profile.

The data generated will allow for a direct, quantitative comparison against the known risks of established fluoroquinolones. This will enable an informed decision on the compound's viability, guiding further development and ultimately safeguarding patient health. The structural features of 6-Fluoro-4-hydroxy-3-nitroquinoline, particularly the nitro and hydroxyl groups on the core ring, will undoubtedly influence its interactions with CNS targets, and the proposed framework is designed to precisely elucidate these effects.

References

  • Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice - PMC. (2024). National Center for Biotechnology Information. [Link]

  • Fluoroquinolone Induced Neurotoxicity: A Review. (n.d.). Journal of Advanced Pharmacy Education and Research. [Link]

  • Relationship Between Fluoroquinolone Structure and Neurotoxicity Revealed by Zebrafish Neurobehavior. (2018). ACS Publications. [Link]

  • Fluoroquinolones: Neurological Complications and Side Effects in Clinical Practice | Request PDF. (2024). ResearchGate. [Link]

  • Quinolone Neurotoxicity: How to Avoid or Minimize the Risk. (2012). Consultant360. [Link]

  • Neurotoxic effects associated with antibiotic use: management considerations - PMC. (2015). National Center for Biotechnology Information. [Link]

  • Determination of the Excitatory Potencies of Fluoroquinolones in the Central Nervous System by an In Vitro Model. (1999). American Society for Microbiology. [Link]

  • Fluoroquinolone Sensitization. (n.d.). The Alliance for Benzodiazepine Best Practices. [Link]

  • Mechanism of levofloxacin‐induced neurotoxicity. Levofloxacin acts by... (2020). ResearchGate. [Link]

  • Comparative neurological safety of fluoroquinolones versus therapeutic alternatives. (2021). PubMed. [Link]

  • Comparative Neurological Safety of Fluoroquinolones vs. Therapeutic Alternatives | Request PDF. (2021). ResearchGate. [Link]

  • Fluoroquinolones-Associated Disability: It Is Not All in Your Head. (2021). MDPI. [Link]

  • Inhibitory effect of new quinolones on GABA(A) receptor-mediated response and its potentiation with felbinac in Xenopus oocytes injected with mouse-brain mRNA: correlation with convulsive potency in vivo. (1998). PubMed. [Link]

  • Quantitation of GABAA receptor inhibition required for quinolone-induced convulsions in mice. (1992). PubMed. [Link]

  • effects of quinolones and NSAIDs upon GABA-evoked currents recorded from rat dorsal root ganglion neurones. (1996). Oxford Academic. [Link]

  • Selective antagonism of the GABA(A) receptor by ciprofloxacin and biphenylacetic acid. (1997). PubMed. [Link]

  • (PDF) Fluoroquinolone-related neuropsychiatric and mitochondrial toxicity: A collaborative investigation by scientists and members of a social network. (2016). ResearchGate. [Link]

  • Oxidative Stress Induced by Fluoroquinolones on Treatment for Complicated Urinary Tract Infections in Indian Patients. (2011). PubMed Central. [Link]

  • Antioxidant therapy in the management of Fluoroquinolone - Associated Disability. (2021). Termedia Publishing. [Link]

  • Fluoroquinolone-Associated Disability: A Rodent Model Reveals Transient Neuropsychiatric and Persistent Gastrointestinal Effects of Low-Dose Ciprofloxacin. (2024). MDPI. [Link]

  • Neurotoxicity Assay. (2023). Visikol. [Link]

  • Establishing an In Vitro Assay for Predicting Neurotoxicity Risks Using Functional Human iPSC-Derived Neurons. (2020). Axion Biosystems. [Link]

Sources

A Senior Application Scientist's Guide to the Pharmacokinetic and Pharmacodynamic Landscape of Novel Quolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Challenge of Bacterial Resistance and the Quinolone Response

For decades, quinolones have been a cornerstone of antibacterial chemotherapy, prized for their broad spectrum of activity and favorable pharmacokinetic properties.[1] Their mechanism of action, the inhibition of bacterial type II topoisomerases like DNA gyrase and topoisomerase IV, is crucial for halting bacterial DNA replication, transcription, and repair.[1][2] However, the widespread use and misuse of these powerful agents have inevitably led to the emergence of resistant bacterial strains, diminishing the efficacy of older compounds like ciprofloxacin and levofloxacin.[3][4]

This escalating resistance crisis has catalyzed the development of novel quinolone derivatives. These next-generation agents are engineered to overcome existing resistance mechanisms, enhance potency against challenging pathogens—including methicillin-resistant Staphylococcus aureus (MRSA)—and optimize pharmacokinetic and pharmacodynamic (PK/PD) profiles for improved clinical outcomes.[5][6] This guide provides an in-depth comparison of several novel quinolone derivatives, focusing on the critical PK/PD parameters that govern their efficacy. We will explore the science behind the data, offering insights into the experimental choices that validate these findings for researchers, scientists, and drug development professionals.

Section 1: The Molecular Blueprint: Mechanism of Action

Novel quinolones, like their predecessors, function by forming a ternary complex with the topoisomerase enzyme and bacterial DNA. This stabilizes DNA strand breaks, ultimately leading to bacterial cell death.[1][7] Key advancements in newer derivatives often involve structural modifications that confer distinct advantages:

  • Dual-Target Affinity: Compounds like delafloxacin exhibit equipotent targeting of both DNA gyrase and topoisomerase IV in Gram-positive and Gram-negative bacteria.[8][9] This is a significant evolution from older quinolones that preferentially target DNA gyrase in Gram-negatives and topoisomerase IV in Gram-positives. A balanced dual-targeting mechanism may lower the probability of resistance development, as simultaneous mutations in both target enzymes would be required for high-level resistance.[8]

  • Enhanced Activity in Acidic Environments: Certain derivatives, notably finafloxacin and delafloxacin, possess unique chemical structures (e.g., anionic or zwitterionic) that enhance their activity in acidic environments (pH 5.0-6.0).[8][10] This is a critical feature for treating infections in anatomical sites that are naturally acidic, such as the urinary tract, skin, and certain biofilms, where the efficacy of other antibiotics may be compromised.[10][11]

Below is a diagram illustrating the fundamental mechanism of quinolone action.

Quinolone_Mechanism cluster_bacteria Bacterial Cell cluster_replication DNA Replication Fork Quinolone Novel Quinolone Derivative DNA_Gyrase DNA Gyrase (Gram-Negative Target) Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (Gram-Positive Target) Quinolone->Topo_IV Inhibits DNA_Breaks Double-Strand DNA Breaks DNA_Gyrase->DNA_Breaks Leads to Topo_IV->DNA_Breaks Leads to Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death

Caption: Mechanism of action for novel quinolone derivatives.

Section 2: Pharmacokinetics (PK) - The Journey of the Drug

An effective antibiotic must not only be potent but also reach and maintain sufficient concentrations at the site of infection. The study of Absorption, Distribution, Metabolism, and Excretion (ADME) defines the drug's journey through the body. Newer fluoroquinolones generally exhibit excellent pharmacokinetic profiles, including high oral bioavailability and long elimination half-lives that permit once-daily dosing.[12][13]

Causality Behind Experimental Choices: To predict human oral absorption, in vitro models like the Caco-2 cell permeability assay are indispensable. Caco-2 cells are a human colorectal adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal epithelial barrier. A high permeability coefficient in this model is a strong predictor of good oral bioavailability in vivo. Animal models, typically in rodents or non-human primates, are then used to confirm these predictions and determine key parameters like Cmax (peak serum concentration), Tmax (time to reach Cmax), and elimination half-life (t½).

Comparative PK Profile of Novel Quinolones

The following table summarizes key pharmacokinetic parameters for selected novel quinolones.

ParameterDelafloxacinFinafloxacinZabofloxacin
Oral Bioavailability (%) ~59%[8]Data primarily on otic useGood oral absorption[7]
Elimination Half-life (t½) ~8 - 12 hours[14]~10 hours[10]~1-2 hours (peak plasma)[7]
Peak Plasma Conc. (Cmax) 9.29 mg/L (300mg IV)[14]N/A (otic use)[15]Reached in 1-2 hours[7]
Primary Excretion Route Hepatic metabolism and renal[16]Not specified for systemicRenal and non-renal[7]
Protein Binding (%) ~84% (unbound fraction 0.16)[17]Not specifiedNot specified

Note: Data can vary based on study population and dosing. N/A indicates data is not applicable or readily available for the specified route.

Section 3: Pharmacodynamics (PD) - The Drug's Impact on the Pathogen

Pharmacodynamics describes the relationship between drug concentration and its antimicrobial effect. For quinolones, this is primarily assessed through several key metrics that quantify their potency and killing characteristics.

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antibiotic that prevents the visible growth of a bacterium after overnight incubation.[18] It is the most common measure of an antibiotic's in vitro potency.

  • Mutant Prevention Concentration (MPC): The lowest drug concentration required to prevent the growth of any first-step resistant mutants within a large bacterial population (≥10⁹ CFU).[19][20] The therapeutic goal is to maintain drug concentrations above the MPC to restrict the selection of resistant subpopulations.[19]

  • Post-Antibiotic Effect (PAE): The persistent suppression of bacterial growth after a brief exposure to an antibiotic.[21][22] A longer PAE allows for less frequent dosing intervals without loss of efficacy.

Comparative PD Profile of Novel Quinolones (MIC90 in µg/mL)

The following table provides a snapshot of the in vitro activity (MIC90, the concentration required to inhibit 90% of isolates) of novel quinolones against key pathogens.

PathogenDelafloxacinFinafloxacinZabofloxacinCiprofloxacin (Comparator)
S. aureus (MRSA)0.25 - 0.5[17]Active, esp. in acid pH[11]1 (FQ-resistant)[23]>32
S. pneumoniae (PRSP¹)≤0.015 - 0.06[24]Not a primary target0.03[25]2
P. aeruginosa2Active, esp. in acid pH[10]Not a primary target1
K. pneumoniae1[24]Not a primary targetEqually effective as moxifloxacin[23]0.25

¹Penicillin-Resistant Streptococcus pneumoniae. Data compiled from multiple sources.[10][11][17][23][24][25]

Causality Behind Experimental Choices: The broth microdilution method, standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for MIC determination.[18][26] Its reliability and reproducibility are paramount for comparing the potency of different drugs across studies. For MPC determination, a large bacterial inoculum (≥10⁹ CFU) is critical because the emergence of a single-step resistant mutant is a rare event; a large population size is necessary to ensure such mutants are present and can be selected for.[19]

Section 4: The Crucial Link: PK/PD Integration and Modeling

The true measure of an antibiotic's potential for clinical success lies in the integration of its pharmacokinetic and pharmacodynamic properties. This is achieved through PK/PD indices, which correlate drug exposure over time with antimicrobial activity. For concentration-dependent antibiotics like fluoroquinolones, the key index is the ratio of the area under the free drug concentration-time curve to the MIC (ƒAUC/MIC).[14][17][24]

  • ƒAUC/MIC: This index predicts bacteriological efficacy. For Gram-negative infections, a target ƒAUC/MIC of ≥125 is often associated with successful outcomes, while a target of ≥30 is suggested for S. pneumoniae.[16]

  • ƒCmax/MIC: This ratio is associated with preventing the emergence of resistance. A higher peak concentration relative to the MIC can help overwhelm less susceptible bacterial subpopulations.

The workflow below illustrates the process of integrating PK and PD data to optimize dosing regimens.

PKPD_Workflow cluster_invitro In Vitro / Preclinical Phase cluster_modeling Modeling & Simulation cluster_clinical Clinical Phase PD_Testing PD Testing (MIC, MPC, PAE) PKPD_Index Calculate PK/PD Index (e.g., ƒAUC/MIC) PD_Testing->PKPD_Index PK_Animal PK in Animal Models (Cmax, t½, AUC) PK_Animal->PKPD_Index MonteCarlo Monte Carlo Simulation (Population PK/PD) PKPD_Index->MonteCarlo Input for Dose_Selection Select Optimal Dose Regimen MonteCarlo->Dose_Selection Informs Clinical_Trials Phase I-III Clinical Trials Dose_Selection->Clinical_Trials Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval

Caption: Workflow for PK/PD integration in antibiotic development.

Section 5: Detailed Experimental Protocols

Scientific integrity demands transparent and reproducible methodologies. The following are standardized protocols for key pharmacodynamic experiments.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium. This protocol is based on CLSI guidelines.[27]

Methodology:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the novel quinolone derivative. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: Culture the test organism on an appropriate agar plate overnight. Select several colonies and suspend them in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension in CAMHB so that each well of the microtiter plate, after inoculation, will contain a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the inoculated plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Interpretation: The MIC is read as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear). A growth control well (no antibiotic) and a sterility control well (no bacteria) must be included.

Protocol 2: Mutant Prevention Concentration (MPC) Determination

Principle: This assay identifies the concentration of an antibiotic that prevents the outgrowth of any resistant single-step mutants from a large bacterial population.[19]

Methodology:

  • High-Density Culture Preparation: Grow an overnight culture of the test organism. Use this to inoculate a larger volume of broth and incubate until it reaches a high density, typically in the late logarithmic phase of growth. Concentrate the cells by centrifugation and resuspend in a small volume to achieve a final density of ≥10¹⁰ CFU/mL.

  • Plate Preparation: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing increasing concentrations of the novel quinolone. Concentrations should typically range from the MIC to 64x MIC or higher.

  • Inoculation: Plate at least 10¹⁰ bacterial cells onto each agar plate. This high inoculum is crucial for ensuring that single-step mutants are present.

  • Incubation: Incubate the plates at 37°C for 48-72 hours. The extended incubation time allows for the growth of potentially slow-growing mutants.

  • Interpretation: The MPC is defined as the lowest antibiotic concentration on which no bacterial colonies are observed after the incubation period.[19]

Conclusion and Future Outlook

The development of novel quinolone derivatives like delafloxacin, finafloxacin, and zabofloxacin represents a significant step forward in the fight against antimicrobial resistance.[23] These agents demonstrate enhanced potency against resistant Gram-positive pathogens, unique activity in acidic environments, and optimized PK/PD profiles that promise improved clinical efficacy.[8][11] The careful integration of pharmacokinetic and pharmacodynamic principles, from early in vitro testing to sophisticated in vivo modeling, remains the cornerstone of rational antibiotic development.[28][29] As resistance continues to evolve, so too must our strategies for discovery and evaluation, ensuring that these vital medicines remain effective for future generations.

References

  • Finafloxacin - Wikipedia.
  • Finafloxacin | C20H19FN4O4 | CID 11567473 - PubChem.
  • Novel quinolone derivatives as potent antibacterials - PubMed.
  • Overview - MerLion Pharmaceuticals.
  • Novel quinolone-derivative tackles microbial resistance - BioWorld.
  • Pharmacokinetics and Pharmacodynamics of Newer Fluoroquinolones - Clinical Infectious Diseases.
  • A new method to determine postantibiotic effect and effects of subinhibitory antibiotic concentr
  • What is Zabofloxacin Hydrochloride used for?
  • Recent Advances in Quinolone Hybrids With Potential Antibacterial Activity Against drug-resistant Bacteria - Taylor & Francis Online.
  • Synthesis of novel cyano quinolone derivatives and their antibacterial activities - ScienceDirect.
  • Automatic procedures for measuring post-antibiotic effect and determining random errors - Journal of Antimicrobial Chemotherapy.
  • Comparison of two methods for determining in vitro postantibiotic effects of three antibiotics on Escherichia coli - Antimicrobial Agents and Chemotherapy.
  • What is the mechanism of Zabofloxacin Hydrochloride?
  • Pharmacokinetics of quinolones: newer aspects - PubMed.
  • Xtoro (Finafloxacin Otic Suspension): Side Effects, Uses, Dosage, Interactions, Warnings - RxList.
  • In-silico design of novel quinolone derivatives as antibacterial agents - Preprints.org.
  • Finafloxacin - Drug Targets, Indications, Patents - P
  • The post-antibiotic effect - PubMed.
  • Pharmacokinetic/Pharmacodynamic Modeling and Application in Antibacterial and Antifungal Pharmacotherapy: A Narr
  • Assessment of a microplate method for determining the post-antibiotic effect in Staphylococcus aureus and Escherichia coli - Journal of Antimicrobial Chemotherapy.
  • Antimicrobial Activity of Zabofloxacin against Clinically Isol
  • Pharmacokinetics and pharmacodynamics of newer fluoroquinolones - PubMed.
  • In vitro pharmacokinetic/pharmacodynamic models in anti-infective drug development: focus on TB - PubMed Central.
  • Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline - MDPI.
  • Pharmacokinetics and pharmacodynamics of intravenous delafloxacin in healthy subjects: model-based dose optimiz
  • In Vitro and In Vivo Activity of Zabofloxacin and Other Fluoroquinolones Against MRSA Isolates from A University Hospital in Egypt - NIH.
  • Updated Review on Clinically-Relevant Properties of Delafloxacin - MDPI.
  • Pharmacodynamic and pharmacokinetic profiling of delafloxacin in a murine lung model against community-acquired respiratory tract pathogens - Intern
  • A profile of delafloxacin in the treatment of adults with community-acquired bacterial pneumonia - Taylor & Francis Online.
  • Main pharmacokinetics parameters of delafloxacin - ResearchG
  • Pharmacokinetics of quinolones: Newer aspects - Semantic Scholar.
  • The new fluoroquinolones: A critical review - PMC - PubMed Central.
  • A combined in vivo pharmacokinetic-in vitro pharmacodynamic approach to simulate target site pharmacodynamics of antibiotics in humans - Semantic Scholar.
  • In Vitro Models, In Vivo Models, and Pharmacokinetics: What Can We Learn from In Vitro Models? - Clinical Infectious Diseases.
  • Microbiology guide to interpreting minimum inhibitory concentr
  • Variation in Mutant Prevention Concentrations of Ciprofloxacin and Tetracycline for Escherichia coli - Frontiers in Microbiology.
  • Dynamic In Vitro PK/PD Infection Models for the Development and Optimisation of Antimicrobial Regimens: A Narr
  • Developments in the Mutant Prevention Concentration: A Novel Approach to Antimicrobial Susceptibility/Resistance Issues - HARVEST (uSask).
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf.
  • Mutant Prevention Concentrations of Fluoroquinolones for Clinical Isolates of Streptococcus pneumoniae - PMC - NIH.
  • Mutant Prevention Concentration, Frequency of Spontaneous Mutant Selection, and Mutant Selection Window—a New Approach to the In Vitro Determination of the Antimicrobial Potency of Compounds - ASM Journals.
  • Mutant prevention concentrations and phenotypic and genomic profiling of first-step resistance mechanisms to classical and novel β-lactams in Pseudomonas aeruginosa - Antimicrobial Agents and Chemotherapy.
  • Antimicrobial Susceptibility Testing - CLSI.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. [Link]

  • M100 - Performance Standards for Antimicrobial Susceptibility Testing - CLSI.
  • Effects of ofloxacin on the pharmacokinetics and pharmacodynamics of procainamide - PubMed.
  • Pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed.

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of 6-Fluoro-4-hydroxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 6-Fluoro-4-hydroxy-3-nitroquinoline. As a research chemical, the full toxicological and ecological profiles may not be extensively documented. Therefore, the procedures outlined below are grounded in established safety principles for handling hazardous halogenated and nitroaromatic compounds, ensuring the protection of laboratory personnel and environmental compliance.

Hazard Assessment and Characterization

Before any handling or disposal, a thorough understanding of the potential hazards is critical. The molecular structure of 6-Fluoro-4-hydroxy-3-nitroquinoline contains several functional groups that dictate its hazard profile:

  • Nitroquinoline Core: The nitroquinoline structure is associated with potential toxicity. Analogues such as 4-nitroquinoline 1-oxide are known to be potent carcinogens. Therefore, 6-Fluoro-4-hydroxy-3-nitroquinoline must be presumed to be toxic and potentially carcinogenic.

  • Halogenation (Fluoro- group): The presence of fluorine classifies this compound as a halogenated organic. Halogenated waste streams have specific disposal requirements due to their potential to form harmful byproducts (e.g., dioxins) if not incinerated at appropriate temperatures. They must not be mixed with non-halogenated waste.[3]

  • Nitro Group: Nitro compounds can be reactive and are often toxic.[4] The Resource Conservation and Recovery Act (RCRA) lists many nitro-containing chemicals as hazardous waste.[5]

Based on this assessment, 6-Fluoro-4-hydroxy-3-nitroquinoline must be managed as a regulated hazardous waste .[6]

Personal Protective Equipment (PPE) and Handling

Strict adherence to safety protocols is the primary line of defense against exposure. All handling and disposal preparation must be conducted inside a certified chemical fume hood.

Table 1: Required Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent skin contact and absorption.[7]
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and accidental contact with dust or solutions.[7][8]
Body Protection Flame-resistant lab coat.To protect skin and clothing from contamination.[7]
Respiratory Use within a fume hood is mandatory. If a fume hood is not available, a NIOSH-approved respirator for organic vapors and particulates is required.To prevent inhalation of dust or aerosols, which is a primary exposure route.[8]

Step-by-Step Disposal Protocol

Follow this procedural workflow to ensure safe and compliant disposal.

Step 1: Initial Waste Collection

Collect waste 6-Fluoro-4-hydroxy-3-nitroquinoline at the point of generation. This includes pure, unused compound, contaminated labware (e.g., weigh boats, pipette tips), and solutions.

Step 2: Select and Label the Waste Container
  • Container Choice: Use a designated, leak-proof, and chemically compatible hazardous waste container.[1][9] High-density polyethylene (HDPE) or glass containers are appropriate. Ensure the container has a secure, tight-fitting lid.[9]

  • Labeling: The container must be clearly labeled before any waste is added. The label must include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "6-Fluoro-4-hydroxy-3-nitroquinoline". Do not use abbreviations or chemical formulas.[1]

    • The date accumulation started (the day the first waste was added).[1]

    • An indication of the hazards (e.g., "Toxic," "Halogenated").

Step 3: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions and to ensure the waste is routed to the correct final disposal facility.

  • Designate as Halogenated Waste: This waste must be collected in a container designated for halogenated organic solids or halogenated organic liquids , depending on its form.

  • Avoid Incompatibles: Do not mix this waste with:

    • Strong oxidizing agents

    • Strong acids or bases[1]

    • Non-halogenated solvent waste

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • The container must be kept closed at all times except when adding waste.[6]

  • Ensure the SAA is equipped with secondary containment to capture any potential leaks.

Step 5: Arrange for Final Disposal
  • Once the waste container is 3/4 full or reaches the institutional time limit (e.g., 150 days), arrange for pickup.[9]

  • Contact your institution's EHS department to schedule a hazardous waste pickup.[1] EHS professionals will transport the waste to a central accumulation facility before it is sent to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Final Disposal Method: The most common and appropriate disposal method for halogenated nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste incinerator equipped with scrubbers to neutralize acidic gases produced during combustion. Do not dispose of this chemical down the drain or in regular trash.[2][10]

Emergency Procedures for Spills

In the event of a spill, prioritize personnel safety.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or you feel unwell, evacuate the area and contact your institution's emergency line.

  • Don PPE: For small, manageable spills, don the full PPE detailed in Table 1.

  • Containment: Cover the spill with a chemically inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent). Avoid generating dust.[2]

  • Collection: Carefully sweep or scoop the absorbed material and spilled compound into the designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational process for the disposal of 6-Fluoro-4-hydroxy-3-nitroquinoline.

G cluster_prep Phase 1: Preparation & Handling cluster_collection Phase 2: Waste Collection & Storage cluster_disposal Phase 3: Final Disposal A Assess Hazards: - Nitroquinoline (Toxic) - Halogenated (Persistent) - Treat as Hazardous Waste B Don Full PPE (Gloves, Goggles, Lab Coat) A->B C Handle in Chemical Fume Hood B->C D Select Compatible Container (HDPE or Glass) C->D E Label Container: 'Hazardous Waste' Full Chemical Name & Date D->E F Segregate as HALOGENATED ORGANIC WASTE E->F G Store in Satellite Accumulation Area (SAA) - Keep Container Sealed - F->G H Container is 3/4 Full or Time Limit Reached G->H I Contact Institutional EHS for Waste Pickup H->I J EHS Transports to Licensed Disposal Facility I->J K Final Disposal: High-Temperature Incineration J->K

Caption: Disposal decision workflow for 6-Fluoro-4-hydroxy-3-nitroquinoline.

References

  • Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. (n.d.). Benchchem.
  • Proper Disposal of 2-Ethoxy-7-nitroquinoline: A Step-by-Step Guide. (n.d.). Benchchem.
  • An In-depth Technical Guide to the Safety and Handling of 2-Nitroquinoline. (n.d.). Benchchem.
  • 4-Nitroquinoline N-oxide Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • Hazardous Waste Disposal Procedures. (n.d.). Michigan Technological University.
  • Toxicological Profile for Nitrophenols. (2022). Agency for Toxic Substances and Disease Registry (ATSDR).
  • Hazardous Waste Disposal Guide. (2023). Northwestern University.
  • Management of Hazardous Waste Procedure. (n.d.). Yale Environmental Health & Safety.
  • 4-Nitroquinoline N-oxide Safety Data Sheet. (2024). Sigma-Aldrich.
  • Is Nitroglycerin Hazardous Waste? (n.d.). US Bio-Clean.
  • Medicinal Nitroglycerin Management. (n.d.). Defense Centers for Public Health.
  • 6-Hydroxyquinoline Safety Data Sheet. (2023). Fisher Scientific.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). U.S. Environmental Protection Agency.
  • Management of Hazardous Waste Pharmaceuticals. (2025). U.S. Environmental Protection Agency.

Sources

A Comprehensive Guide to the Safe Handling of 6-Fluoro-4-hydroxy-3-nitroquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 6-Fluoro-4-hydroxy-3-nitroquinoline. The information herein is synthesized from safety data for structurally analogous compounds and is intended for researchers, scientists, and professionals in drug development. Given the absence of a specific Safety Data Sheet (SDS) for 6-Fluoro-4-hydroxy-3-nitroquinoline, the procedural recommendations are predicated on a conservative assessment of the potential hazards associated with its functional groups: a fluorinated quinoline core and a nitro group. It is imperative to supplement this guide with a comprehensive, institution-specific risk assessment and to consult with your Environmental Health and Safety (EHS) department.

Hazard Analysis: Understanding the Risks

Assumed Hazard Classifications:

  • Acute toxicity (oral, dermal, inhalation)[2][5]

  • Skin irritation[1][2]

  • Serious eye irritation[1][2]

  • Suspected carcinogenicity and mutagenicity[1][2][3]

  • Potential for respiratory irritation[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is mandatory to minimize exposure. The selection of PPE should be based on the specific laboratory operations being performed.[6][7]

PPE Category Recommended Equipment Rationale and Standards
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Essential for protecting against splashes and airborne particles. Must conform to EN 166 (EU) or NIOSH (US) standards.[6][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).Inspect gloves before each use and practice proper removal technique to avoid skin contact.[7][8] Double gloving is recommended for handling concentrated solutions or the solid compound.
Body Protection A chemically resistant lab coat with full-length sleeves.Provides a barrier against accidental spills. For large-scale operations, a chemical-resistant apron or suit may be necessary.[6][8]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.Required when engineering controls are insufficient, when handling the powder outside of a fume hood, or during spill cleanup.[6][9]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic approach is critical for maintaining a safe laboratory environment when working with 6-Fluoro-4-hydroxy-3-nitroquinoline.[7]

Preparation and Weighing
  • Designated Area: All handling of the solid compound and its concentrated solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7][10]

  • Pre-operational Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[7]

  • Weighing: If handling the solid, use a balance inside the fume hood or a powder-containment hood. Use appropriate tools to avoid generating dust.[7]

During the Experiment
  • Labeling: All containers holding 6-Fluoro-4-hydroxy-3-nitroquinoline must be clearly labeled with the full chemical name and appropriate hazard warnings.[7]

  • Containment: Keep containers sealed when not in direct use.

  • Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[1][10] Wash hands thoroughly after handling the compound, even if gloves were worn.[10]

Post-Experiment
  • Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with the compound. Use an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.[7]

  • PPE Removal: Remove PPE in a manner that avoids cross-contamination. Dispose of single-use items in the designated hazardous waste stream.[7]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of 6-Fluoro-4-hydroxy-3-nitroquinoline and associated contaminated materials is crucial to prevent environmental contamination and adhere to regulations.[11]

  • Waste Identification: All waste containing 6-Fluoro-4-hydroxy-3-nitroquinoline, including unused product, solutions, and contaminated lab supplies (e.g., gloves, pipette tips, weigh boats), must be treated as hazardous waste.[11][12]

  • Segregation: Segregate this hazardous waste from non-hazardous waste streams. Do not dispose of it down the drain or in general trash.[11][12]

  • Containment and Labeling:

    • Solid Waste: Collect in a clearly labeled, sealed, and compatible hazardous waste container.[12]

    • Liquid Waste: Collect in a sealed, compatible hazardous waste container. Do not mix with other waste streams unless approved by your EHS department.[12]

    • The container must be labeled with "Hazardous Waste," the full chemical name "6-Fluoro-4-hydroxy-3-nitroquinoline," and any other information required by your institution.[11]

  • Final Disposal: Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal service in accordance with local, state, and federal regulations.[11][13]

Visual Workflow for Safe Handling

The following diagram illustrates the key stages of safely handling 6-Fluoro-4-hydroxy-3-nitroquinoline in a laboratory setting.

Workflow for Safe Handling of 6-Fluoro-4-hydroxy-3-nitroquinoline cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure cluster_disposal Waste Management prep_area Designated Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe 1. Assess Risks weighing Weighing & Transfer don_ppe->weighing 2. Enter Work Area experiment Experimental Procedure weighing->experiment 3. Execute Protocol decontaminate Decontaminate Surfaces & Glassware experiment->decontaminate 4. Conclude Work doff_ppe Doff & Dispose of PPE decontaminate->doff_ppe 5. Clean & Exit segregate_waste Segregate Hazardous Waste doff_ppe->segregate_waste 6. Waste Stream Entry dispose Dispose via Licensed Service segregate_waste->dispose 7. Final Disposal

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Fluoro-4-hydroxy-3-nitroquinoline
Reactant of Route 2
Reactant of Route 2
6-Fluoro-4-hydroxy-3-nitroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.